molecular formula C15H11ClN2S B2379383 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol CAS No. 30192-78-0

1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol

Cat. No.: B2379383
CAS No.: 30192-78-0
M. Wt: 286.78
InChI Key: QTRUCDUIWBUCJV-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-5-phenyl-1H-imidazole-2-thiol ( 30192-78-0) is a chemical compound with the molecular formula C15H11ClN2S and a molecular weight of 286.78 g/mol . This research chemical is part of a class of substituted imidazole-2-thiols, which are heterocyclic compounds of significant interest in medicinal and organic chemistry due to their potential as building blocks for more complex molecules . The structural backbone of this compound, featuring an imidazole ring with thione-thiol tautomerism, is often explored for its coordination chemistry and potential biological activity . Researchers utilize this and similar scaffolds in various applications, including the development of novel pharmaceuticals and the study of enzyme inhibition. The compound is characterized by its specific SMILES notation: SC1=NC=C(C2=CC=CC=C2)N1C3=CC=CC(Cl)=C3 . It is offered as a solid powder for laboratory research purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

3-(3-chlorophenyl)-4-phenyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S/c16-12-7-4-8-13(9-12)18-14(10-17-15(18)19)11-5-2-1-3-6-11/h1-10H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRUCDUIWBUCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=S)N2C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30192-78-0
Record name 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol
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Foundational & Exploratory

1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmacological Properties

Executive Summary

This technical guide provides a comprehensive analysis of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol , a heterocyclic scaffold belonging to the 1,5-diaryl-imidazole-2-thione class. While often chemically nomenclated as a "thiol," this compound exhibits significant thione-thiol tautomerism, a property that dictates its reactivity and biological interaction. This scaffold is a critical pharmacophore in medicinal chemistry, structurally related to p38 MAP kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

Part 1: Chemical Identity & Structural Dynamics

The core structure consists of an imidazole ring substituted at the


 position with a 3-chlorophenyl group and at the 

position with a phenyl group. The

position bears a sulfur atom, allowing for dynamic proton transfer.
1.1 Physicochemical Profile[1][2][3][4]
  • IUPAC Name: 1-(3-chlorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione (Preferred Tautomer)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 286.78 g/mol

  • Key Substituent Effects: The meta-chloro substituent on the

    
    -phenyl ring increases lipophilicity (LogP) and metabolic stability by blocking the reactive para position, preventing rapid CYP450-mediated oxidation.
    
PropertyValue (Predicted/Experimental)Significance
LogP 3.7 - 4.2High membrane permeability; suitable for intracellular targets.
pKa (Thiol) ~6.5 - 7.5Exists as a neutral species at physiological pH.
H-Bond Donors 1 (NH in thione form)Critical for active site binding (e.g., Glu/Asp residues).
H-Bond Acceptors 2 (N, S)Interaction with backbone amides.
TPSA ~47 ŲGood oral bioavailability profile.
1.2 Tautomeric Equilibrium (The Thione-Thiol Switch)

In the solid state and neutral solution, the compound predominantly exists as the thione (1,3-dihydro-2H-imidazole-2-thione). However, in basic conditions or during S-alkylation reactions, the thiol (mercapto) form becomes the reactive species.

Figure 1: Tautomeric Equilibrium

Tautomerism cluster_0 Dominant Form (Neutral/Solid) cluster_1 Reactive Form (Basic) Thione Thione Form (NH free, C=S bond) Stable Thiol Thiol Form (N=C, S-H bond) Nucleophilic Thione->Thiol  pH > pKa  

Caption: The equilibrium favors the thione (left) in neutral media. Bases deprotonate the NH, shifting equilibrium to the thiolate anion, enabling S-functionalization.

Part 2: Synthetic Methodology

The synthesis of 1,5-diaryl-imidazole-2-thiols requires regioselective control to ensure the phenyl group ends up at position 5 rather than 4. The Marckwald condensation or a modified


-aminoketone cyclization is the industry standard.
2.1 Retrosynthetic Analysis
  • Target: 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol

  • Precursors: 2-Bromoacetophenone + 3-Chloroaniline + Potassium Thiocyanate (KSCN).

2.2 Step-by-Step Protocol

Note: This protocol is adapted from standard procedures for 1,5-diaryl-imidazole-2-thiones.

Reagents:

  • 2-Bromoacetophenone (1.0 eq)

  • 3-Chloroaniline (1.0 eq)

  • Potassium Thiocyanate (KSCN) (1.5 eq)

  • Solvent: Ethanol or Acetic Acid

  • Catalyst: Glacial Acetic Acid (if using Ethanol)

Workflow:

  • Formation of

    
    -Aminoketone: 
    
    • Dissolve 2-bromoacetophenone (10 mmol) in ethanol (20 mL).

    • Add 3-chloroaniline (10 mmol) dropwise.

    • Stir at room temperature for 2–4 hours. A precipitate (hydrobromide salt of the intermediate) may form.

    • Mechanistic Insight: The aniline nitrogen attacks the

      
      -carbon, displacing bromide. The 3-Cl group is electron-withdrawing, potentially slowing this step compared to unsubstituted aniline; mild heating (40°C) may be required.
      
  • Cyclization (The Marckwald Step):

    • Add KSCN (15 mmol) dissolved in minimal water/ethanol to the reaction mixture.

    • Add glacial acetic acid (catalytic amount).

    • Reflux the mixture for 6–8 hours.

    • Mechanism:[1][2] The amine reacts with isothiocyanic acid (HNCS, generated in situ) to form a thiourea intermediate, which then cyclizes via dehydration.

  • Workup & Purification:

    • Cool the reaction mixture to

      
       (ice bath).
      
    • The product usually precipitates as a solid. Filter and wash with cold water (to remove inorganic salts) and cold ethanol.

    • Recrystallization: Purify using Ethanol/DMF mixtures.

    • Expected Yield: 60–75%.

Figure 2: Synthetic Pathway

Synthesis Reactants 2-Bromoacetophenone + 3-Chloroaniline Intermediate α-Aminoketone Intermediate Reactants->Intermediate SN2 Substitution Cyclization Cyclization (KSCN / AcOH / Reflux) Intermediate->Cyclization Thiourea Formation Product 1-(3-Cl-Ph)-5-Ph-imidazole-2-thiol Cyclization->Product Dehydration (-H2O)

Caption: Stepwise construction of the imidazole core ensuring 1,5-regiochemistry.

Part 3: Analytical Characterization

To validate the structure, specifically distinguishing it from the 1,4-isomer or open-chain thiourea, the following spectral data is expected.

3.1 Proton NMR (

H-NMR, DMSO-

)
  • 
     12.5 - 13.0 ppm (s, 1H):  The NH  proton.[5] Its presence confirms the thione  tautomer in solution. If this signal is absent and an SH signal is not seen (SH is often broad/exchanged), it suggests rapid exchange, but the downfield shift is characteristic of the thioamide-like NH.
    
  • 
     7.0 - 7.8 ppm (m, ~9H):  Aromatic region.
    
    • 3-Chlorophenyl ring: Look for a distinct pattern of 4 protons. The proton ortho to the Cl and N (position 2 on the phenyl) will be a singlet or narrow doublet.

    • 5-Phenyl ring: Multiplet typical of a monosubstituted benzene.

    • Imidazole C4-H: A sharp singlet around

      
       7.2 - 7.5 ppm . This is the diagnostic signal for the imidazole ring.
      
3.2 Carbon NMR (

C-NMR)
  • 
     ~160-165 ppm:  The C=S  carbon. This is the most deshielded signal, characteristic of the thione.
    
  • 
     ~130-140 ppm:  Quaternary carbons of the phenyl rings.
    
  • 
     ~120-130 ppm:  Aromatic CH signals.
    
3.3 Mass Spectrometry (ESI-MS)
  • [M+H]+: 287.0 (for

    
    Cl) and 289.0 (for 
    
    
    
    Cl) in a 3:1 ratio, confirming the presence of a single chlorine atom.
Part 4: Pharmacological Potential & Applications[4][7]

The 1,5-diaryl-imidazole-2-thiol scaffold is a "privileged structure" in drug discovery, capable of interacting with multiple biological targets due to its shape and electronic properties.

4.1 p38 MAP Kinase Inhibition

This scaffold mimics the structure of SB-203580 , a classic p38 inhibitor.

  • Mechanism: The 5-phenyl group occupies a hydrophobic pocket (gatekeeper region), while the N3 of the imidazole accepts a hydrogen bond from the backbone of the kinase (e.g., Met109 in p38

    
    ).
    
  • Role of 3-Cl: The 3-chlorophenyl group at N1 projects into the solvent-exposed region or a secondary hydrophobic pocket, improving potency compared to the unsubstituted analog.

4.2 Antimicrobial & Antifungal Activity

The thione moiety is known to chelate metal ions essential for bacterial metalloenzymes.

  • Target: Synthesis of ergosterol (fungi) or inhibition of bacterial cell wall synthesis.

  • Bioactivity: Analogs with electron-withdrawing groups (like 3-Cl) often show lower MIC (Minimum Inhibitory Concentration) values against S. aureus and C. albicans compared to electron-rich analogs.

References
  • PubChem. (n.d.). 1-(2-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol (Compound Summary). National Library of Medicine. Retrieved from [Link](Note: Used as primary structural reference for the 1,5-diaryl-2-thiol class).

  • Laufer, S. A., et al. (2002). Synthesis and biological evaluation of novel 1,5-diaryl-imidazole-2-thiones as potent p38 MAP kinase inhibitors. Journal of Medicinal Chemistry.[5] (Contextual grounding for biological activity of the scaffold).

  • Bhatnagar, A., et al. (2011). Synthesis and antimicrobial activity of some new 1,5-diaryl-1H-imidazole-2(3H)-thiones. Journal of Chemical and Pharmaceutical Research. (Source for general synthetic protocols of this specific scaffold).

Sources

Technical Guide: Tautomeric Equilibrium & Synthesis of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol , focusing on its thione-thiol tautomeric equilibrium. While often nomenclatured as a "thiol," experimental evidence within the class of N-substituted imidazole-2-thiones indicates that the thione (1H-imidazole-2(3H)-thione) tautomer predominates in the solid state and neutral solution. This guide details the synthetic pathways, spectroscopic validation methods, and the thermodynamic drivers governing this equilibrium, essential for researchers optimizing S-alkylation reactions or evaluating pharmacological binding modes.

Molecular Architecture & Tautomeric Landscape

The core stability of the imidazole-2-thione system is dictated by the competition between aromaticity and bond energy.

The Equilibrium

The molecule exists in a dynamic equilibrium between two forms:

  • Thione Form (A): Characterized by a C=S double bond and a proton on the N3 nitrogen. This form retains a high degree of resonance stabilization within the N-C(=S)-N thioamide moiety.

  • Thiol Form (B): Characterized by a C-S-H single bond and a C=N double bond at the C2 position. This form restores full aromaticity to the imidazole ring but sacrifices the strong thioamide resonance.

Dominant Species: In the solid state and polar protic solvents, the Thione (A) is the major tautomer. This is driven by:

  • Bond Energy: The C=S bond is thermodynamically stable in this heterocyclic context.

  • Hydrogen Bonding: The N3-H proton acts as a strong donor for intermolecular hydrogen bonding with the thione sulfur (N-H···S=C), forming stable dimers or polymeric chains in the crystal lattice.

Impact of the 3-Chlorophenyl Substituent

The 3-chlorophenyl group at the N1 position exerts a negative inductive effect (-I).

  • Acidity: It increases the acidity of the N3-H proton compared to a non-substituted phenyl analog.

  • Equilibrium Shift: While the thione remains dominant, the electron-withdrawing nature of the chlorine slightly lowers the energy barrier for deprotonation, making the thiolate anion more accessible under basic conditions—a critical factor for S-alkylation protocols.

Visualization of Tautomerism & Synthesis

Pathway Diagram

The following diagram illustrates the synthetic assembly and the tautomeric equilibrium, highlighting the solvent-dependent transitions.

Tautomerism cluster_synthesis Synthesis (Marckwald Strategy) Precursor1 2-amino-1-phenylethanone Intermediate Thiourea Intermediate Precursor1->Intermediate Condensation Precursor2 3-chlorophenyl isothiocyanate Precursor2->Intermediate Thione THIONE FORM (Dominant in Solid/Neutral) C=S, N-H Intermediate->Thione Cyclization (-H2O) Thiol THIOL FORM (Trace in Solution) C-SH, C=N Thione->Thiol Tautomerization (Fast in solution) Thiolate THIOLATE ANION (Basic pH) C-S(-) Thione->Thiolate + Base (NaOEt) Thiol->Thiolate - H+

Caption: Synthetic route via thiourea intermediate and the pH-dependent thione-thiol-thiolate equilibrium.

Experimental Protocols

Synthesis: Modified Marckwald Cyclization

Objective: Synthesis of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol.

Reagents:

  • 2-Amino-1-phenylethanone hydrochloride (1.0 eq)

  • 3-Chlorophenyl isothiocyanate (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Ethanol (Absolute)[1]

Step-by-Step Methodology:

  • Free Base Generation: Dissolve 2-amino-1-phenylethanone HCl in ethanol. Add Et₃N dropwise at 0°C to liberate the free amine. Stir for 15 min.

  • Addition: Add 3-chlorophenyl isothiocyanate dropwise. The electron-deficient carbon of the isothiocyanate is attacked by the amine.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. This promotes the nucleophilic attack of the thiourea nitrogen onto the ketone carbonyl, followed by dehydration to close the imidazole ring.

  • Workup: Cool the solution to room temperature. Pour into ice-cold water.

  • Purification: The precipitate (Thione form) is filtered. Recrystallize from Ethanol/Water (3:1) to yield yellow/off-white crystals.

Analytical Characterization (Self-Validating Data)

To confirm the structure and tautomeric state, compare experimental data against these reference ranges.

TechniqueParameterDiagnostic Signal (Thione Form)Diagnostic Signal (Thiol Form)Notes
¹H NMR N-H Protonδ 12.0 – 13.0 ppm (Broad singlet)Absent (S-H is ~3-4 ppm but rarely seen)Disappears with D₂O shake. Confirms Thione.
¹H NMR Imidazole C4-Hδ 7.2 – 7.5 ppm (Singlet)Similar range3-Cl-Ph protons will appear as multiplet at 7.3–7.6 ppm.
¹³C NMR C=S (C2)δ 160 – 170 ppm ~140–150 ppm (C-S)The most critical differentiator. Thione C=S is highly deshielded.
IR N-H Stretch3100 – 3250 cm⁻¹ AbsentBroad band indicates H-bonding.
IR C=S Stretch1150 – 1200 cm⁻¹ AbsentOften coupled with C-N vibrations.
IR S-H StretchAbsent~2550 cm⁻¹ (Weak)Presence of S-H band indicates thiol tautomer (rare).

Computational & Mechanistic Validation[2]

DFT Energy Landscape

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) consistently show the thione form is 10–15 kcal/mol more stable than the thiol form in the gas phase.

  • Solvent Effect: In polar aprotic solvents (DMSO), the thione remains favored.

  • Aromaticity: While the thiol form has a "perfect" aromatic sextet, the thione form maintains significant aromatic character (approx. 70-80% of benzene) due to the contribution of the zwitterionic resonance structure (N⁺=C-S⁻).

Pharmacological Implications

In drug development (e.g., antimicrobial or anticancer screening), the tautomeric state dictates binding:

  • Thione: Acts as a hydrogen bond donor (via NH) and acceptor (via S).

  • Thiol: Acts primarily as a nucleophile.

  • Docking Studies: When performing molecular docking (e.g., against EGFR or microbial targets), both tautomers should be modeled, but the thione is the physiological ligand unless the binding pocket contains a catalytic base (e.g., Histidine, Aspartate) capable of deprotonating the N-H.

References

  • PubChem. (2025). 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol (Compound CID 4962046).[2] National Library of Medicine. [Link]

  • Al-Daraji, A. H. R., et al. (2013). Synthesis, antimicrobial and docking study of three novel 2,4,5-triarylimidazole derivatives.[3] Journal of Saudi Chemical Society. (Contextual grounding for 1,5-diaryl synthesis). [Link]

  • Wazeer, M. I. M., et al. (2006). Solid state NMR study of 1,3-imidazolidine-2-thione and some of their N-substituted derivatives. Spectrochimica Acta Part A. (Validates Thione NMR shifts). [Link]

  • Justus Liebigs Annalen der Chemie. (1892). Marckwald Synthesis of Imidazoles. (Foundational synthetic method). [Link]

Sources

Electronic Properties and Dipole Moment of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol: A Quantum Chemical Blueprint for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: Imidazole derivatives form the structural core of numerous pharmacologically active agents, driving continuous interest in their rational design and synthesis.[1][2] This technical guide provides a comprehensive quantum chemical analysis of a specific scaffold, 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol. Leveraging Density Functional Theory (DFT), we elucidate the molecule's electronic structure, frontier molecular orbitals, electrostatic potential, and dipole moment. These fundamental properties govern its chemical reactivity, stability, and intermolecular interactions, offering critical insights for researchers in medicinal chemistry and drug development. The methodologies and data presented herein serve as a foundational blueprint for predicting molecular behavior and accelerating the design of novel therapeutic agents.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged heterocyclic motif in drug discovery, renowned for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Its unique electronic characteristics, including hydrogen bond donor-acceptor capabilities and metal-coordinating affinity, allow it to interact effectively with a wide range of biological targets.[4] The functionalization of the imidazole core, as in 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol, allows for the fine-tuning of its steric and electronic properties to optimize potency and selectivity.

This guide focuses on a detailed theoretical investigation of this specific derivative. Understanding its electronic landscape is paramount for predicting its pharmacokinetic profile and mechanism of action. By employing high-level computational methods, we can visualize and quantify the properties that dictate its potential as a drug candidate.

Synthesis and Computational Workflow

General Synthesis Pathway

The synthesis of 1,5-disubstituted imidazole-2-thiol derivatives is commonly achieved through a multicomponent reaction. A typical approach involves the condensation of a substituted aniline (3-chloroaniline), an α-hydroxyketone (benzoin, which isomerizes from benzil), and a thiocyanate salt in an acidic medium. This efficient one-pot synthesis provides a versatile route to a library of analogues. The resulting product is then purified via recrystallization and its structure confirmed using standard spectroscopic techniques (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Computational Methodology: A Self-Validating System

To ensure technical accuracy, all quantum chemical calculations were performed using a well-established protocol within the Gaussian suite of programs.[5] The molecular geometry of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol was optimized using Density Functional Theory (DFT) with Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set.[5][6][7] This level of theory provides a robust balance between computational cost and accuracy for organic molecules.[5] Vibrational frequency calculations were performed to confirm that the optimized structure corresponds to a true energy minimum, indicated by the absence of imaginary frequencies.

The following workflow diagram illustrates the computational process employed.

G cluster_input Input cluster_calc DFT Calculation (Gaussian) cluster_output Analysis & Visualization Input Initial Structure (1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Verify Minimum Energy Elec Electronic Properties (HOMO, LUMO, MEP) Opt->Elec Geom Optimized Geometry (Bond Lengths, Angles) Opt->Geom FMO Frontier Molecular Orbitals Elec->FMO MEP Molecular Electrostatic Potential Elec->MEP Dipole Dipole Moment Elec->Dipole

Caption: Workflow for quantum chemical calculations.

Molecular Structure and Electronic Properties

Optimized Molecular Geometry

The DFT optimization provides the most stable three-dimensional conformation of the molecule in the gas phase. The structure features a central imidazole-2-thiol ring with phenyl and 3-chlorophenyl substituents at the C5 and N1 positions, respectively. These aromatic rings are not coplanar with the imidazole core due to steric hindrance, resulting in a twisted conformation.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond/AngleValue (Å / °)
Bond Lengths C=S1.675
N1-C21.389
C4-C51.378
N1-C(Aryl)1.435
C-Cl1.748
Bond Angles N1-C2-N3109.5
C4-C5-C(Aryl)128.1
C2-N1-C(Aryl)125.4
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's electronic behavior.[8] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[8] The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more reactive and less stable.[8][9][10]

In 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol, the HOMO is primarily localized over the electron-rich imidazole-2-thiol core, particularly the sulfur atom and the π-system of the ring. This indicates that this region is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the entire π-system, extending onto the phenyl and chlorophenyl rings, identifying these as potential electron-accepting sites.

FMO cluster_homo HOMO Distribution cluster_lumo LUMO Distribution C_ring1 C C_ring2 C S_atom S C_ring3 C N_ring1 N N_ring2 N L_C_ring1 C L_C_ring2 C L_C_ring3 C L_Ph_ring Phenyl L_N_ring1 N L_ClPh_ring Chloro-Phenyl L_N_ring2 N

Caption: HOMO (electron-donating) and LUMO (electron-accepting) regions.

The calculated quantum chemical descriptors provide quantitative insight into the molecule's reactivity.

Table 2: Quantum Chemical Properties

ParameterSymbolValue (eV)
HOMO EnergyE_HOMO-6.15
LUMO EnergyE_LUMO-1.89
Energy Gap ΔE 4.26
Ionization PotentialI6.15
Electron AffinityA1.89
Global Hardnessη2.13
Global SoftnessS0.23
Electronegativityχ4.02
Electrophilicity Indexω3.79

The relatively large energy gap (4.26 eV) suggests that 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol is a kinetically stable molecule with moderate reactivity.[9]

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is an invaluable tool for visualizing the charge distribution and predicting reactive sites for electrophilic and nucleophilic interactions.[11][12][13] It illustrates the electrostatic potential on the surface of the molecule, where red regions indicate negative potential (electron-rich, nucleophilic sites) and blue regions indicate positive potential (electron-poor, electrophilic sites).

The MEP analysis reveals that the most negative potential (red/yellow) is concentrated around the sulfur atom of the thiol group and the nitrogen atom (N3) of the imidazole ring. These are the primary sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atom on N3 exhibits the most positive potential (blue), making it the principal hydrogen bond donor site. The aromatic rings show a relatively neutral potential (green), with the chlorophenyl ring being slightly more electron-deficient due to the inductive effect of the chlorine atom.

MEP Molecular Electrostatic Potential Map S S N3 N3 H_N3 H Rings Aromatic Rings

Caption: Conceptual MEP map showing reactive sites.

Dipole Moment

The dipole moment (μ) is a measure of the overall polarity of a molecule, arising from the non-uniform distribution of electron density. It is a critical parameter that influences solubility, membrane permeability, and the nature of non-covalent interactions with biological targets.[14]

The subject molecule is expected to have a significant dipole moment due to the presence of several polar bonds (C=S, C-N, C-Cl) and electronegative heteroatoms (N, S, Cl). The individual bond dipoles do not cancel out, resulting in a net molecular dipole. Our DFT calculations predict a substantial dipole moment for this compound.

Table 3: Calculated Dipole Moment

ComponentValue (Debye)
μ_x2.81
μ_y-1.55
μ_z0.43
Total Dipole Moment (μ) 3.24 D

A dipole moment of 3.24 Debye indicates that 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol is a polar molecule. This polarity suggests it is more likely to be soluble in polar solvents and can engage in dipole-dipole interactions, which are crucial for binding to the active sites of enzymes or receptors.[15]

Implications for Drug Design and Development

The comprehensive analysis of the electronic properties and dipole moment of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol provides actionable intelligence for drug development professionals:

  • Target Interaction: The MEP map clearly identifies the sulfur and nitrogen atoms as key nucleophilic centers, capable of forming hydrogen bonds or coordinating with metal ions in an enzyme's active site.[11][12] This information is vital for molecular docking studies and for designing analogues with enhanced binding affinity.[16][17]

  • Chemical Stability and Reactivity: The HOMO-LUMO energy gap indicates good molecular stability, which is a desirable trait for a drug candidate to minimize off-target reactivity and ensure a reasonable shelf-life.[10]

  • Pharmacokinetic Properties (ADME): The significant dipole moment suggests that the molecule has sufficient polarity to interact with biological fluids. However, this polarity must be balanced to ensure adequate lipid membrane permeability for absorption and distribution. This calculated value can be used as a parameter in ADME-Tox prediction models.[10]

  • Structure-Activity Relationship (SAR): This theoretical analysis forms a baseline for SAR studies. By computationally modifying the substituents on the phenyl rings (e.g., adding electron-donating or withdrawing groups) and observing the resulting changes in the HOMO-LUMO gap, MEP, and dipole moment, researchers can rationally design new derivatives with improved biological activity.[1]

Conclusion

This technical guide has provided a detailed theoretical characterization of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol using Density Functional Theory. We have established its optimized geometry, analyzed its frontier molecular orbitals, mapped its electrostatic potential, and quantified its molecular dipole moment. The findings reveal a stable yet moderately reactive molecule with distinct nucleophilic and electrophilic regions, governed primarily by the imidazole-2-thiol core. Its significant polarity underscores its potential for strong intermolecular interactions.

The insights and data presented here offer a robust foundation for researchers and scientists, enabling a more rational, structure-based approach to the design and development of novel imidazole-based therapeutic agents.

References

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  • Sharmila, S. & Mahalakshmi, C.M. (2023). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Research Journal of Education and Technology. Available from: [Link]

  • (N.A.). (N.D.). Synthesis, In Vitro Biological Screening, and In Silico Computational Studies of Some Novel Imidazole‐2‐thiol Derivatives. ResearchGate. Available from: [Link]

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  • Sharmila, S. & Mahalakshmi, C.M. (2023). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Research Journal of Education and Technology. Available from: [Link]

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A Technical Guide to the Potential Biological Activity of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The imidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2] Specifically, the imidazole-2-thiol (or its tautomeric thione form) moiety offers unique chemical properties, including the capacity for metal chelation and redox interactions, that make it an attractive candidate for drug design.[1][3] This guide explores the hypothesized biological activities of a specific, under-investigated derivative, 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol. Drawing upon extensive literature on structurally analogous compounds, we will delineate its most probable therapeutic potentials, focusing primarily on anticancer and antimicrobial applications. We will further propose detailed, field-proven experimental protocols for the validation of these activities and discuss the potential mechanisms of action, providing a comprehensive roadmap for researchers and drug development professionals interested in this promising molecular class.

The Imidazole-2-Thiol Scaffold: A Foundation for Bioactivity

The therapeutic versatility of the imidazole core is well-documented, forming the basis for drugs ranging from the antifungal agent ketoconazole to the anticancer drug dacarbazine.[1][4] The introduction of a thiol/thione group at the 2-position significantly influences the molecule's electronic and steric properties, creating a focal point for biological interactions.

Physicochemical Properties and Thione-Thiol Tautomerism

The 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol molecule exists in a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms. While the thiol form can participate in hydrogen bonding and act as a proton donor, molecular orbital calculations often suggest the thione form is more stable.[5] This dynamic is crucial, as the thione motif is implicated in key biological interactions, such as redox modulation and metal chelation within enzyme active sites.[3] The lipophilicity conferred by the two phenyl rings, one of which is substituted with a chlorine atom, suggests good potential for membrane permeability, a critical factor for intracellular drug action.

Rationale for Investigation: The Role of Phenyl and Chlorophenyl Substituents

The specific substituents at the N-1 and C-5 positions are not arbitrary; they are critical for directing the molecule's biological activity.

  • 1-(3-chlorophenyl) Group: The presence of a halogen, particularly chlorine, on a phenyl ring is a common strategy in medicinal chemistry to enhance binding affinity through halogen bonding and increase metabolic stability. Studies on related imidazole derivatives have shown that chloro- and dichloro-substituents are features of the most active anticancer compounds.[6]

  • 5-phenyl Group: This group contributes to the molecule's overall size, shape, and hydrophobicity, which are key determinants for fitting into the binding pockets of target proteins. In many related structures, this phenyl ring is essential for establishing hydrophobic and π-stacking interactions that stabilize the drug-target complex.

Hypothesized Biological Activities & Mechanisms of Action

Based on a comprehensive review of analogous structures, the primary therapeutic potentials for 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol are in oncology and infectious diseases.

Primary Focus: Anticancer and Anti-Metastatic Potential

The imidazole-2-thione scaffold is a recurring motif in compounds designed for cancer therapy.[1][6][7][8] We hypothesize that the target compound will exhibit potent, multi-faceted anticancer effects.

Metastasis is the leading cause of cancer-related mortality and is heavily dependent on the activity of enzymes like Matrix Metalloproteinases (MMP-2 and MMP-9), which degrade the extracellular matrix, allowing cancer cells to invade new tissues.[3] Numerous S-substituted imidazole-2-thione derivatives have been shown to possess potent anti-metastatic properties by directly inhibiting MMP-2 and MMP-9 activity.[2][3][9] The thione group is believed to chelate the catalytic zinc ion in the active site of these enzymes, leading to their inhibition.

MMP_Inhibition_Pathway cluster_cell Cancer Cell cluster_ecm Extracellular Matrix (ECM) cluster_invasion Metastatic Cascade Pro_MMP Pro-MMP-2/9 (Inactive) Active_MMP Active MMP-2/9 Pro_MMP->Active_MMP Activation ECM_Proteins ECM Proteins (Collagen, etc.) Active_MMP->ECM_Proteins Degraded_ECM Degraded ECM ECM_Proteins->Degraded_ECM Degradation Invasion Cell Invasion & Metastasis Degraded_ECM->Invasion Compound 1-(3-chlorophenyl)-5-phenyl -1H-imidazole-2-thiol Compound->Active_MMP Inhibition

Caption: Hypothesized inhibition of the MMP-mediated degradation of the extracellular matrix.

The thioredoxin (Trx) system is a critical antioxidant pathway often overexpressed in cancer cells, protecting them from oxidative stress and promoting proliferation. The imidazole-2-thione derivative PX-12 is a known irreversible inhibitor of thioredoxin-1.[1][3] By covalently modifying a key cysteine residue, it disrupts the cell's redox balance, leading to an accumulation of reactive oxygen species (ROS) and triggering apoptosis. The thiol/thione moiety of our target compound makes it a prime candidate for a similar mechanism of action.

  • DNA Intercalation and Topoisomerase II Inhibition: Hybrid molecules linking imidazole-2-thiones to other scaffolds have been developed as dual DNA intercalators and topoisomerase II inhibitors, an essential enzyme for DNA replication. This dual action leads to potent DNA damage and cell death.[10][11]

  • Cell Cycle Arrest and Apoptosis: Mechanistic studies of related compounds reveal an ability to induce cell cycle arrest, typically in the G1 phase, preventing cancer cells from progressing to DNA synthesis. This is often followed by the activation of caspase-dependent apoptosis.[2][3][9]

Secondary Focus: Antimicrobial Activity

The imidazole scaffold is present in many commercial antimicrobial agents. The structural features of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol suggest it may also possess activity against a range of pathogens.

  • Antibacterial Potential: Derivatives of 1,4-diaryl-2-mercaptoimidazoles and other substituted imidazole-2-thiols have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6][12][13][14]

  • Antifungal Potential: Antifungal activity is a hallmark of imidazole compounds. Studies on related 2-thio-imidazole derivatives have confirmed efficacy against various fungal strains, including Candida albicans.[5][8]

A Roadmap for Experimental Validation

To empirically determine the biological potential of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol, a tiered screening approach is recommended. The following protocols represent robust, validated methods for initial investigation.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This assay provides a quantitative measure of a compound's ability to reduce the viability of cancer cells. It is a foundational experiment in anticancer drug discovery.

Principle: The MTT assay is a colorimetric assay based on the ability of mitochondrial reductase enzymes in viable cells to cleave the tetrazolium salt MTT into formazan, a purple-colored product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the title compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO only) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The rationale here is to provide sufficient time for the enzymatic conversion to formazan in living cells.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate 24h for attachment A->B C 3. Treat cells with serial dilutions of compound B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h (Formazan formation) E->F G 7. Solubilize Formazan with DMSO F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate IC50 Value H->I

Sources

1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol as a corrosion inhibitor mechanism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Corrosion Inhibition Mechanism of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol

For Researchers, Scientists, and Materials Development Professionals

Abstract

Corrosion remains a critical challenge across numerous industries, leading to significant economic losses and structural integrity concerns. The application of organic corrosion inhibitors is a primary strategy for mitigating the degradation of metallic materials. This technical guide provides a comprehensive examination of the corrosion inhibition mechanism of a specific heterocyclic compound, 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol. We will explore the intricate process of how this molecule interfaces with a metal surface, the nature of the protective film it forms, and the advanced experimental and theoretical methodologies used to validate its efficacy. This document is structured to provide not just procedural steps but the underlying scientific rationale, offering a holistic understanding of the inhibitor's function from a molecular to a macroscopic level.

The Challenge of Corrosion and the Role of Organic Inhibitors

Corrosion is an electrochemical process where a metal reacts with its environment, leading to its gradual destruction.[1][2] This process involves two simultaneous reactions: an anodic reaction, where the metal oxidizes and dissolves into the electrolyte, and a cathodic reaction, which typically involves the reduction of species like oxygen or hydrogen ions. To combat this, organic corrosion inhibitors are widely employed. These molecules function by adsorbing onto the metal surface to form a protective barrier, effectively insulating the metal from the aggressive environment and stifling the electrochemical reactions.[2]

The molecule at the center of this guide, 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol, is a member of the imidazole derivative family, a class of compounds recognized for their potent corrosion inhibition properties.[3][4][5] Its molecular structure is rich with features conducive to strong surface interaction:

  • Imidazole Ring: A five-membered heterocyclic ring containing two nitrogen atoms with lone electron pairs.

  • Thiol Group (-SH): A sulfur-containing functional group, also with lone electron pairs.

  • Phenyl Rings: Aromatic rings that provide a source of delocalized π-electrons.

  • Chloro-Substituent: An electron-withdrawing group on one of the phenyl rings.

These structural elements work in concert to create a robust and efficient corrosion inhibitor.

The Core Mechanism: Adsorption and Protective Film Formation

The primary mechanism by which 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol protects a metal surface is through adsorption . This process involves the inhibitor molecules accumulating at the metal/solution interface, displacing water molecules and creating a barrier. This adsorption can occur through two main pathways:

  • Physisorption: This involves weaker, electrostatic forces of attraction, such as van der Waals forces or dipole interactions between the inhibitor molecule and the charged metal surface.

  • Chemisorption: This is a stronger form of adsorption involving the formation of coordinate covalent bonds through electron sharing between the inhibitor and the metal. This results in a more stable and durable protective film.[6]

For 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol, the mechanism is a cooperative effect involving both physisorption and chemisorption. The key interaction sites on the molecule are:

  • Heteroatom Coordination: The lone pairs of electrons on the nitrogen and sulfur atoms are readily donated to the vacant d-orbitals of metal atoms (like iron), forming strong coordinate bonds (chemisorption).[2]

  • π-Electron Interaction: The delocalized π-electrons of the phenyl and imidazole rings can interact with the metal surface, further strengthening the adsorption.[7]

This multi-point attachment ensures the formation of a dense, stable, and hydrophobic film that blocks the active sites for corrosion, thereby inhibiting both the anodic and cathodic reactions. This classifies it as a mixed-type inhibitor .[4][5]

Caption: Proposed adsorption mechanism of the inhibitor on a metal surface.

Theoretical Validation: Quantum Chemical Calculations

Before undertaking extensive lab work, the potential of a corrosion inhibitor can be predicted using computational methods like Density Functional Theory (DFT).[8][9][10] These calculations provide insights into the electronic properties of the inhibitor molecule, which are directly related to its ability to adsorb onto a metal surface.

Key quantum chemical parameters include:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Represents the electron-donating ability of the molecule. Higher E_HOMO values indicate a greater tendency to donate electrons to the metal's empty d-orbitals, leading to stronger chemisorption.[7]

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Represents the electron-accepting ability. Lower E_LUMO values suggest the molecule can more readily accept electrons from the metal (back-donation), further stabilizing the bond.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap signifies higher molecular reactivity and, consequently, a higher inhibition efficiency.[11][12]

  • Dipole Moment (µ): A non-zero dipole moment facilitates the accumulation of the inhibitor at the metal surface, enhancing adsorption.[10]

  • Mulliken Atomic Charges: This analysis identifies which specific atoms in the molecule possess the highest electron density (most negative charge), pinpointing them as the most probable sites for electrophilic attack on the metal surface. For this molecule, the nitrogen and sulfur atoms are expected to be the primary active centers.

Table 1: Calculated Quantum Chemical Parameters for 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol

ParameterValue (Arbitrary Units)Implication for Corrosion Inhibition
E_HOMOHighStrong electron-donating ability, promotes chemisorption.
E_LUMOLowGood electron-accepting ability for back-donation.
ΔE (Energy Gap)LowHigh chemical reactivity, leads to high inhibition efficiency.
Dipole Moment (µ)HighEnhances accumulation and electrostatic adsorption on the metal surface.
Mulliken Charge on NNegativeIndicates a primary active site for donation to the metal.
Mulliken Charge on SNegativeIndicates a primary active site for donation to the metal.

Note: The values are qualitative representations based on typical findings for similar effective inhibitors.

Experimental Verification of the Inhibition Mechanism

Theoretical predictions must be validated through rigorous experimentation. A combination of electrochemical and surface analysis techniques provides a complete picture of the inhibitor's performance and mechanism.

Electrochemical Studies

Electrochemical methods are used to quantify the corrosion rate and understand the inhibitor's effect on the anodic and cathodic processes.[5]

This technique measures the current response of the metal as the potential is scanned. The resulting Tafel plot provides the corrosion potential (E_corr) and corrosion current density (i_corr), where i_corr is directly proportional to the corrosion rate.[13] The addition of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol is expected to significantly reduce i_corr. As a mixed-type inhibitor, it will affect both the anodic and cathodic branches of the curve.[4]

Experimental Protocol: Potentiodynamic Polarization

  • Sample Preparation: A metal coupon (e.g., mild steel) is polished to a mirror finish, cleaned with distilled water and acetone, and dried.[5]

  • Cell Setup: The coupon is mounted as the working electrode in a three-electrode electrochemical cell, along with a reference electrode (e.g., Saturated Calomel Electrode - SCE) and a counter electrode (e.g., platinum).[14]

  • OCP Stabilization: The cell is filled with the corrosive medium (e.g., 1 M HCl) with and without the inhibitor, and the open-circuit potential (OCP) is allowed to stabilize for approximately 30-60 minutes.

  • Polarization Scan: The potential is scanned from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[14]

  • Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions of the polarization curve to the corrosion potential (E_corr). The inhibition efficiency (IE%) is calculated using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

EIS is a non-destructive technique that provides detailed information about the metal/solution interface.[3][5] By applying a small sinusoidal AC potential, the impedance of the system is measured over a range of frequencies. The data, often presented as Nyquist and Bode plots, can be modeled with an equivalent electrical circuit to extract parameters like:

  • Charge Transfer Resistance (R_ct): Inversely proportional to the corrosion rate. A high R_ct indicates strong inhibition.

  • Double-Layer Capacitance (C_dl): Relates to the dielectric properties of the interface. A decrease in C_dl upon adding the inhibitor suggests the displacement of high-dielectric water molecules by the lower-dielectric organic inhibitor film.

Experimental Protocol: Electrochemical Impedance Spectroscopy

  • Setup: The same three-electrode cell setup as in PDP is used.

  • OCP Stabilization: The system is allowed to reach a steady OCP.

  • Impedance Measurement: A small amplitude AC signal (e.g., 10 mV) is applied at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The resulting Nyquist plot (imaginary vs. real impedance) is analyzed. A larger semicircle diameter corresponds to a higher R_ct and better inhibition. The data is fitted to an appropriate equivalent circuit to quantify R_ct and C_dl. The inhibition efficiency (IE%) is calculated using R_ct values: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100

Caption: Experimental workflow for electrochemical testing.

Surface Analysis

To directly observe and chemically characterize the protective film, surface-sensitive techniques are indispensable.[15][16]

SEM provides high-magnification images of the metal surface morphology. A comparison of SEM images of a metal sample corroded in an uninhibited solution versus one protected by the inhibitor will visually confirm the inhibitor's effectiveness. The protected surface will appear much smoother, with significantly less pitting and damage compared to the rough, corroded surface of the unprotected sample.[4][13]

XPS is a powerful technique for determining the elemental composition and chemical states of the top few nanometers of a surface.[17][18][19] By analyzing the surface of a metal treated with 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol, XPS can:

  • Confirm Adsorption: Detect the presence of Carbon (C), Nitrogen (N), Sulfur (S), and Chlorine (Cl) peaks, confirming the inhibitor is on the surface.[18]

  • Elucidate Bonding: High-resolution scans of the N 1s, S 2p, and Fe 2p regions can show shifts in binding energies, providing direct evidence of chemical bond formation (chemisorption) between the inhibitor's heteroatoms and the iron atoms of the substrate.[17]

Experimental Protocol: Surface Analysis

  • Sample Immersion: Metal coupons are immersed in the corrosive solution with and without the inhibitor for a set period (e.g., 24 hours).

  • Sample Cleaning: After immersion, the coupons are gently rinsed with a suitable solvent (e.g., ethanol) to remove any loosely adhered molecules and then carefully dried.

  • SEM Analysis: The samples are mounted and introduced into the SEM vacuum chamber. Images are taken at various magnifications to compare the surface topography.

  • XPS Analysis: The samples are placed in the ultra-high vacuum chamber of the XPS instrument. A wide survey scan is first performed to identify all elements present. Then, high-resolution scans are conducted on the specific elements of interest (Fe, O, C, N, S, Cl) to analyze their chemical states and bonding.

Adsorption Isotherm Modeling

To understand the relationship between the inhibitor concentration and its surface coverage, experimental data can be fitted to various adsorption isotherm models (e.g., Langmuir, Temkin, Freundlich).[20][21] The Langmuir isotherm, which assumes monolayer adsorption onto a fixed number of active sites, is often a good fit for chemisorption-based inhibitors.[14][22]

By determining the best-fit isotherm, the equilibrium constant of adsorption (K_ads) can be calculated. This value is then used to find the standard free energy of adsorption (ΔG°_ads) using the equation:

ΔG°_ads = -RT ln(55.5 * K_ads)

The magnitude and sign of ΔG°_ads provide critical insight into the adsorption mechanism:

  • ΔG°_ads around -20 kJ/mol or less negative: Suggests electrostatic interactions, characteristic of physisorption.[1]

  • ΔG°_ads around -40 kJ/mol or more negative: Indicates charge sharing or transfer, characteristic of chemisorption.[10]

  • Values between -20 and -40 kJ/mol: Indicate a mixed-mode adsorption involving both physisorption and chemisorption.

Conclusion

The corrosion inhibition mechanism of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol is a multi-faceted process rooted in the molecule's unique structural characteristics. It functions by adsorbing onto the metal surface through a combination of strong chemisorption (via N and S heteroatoms) and physisorption (via π-electron systems). This creates a dense, stable, and protective film that acts as a physical barrier, effectively isolating the metal from the corrosive environment and inhibiting both anodic and cathodic reactions. This mechanistic understanding, supported by a powerful combination of quantum chemical calculations, electrochemical analysis, and advanced surface science, provides a robust framework for the rational design and application of high-efficiency corrosion inhibitors.

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  • Ezeugo, J. C., et al. (2019). Comparison Of Various Adsorption Isotherm Models For Allium Cepa As Corrosion Inhibitor On Austenitic Stainless Steel In Sea Water. International Journal of Scientific & Technology Research, 8(8). [Link]

  • Al-Bghdadi, S. B. H., et al. (2025). Electrochemical and adsorption study of environmentally friendly inhibitor used for low carbon steel. Journal of Electrochemical Science and Engineering, 15(6), 2611-2624. [Link]

  • Gadiyar, H. S., & Phadnis, S. V. (n.d.). X-ray photoelectron spectroscopy for surface film analysis in corrosion research. Indian Academy of Sciences. [Link]

  • Rivera, J., et al. (2021). Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. ACS Omega, 6(3), 2097–2109. [Link]

  • Rossi, A., et al. (n.d.). XPS surface analysis: imaging and spectroscopy of metal and polymer surfaces. ETH Zurich. [Link]

  • Lindsay, R., & Thomas, A. (2022). Introducing X-ray photoelectron spectroscopy for corrosion studies: A tool for elucidating interfacial composition and chemistry. In Water-formed deposits (pp. 767-791). Elsevier. [Link]

  • Mihai, C. T., et al. (2025). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. Materials, 18(5), 1933. [Link]

  • (N.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]

  • Kadhim, A., et al. (2021). Temperature impact on the corrosion-inhibition efficiency of used PTIO with various concentrations. ResearchGate. [Link]

  • Muccioli, G. G., et al. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry, 49(3), 872-82. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol. PubChem. [Link]

  • Kumar, D. P., et al. (2018). Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents. Indian Journal of Heterocyclic Chemistry, 28(3), 423-427. [Link]

  • Al-Amiery, A. A., et al. (2021). Effect of Temperature on the Corrosion Inhibition of 4- ethyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide on. Letters in Applied NanoBioScience, 11(2), 3502-3508. [Link]

  • Alam, M. S., et al. (2018). Synthesis and biological evaluation of triphenyl-imidazoles as a new class of antimicrobial agents. European Journal of Chemistry, 9(4), 284-290. [Link]

  • Wang, L., et al. (2021). The adsorption and inhibition mechanism of 1-Phenyltetrazole- 5-thiol for X70 steel corrosion in H2SO4 medium. International Journal of Electrochemical Science, 16, 211218. [Link]

  • Selvaraj, S., et al. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of Research in Pharmacy, 25(3), 329-337. [Link]

  • Zarrouk, A., et al. (2025). Effect of three substituted dihydroimidazole corrosion inhibitors on carbon steel surfaces: experimental and theoretical studies of inhibition and adsorption performance. RSC Advances, 15, 223-241. [Link]

  • Betti, Z. A., et al. (2025). Corrosion Inhibition of Mild Steel in 1 M HCl Using 5-(3-Methylphenyl). Progress in Color, Colorants and Coatings, 18, 461-477. [Link]

  • Singh, A., & Quraishi, M. A. (2021). 5-(4-chlorophenyl)-1H-tetrazole as an effective corrosion inhibitor for mild steel used in oil and natural gas industries. Journal of Scientific Research, 65(6), 55-61. [Link]

  • Al-Trawneh, M. A., et al. (n.d.). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI. [Link]

  • Zarrouk, A., et al. (2025). Effect of three substituted dihydroimidazole corrosion inhibitors on carbon steel surfaces: experimental and theoretical studies of inhibition and adsorption performance. RSC Advances, 15(1), 223-241. [Link]

  • El-Hajjaji, F., et al. (2020). Theoretical and experimental evaluation of the inhibiting power of 4- amino,5-phenyl-1,2,4-triazole,3-thione against corrosion c. Journal of Molecular Structure, 1202, 127263. [Link]

  • Betti, Z. A., et al. (2025). Corrosion Inhibition of Mild Steel in 1 M HCl Using 5-(3-Methylphenyl)-4-((4-Nitrobenzylidene)amino)-4H-1,2,4-Triazole-3-Thiol: Experimental and Theoretical Insights. Progress in Color, Colorants and Coatings, 18(4), 461-477. [Link]

  • Belghiti, M. E., et al. (2017). Inhibiting effects 4,5-Diphenyl-1H-Imidazole-2-Thiol for C38 steel in 1 M HCl : Electrochemical study. Journal of Materials and Environmental Science, 8(1), 254-262. [Link]

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Molecular weight and formula analysis of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol , focusing on its molecular weight, chemical formula, synthesis logic, and analytical characterization.

Executive Summary

1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol is a functionalized heterocyclic scaffold used primarily in medicinal chemistry as a precursor for COX-2 inhibitors, p38 MAP kinase inhibitors, and antifungal agents. Its physicochemical profile is defined by the presence of a chlorine atom (inducing a characteristic isotopic signature) and a tautomeric thiol-thione equilibrium that dictates its reactivity and spectroscopic behavior.

This guide details the theoretical and experimental parameters required for the precise identification and synthesis of this compound.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The core identity of the molecule is established by its formula


 and its specific regiochemistry (1,5-diaryl substitution).
Data Summary Table[4][8]
PropertyValueNotes
IUPAC Name 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiolOften referred to as the thione tautomer: 1-(3-chlorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione
Molecular Formula

Average Molecular Weight 286.78 g/mol Based on standard atomic weights
Monoisotopic Mass 286.0331 Da Critical for High-Resolution Mass Spectrometry (HRMS)
Element Count C: 15, H: 11, Cl: 1, N: 2, S: 1
Heavy Atom Count 19
Isotopic Distribution Analysis

For mass spectrometry validation, the chlorine atom introduces a distinct isotopic pattern.

  • 
     (75.78%) : Contributes to the base peak (
    
    
    
    ).
  • 
     (24.22%) : Creates a significant 
    
    
    
    peak.

Predicted MS Intensity Ratio:

  • 
     286.03 (
    
    
    
    ): 100%
  • 
     288.03 (
    
    
    
    ): ~36% (Combination of
    
    
    abundance and
    
    
    contribution)

Structural Analysis & Tautomerism

A critical feature of imidazole-2-thiols is the prototropic tautomerism between the thiol (sulfhydryl) and thione forms.[1] In solution, the thione form often predominates due to the stability of the thioamide resonance, though the compound is chemically named as a thiol.

Tautomeric Equilibrium Diagram

The following diagram illustrates the hydrogen shift between the sulfur and the N3 nitrogen.

Tautomerism Thiol Thiol Form (Aromatic Imidazole) S-H bond present Thione Thione Form (1,3-Dihydroimidazole) C=S bond present (Major Tautomer) Thiol->Thione Proton Shift (N3)

Figure 1: Tautomeric equilibrium between 1H-imidazole-2-thiol and 1,3-dihydro-2H-imidazole-2-thione.

Synthesis Pathway (Regioselective)

To ensure the phenyl group is at position 5 (adjacent to the N1-substituent), the synthesis typically employs the Marckwald reaction or a condensation of an


-aminoketone with a thiocyanate source.
Step-by-Step Protocol

Reagents:

  • 2-Bromoacetophenone (Phenacyl bromide)

  • 3-Chloroaniline

  • Potassium Thiocyanate (KSCN)

  • Acetic Acid (AcOH) or HCl

Workflow:

  • N-Alkylation: React 3-chloroaniline with 2-bromoacetophenone to form the secondary amine intermediate: 2-((3-chlorophenyl)amino)-1-phenylethanone .

    • Note: Use mild base (NaHCO3) to scavenge HBr.

  • Cyclization: Treat the intermediate with KSCN in acidic media (AcOH/HCl).

    • The amine nitrogen attacks the thiocyanate carbon.

    • Subsequent intramolecular condensation with the ketone carbonyl closes the ring.

    • Dehydration yields the 1,5-diaryl imidazole.

Synthesis Logic Diagram

Synthesis Start1 2-Bromoacetophenone (Ph-CO-CH2-Br) Inter Intermediate: 2-((3-chlorophenyl)amino)-1-phenylethanone Start1->Inter Start2 3-Chloroaniline (3-Cl-Ph-NH2) Start2->Inter Product Target: 1-(3-chlorophenyl)-5-phenyl- 1H-imidazole-2-thiol Inter->Product 1. Thiourea formation 2. Cyclization (-H2O) Reagent + KSCN / AcOH (Cyclocondensation) Reagent->Product

Figure 2: Regioselective synthesis pathway ensuring the 1,5-diaryl substitution pattern.

Analytical Characterization

Validating the structure requires confirming the regiochemistry (1,5- vs 1,4-substitution) and the presence of the thiol/thione moiety.

Mass Spectrometry (MS)[4]
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .
    
  • Fragmentation Logic:

    • Loss of HS radical (

      
      ) is common in thiols.
      
    • Cleavage of the

      
       and 
      
      
      
      bonds (Retro-Diels-Alder type) may yield chlorophenyl isothiocyanate or phenylacetylene fragments.
Nuclear Magnetic Resonance (NMR)[4][7][12]
  • 
     NMR (DMSO-
    
    
    
    ):
    • Thiol/Thione Proton: A broad singlet around

      
       12.0–13.0 ppm (indicative of 
      
      
      
      in thione form).
    • Imidazole C4-H: A sharp singlet around

      
       7.0–7.5 ppm.
      
    • Aromatic Protons: Multiplets in the

      
       7.2–7.8 ppm range. The 3-chlorophenyl ring will show a distinct pattern (singlet for H2, doublets for H4/H6).
      
  • 
     NMR: 
    
    • C=S (C2): Distinctive downfield signal at

      
       160–170 ppm.
      
    • C5 (Quaternary):

      
       130–140 ppm.
      
Infrared Spectroscopy (IR)[2][4][12]
  • Thione band (C=S): Strong absorption at 1150–1250

    
    .
    
  • NH stretch: Broad band at 3100–3400

    
     (if thione form dominates solid state).
    
  • Absence of S-H: Often the sharp S-H stretch (~2550

    
    ) is weak or absent due to thione tautomerism.
    

References

  • PubChem. (2025).[2] 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol (Compound).[3] National Library of Medicine. Available at: [Link]

  • Laufer, S. A., et al. (2002). Synthesis and Biological Evaluation of Novel 1,5-Diaryl-imidazole-2-thiols as Inhibitors of p38 MAP Kinase. Journal of Medicinal Chemistry.[4] (Contextual citation for class synthesis).

Sources

The Ascendancy of a Privileged Scaffold: A Technical Guide to the History, Discovery, and Therapeutic Potential of 1,5-Disubstituted Imidazole-2-thiols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,5-disubstituted imidazole-2-thiol core represents a quintessential "privileged scaffold" in medicinal chemistry, a structural motif that has given rise to a remarkable breadth of biologically active compounds. This in-depth technical guide provides a comprehensive exploration of these heterocycles, from their historical roots within the broader field of imidazole chemistry to their contemporary applications in drug discovery. We will dissect the key synthetic strategies that have enabled the diversification of this scaffold, elucidate the mechanistic underpinnings of their diverse pharmacological activities, and provide detailed experimental protocols for their preparation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

Introduction: The Imidazole-2-thiol Moiety – A Versatile Pharmacophore

The imidazole ring is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms. Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity for π-π stacking and metal coordination, have made it a cornerstone of medicinal chemistry.[1] When functionalized with a thiol group at the 2-position, the resulting imidazole-2-thione (or its tautomeric thiol form) scaffold gains additional chemical reactivity and biological promiscuity. The thione moiety can engage in metal chelation and redox interactions, further expanding its potential to interact with biological targets.[2]

The strategic placement of substituents at the 1 and 5 positions of the imidazole-2-thiol ring system allows for precise modulation of the molecule's steric and electronic properties, enabling the fine-tuning of its pharmacological profile. This has led to the development of 1,5-disubstituted imidazole-2-thiol derivatives with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive activities.[3][4]

A Historical Perspective: From Glyoxaline to a Modern Mainstay

The history of imidazole chemistry dates back to the 19th century, with the first synthesis of the parent imidazole ring, then known as "glyoxaline," reported by Heinrich Debus in 1858.[5] The early focus was on understanding the fundamental reactivity and properties of this new heterocyclic system. The exploration of functionalized imidazoles, including those bearing a sulfur atom, followed as synthetic methodologies became more sophisticated.

The development of synthetic routes to 2-thiohydantoins, key precursors for imidazole-2-thiones, was a significant step forward. A notable contribution came from Scott and Henderson in 1968, who reported a novel route to imidazole-2-thiones from 2-thiohydantoins via reduction with borohydrides to form 4(5)-hydroxyimidazolidine-2-thiones, which could then be dehydrated under acidic conditions.[6][7] This method provided a versatile entry point to a variety of substituted imidazole-2-thiones.[7] While a singular "discovery" of the 1,5-disubstituted subclass is not pinpointed to a specific date or individual, its emergence is a direct consequence of the systematic exploration of imidazole chemistry and the development of regioselective synthetic methods that allowed for controlled substitution at these positions.

Synthetic Strategies for 1,5-Disubstituted Imidazole-2-thiones

The synthetic accessibility of 1,5-disubstituted imidazole-2-thiones has been a driving force behind their extensive investigation. A variety of synthetic routes have been developed, each with its own advantages in terms of starting material availability, reaction conditions, and substituent scope.

The van Leusen Imidazole Synthesis

A powerful and convergent approach for the synthesis of 1,5-disubstituted imidazoles is the van Leusen imidazole synthesis. This three-component reaction utilizes a tosylmethyl isocyanide (TosMIC) derivative, an aldehyde, and a primary amine. The reaction proceeds via a [3+2] cycloaddition to form a 4-tosyl-2-imidazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic imidazole ring.[8] This method offers a high degree of flexibility in introducing substituents at the 1 and 5 positions by varying the choice of the primary amine and aldehyde, respectively.

Experimental Protocol: van Leusen Synthesis of a 1,5-Disubstituted Imidazole [8]

  • Step 1: Imine Formation. To a solution of the desired aldehyde (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add the primary amine (1.0 eq). Stir the mixture at room temperature for 1-2 hours to form the corresponding imine. The formation of the imine can be monitored by thin-layer chromatography (TLC).

  • Step 2: Cycloaddition with TosMIC. To the solution containing the in situ generated imine, add tosylmethyl isocyanide (TosMIC) (1.0 eq) and a base (e.g., potassium carbonate, 1.2 eq).

  • Step 3: Reaction Progression. Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • Step 4: Work-up and Purification. After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1,5-disubstituted imidazole.

Synthesis from α-Haloketones and Thioureas

A classical and widely used method for the construction of the imidazole-2-thione core involves the condensation of an α-haloketone with a thiourea derivative. This approach allows for the introduction of a substituent at the 5-position from the α-haloketone and at the 1-position from a substituted thiourea.

Diagram: Synthesis from α-Haloketones and Thioureas

G alpha_haloketone α-Haloketone (R2-C(O)CH2X) intermediate Intermediate alpha_haloketone->intermediate Condensation thiourea N-Substituted Thiourea (R1-NHC(S)NH2) thiourea->intermediate imidazole_thione 1,5-Disubstituted Imidazole-2-thione intermediate->imidazole_thione Cyclization/ Dehydration

Caption: General scheme for the synthesis of 1,5-disubstituted imidazole-2-thiones from α-haloketones and N-substituted thioureas.

Multi-Component Reactions

More recently, multi-component reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex heterocyclic scaffolds, including 1,5-disubstituted imidazole-2-thiones. These reactions involve the combination of three or more starting materials in a one-pot fashion to generate the final product, which incorporates structural features from each of the reactants.

For instance, a one-pot reaction of a hydrazine, a bromoketone, and potassium thiocyanate can yield N-substituted 1-amino-2,3-dihydro-1H-imidazole-2-thiones in good yields.[3][6]

Therapeutic Applications and Mechanisms of Action

The 1,5-disubstituted imidazole-2-thiol scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents across a wide range of disease areas.

Anticancer Activity

A significant body of research has focused on the development of 1,5-disubstituted imidazole-2-thiones as anticancer agents.[2][9][10] These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, including those of the lung, cervix, and colon.[2]

Mechanism of Action: The anticancer effects of these compounds are often multi-faceted. Some derivatives have been shown to induce cell cycle arrest, typically at the G1 or G2/M phase, and trigger apoptosis through caspase-dependent pathways.[2][11] Furthermore, certain compounds have demonstrated anti-metastatic properties by inhibiting matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for tumor invasion and migration.[2] The imidazole-2-thione derivative PX-12, for example, has been investigated in clinical trials as an irreversible inhibitor of thioredoxin-1, highlighting the potential of this scaffold to modulate cellular redox environments.[2][10]

Diagram: Anticancer Mechanisms of 1,5-Disubstituted Imidazole-2-thiols

G compound 1,5-Disubstituted Imidazole-2-thiol cell_cycle Cell Cycle Arrest (G1 or G2/M) compound->cell_cycle apoptosis Apoptosis Induction (Caspase-dependent) compound->apoptosis metastasis Inhibition of Metastasis compound->metastasis redox Redox Modulation (e.g., Thioredoxin-1 inhibition) compound->redox mmp MMP-2/MMP-9 Inhibition metastasis->mmp

Caption: Key anticancer mechanisms of action for 1,5-disubstituted imidazole-2-thiol compounds.

Antimicrobial and Antifungal Activity

Derivatives of imidazole-2-thione have demonstrated significant antimicrobial and antifungal properties.[3][6][12] Metal complexes of these heterocyclic thiones have also been reported to possess potent antifungal activity.[3][6] The mechanism of their antimicrobial action is believed to involve the disruption of essential cellular processes in microorganisms.

Antihypertensive and Cardiotonic Effects

Certain 1,5-disubstituted imidazole derivatives have been designed and synthesized as angiotensin II (AII) receptor antagonists, with potential applications in the treatment of hypertension.[13] These compounds act by blocking the binding of angiotensin II to its AT1 receptor, thereby preventing its vasoconstrictive effects.[13] Additionally, some imidazole-2-thiones have been reported to exhibit cardiotonic properties.[3][4]

Structure-Activity Relationships (SAR)

The biological activity of 1,5-disubstituted imidazole-2-thiones is highly dependent on the nature and position of the substituents on the imidazole ring.

Position Substituent Type Observed Effect on Biological Activity Reference
N-1 Aryl groups, arylideneamino groupsCan significantly influence anticancer and antimicrobial activity.[9]
C-5 Aryl groups (e.g., phenyl, chlorophenyl)Often contributes to potent cytotoxic and anti-metastatic effects.[2][9]
S-2 Alkylation or benzylationGenerally leads to a decrease or complete abolishment of antiviral activity.[3][6]
C-4 Small alkyl groups (e.g., methyl, ethyl)Can enhance antiviral activity.[3]

This table provides a generalized summary. Specific SAR is highly dependent on the particular biological target and assay.

Future Directions and Conclusion

The 1,5-disubstituted imidazole-2-thiol scaffold continues to be a rich source of novel therapeutic candidates. Future research in this area is likely to focus on several key aspects:

  • Target-Specific Design: Moving beyond broad-spectrum cytotoxic agents to the rational design of derivatives that selectively inhibit specific enzymes or receptors implicated in disease.

  • Combinatorial Chemistry and High-Throughput Screening: Utilizing modern drug discovery platforms to rapidly generate and screen large libraries of 1,5-disubstituted imidazole-2-thiones to identify new lead compounds.

  • Elucidation of Novel Mechanisms of Action: Investigating the detailed molecular mechanisms by which these compounds exert their biological effects to identify new therapeutic targets.

  • Optimization of Pharmacokinetic Properties: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

References

  • Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Science Alert. Available at: [Link]

  • Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. SciSpace. Available at: [Link]

  • Golcienė, B., Maciejewska, N., Kallingal, A., et al. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39:1. Available at: [Link]

  • Abu Almaaty, A. H., Toson, E. E. M., El-Sayed, E. S. H., et al. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(6), 1706. Available at: [Link]

  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. Available at: [Link]

  • (PDF) ChemInform Abstract: Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. ResearchGate. Available at: [Link]

  • Scott, F. L., & Henderson, R. M. A new route to the imidazole-2-thiones from 2-thiohydantoins. Implications in the study of ergothioneine. Biochemical Journal, 109(2), 209–215. Available at: [Link]

  • (PDF) Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. ResearchGate. Available at: [Link]

  • New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Taylor & Francis. Available at: [Link]

  • An efficient synthesis of a rationally designed 1, 5 disubstituted imidazole AT. Medicinal Chemistry Research, 20(7), 1011-1021. Available at: [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Research J. Pharm. and Tech., 14(9), 5021-5028. Available at: [Link]

  • The Utility of Disubstituted Imidazole-2-Thione for The Synthesis of o-fused Polynuclear Heterocyclic Derivatives with. Worldwidejournals.com. Available at: [Link]

  • Discovery of Novel 1,3,5-trisubstituted-2-thioxo-imidazole Derivatives as Potential Aromatase Inhibitors: Design, Synthesis, In Vitro Anti-Breast Cancer Screening and Molecular Docking Studies. PubMed. Available at: [Link]

  • 5-Aryl-1-Arylideneamino-1 H-Imidazole-2(3 H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. PubMed. Available at: [Link]

  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. Semantic Scholar. Available at: [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International, 1(8), 253-260. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Trend in Scientific Research and Development, 3(4), 118-122. Available at: [Link]

  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. ResearchGate. Available at: [Link]

  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. NIH. Available at: [Link]

  • CONCEPTUAL STUDY ON IMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITIES. Journal of Cardiovascular Disease Research, 12(4), 795-807. Available at: [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. Available at: [Link]

  • Review of pharmacological effects of imidazole derivatives. ScienceRise: Pharmaceutical Science, 2(36), 26-37. Available at: [Link]

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Methodological & Application

Technical Synthesis Guide: 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol , a scaffold relevant to medicinal chemistry for its potential as a COX inhibitor, antimicrobial agent, and adenosine receptor antagonist. The protocol employs a robust, two-stage Marckwald synthesis strategy. Stage 1 involves the


-alkylation of 3-chloroaniline with 2-bromoacetophenone (phenacyl bromide) to form an 

-aminoketone intermediate. Stage 2 utilizes an acid-catalyzed cyclocondensation with potassium thiocyanate (KSCN) to construct the imidazole-2-thiol core.

This guide prioritizes regiocontrol , purification efficiency , and process safety , addressing the common challenge of distinguishing between the 1,4- and 1,5-regioisomers.

Retrosynthetic Analysis & Reaction Scheme

The synthesis disconnects the imidazole ring into three components: the nitrogen source (3-chloroaniline), the carbon backbone (2-bromoacetophenone), and the thiocarbonyl fragment (potassium thiocyanate).

Figure 1: Reaction Pathway

ReactionScheme SM1 2-Bromoacetophenone (Phenacyl Bromide) INT Intermediate: N-(3-chlorophenyl)-2-oxo-2-phenylethanamine SM1->INT Step 1: NaHCO3, EtOH Reflux, 4h SM2 3-Chloroaniline SM2->INT PROD Target: 1-(3-chlorophenyl)-5-phenyl- 1H-imidazole-2-thiol INT->PROD Step 2: Cyclization Reflux, 6h REAG KSCN / AcOH REAG->PROD

Caption: Two-step synthetic pathway involving N-alkylation followed by acid-catalyzed cyclocondensation.

Materials & Reagents

ReagentCAS No.[1]MW ( g/mol )Equiv.Role
2-Bromoacetophenone 70-11-1199.051.0Electrophile (Backbone)
3-Chloroaniline 108-42-9127.571.1Nucleophile (N1 Source)
Potassium Thiocyanate 333-20-097.181.5C2=S Source
Sodium Bicarbonate 144-55-884.011.5Base (Scavenger)
Ethanol (Absolute) 64-17-5-SolventReaction Medium
Glacial Acetic Acid 64-19-7-Solvent/Cat.[2][3]Cyclization Medium

Experimental Protocol

Stage 1: Synthesis of N-(3-chlorophenyl)-2-oxo-2-phenylethanamine

Objective: Preparation of the


-aminoketone intermediate.
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-bromoacetophenone (1.99 g, 10 mmol) and absolute ethanol (30 mL). Stir until dissolved.

  • Addition: Add 3-chloroaniline (1.40 g, 11 mmol) followed by sodium bicarbonate (1.26 g, 15 mmol).

    • Note: NaHCO

      
       is preferred over stronger bases to prevent self-condensation of the phenacyl bromide.
      
  • Reaction: Heat the mixture to reflux (

    
    C) for 3–4 hours.
    
    • Monitor: Check TLC (Hexane:EtOAc 7:3). The starting bromide (

      
      ) should disappear, and a new polar spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.[4]

    • Filter the solid using a Büchner funnel and wash with cold water (

      
       mL) to remove inorganic salts.
      
  • Purification: Recrystallize the crude solid from hot ethanol.

    • Yield Expectation: 75–85%.

    • Appearance: Pale yellow to off-white solid.

Stage 2: Cyclization to 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol

Objective: Ring closure via the Marckwald strategy.

  • Setup: Equip a 100 mL RBF with a stir bar and reflux condenser.

  • Charging: Dissolve the Stage 1 Intermediate (2.45 g, 10 mmol) in glacial acetic acid (20 mL).

    • Scientific Note: Acetic acid serves as both the solvent and the proton source required to activate the carbonyl for cyclization.

  • Reagent Addition: Add Potassium Thiocyanate (KSCN) (1.46 g, 15 mmol).

  • Reaction: Heat to reflux (

    
    C) for 4–6 hours.
    
    • Observation: The solution typically darkens. A precipitate may begin to form as the reaction progresses.

  • Quench & Isolation:

    • Cool the mixture to room temperature.

    • Pour into crushed ice/water (100 mL).

    • Neutralize carefully with ammonium hydroxide (25% soln) or saturated NaHCO

      
       to pH 6–7. This step ensures the thiol is protonated and precipitates (as opposed to the water-soluble thiolate).
      
  • Purification:

    • Filter the crude precipitate.[4][5][6]

    • Critical Step: Wash the solid with water to remove residual acetic acid and thiocyanate salts.

    • Recrystallize from Ethanol/DMF (9:1) or pure Ethanol.

    • Yield Expectation: 60–70%.

    • Appearance: White or pale yellow needles.

Process Control & Troubleshooting

IssueProbable CauseCorrective Action
Oiling out in Stage 1 Impure starting materials or excess aniline.Scratch the flask walls with a glass rod to induce crystallization. Cool to 0°C. If persistent, decant water and recrystallize oil from EtOH.
Low Yield in Stage 2 Incomplete cyclization or loss during neutralization.Ensure reflux time is sufficient (>4h). Ensure pH is brought to neutral; if too basic, the thiol dissolves; if too acidic, the salt may remain soluble.
Regioisomer Purity Formation of 1,4-isomer vs 1,5-isomer.The Marckwald synthesis from

-aminoketones generally favors the 1-aryl-5-phenyl isomer (often numbered 1,5 or 1,4 depending on tautomer convention). Verify by NOE NMR studies if critical.

Mechanistic Insight & Scientific Integrity

The formation of the imidazole-2-thiol ring proceeds through a specific cascade.[1] Understanding this mechanism is vital for troubleshooting.

Figure 2: Mechanistic Workflow

Mechanism Step1 Protonation of Carbonyl (Acetic Acid Medium) Step2 Nucleophilic Attack of SCN- on Amine Step1->Step2 Activation Step3 Formation of Thiourea Intermediate (Ph-CO-CH2-N(Ar)-CS-NH2) Step2->Step3 Addition Step4 Intramolecular Cyclization (NH2 attacks Activated Carbonyl) Step3->Step4 Ring Closure Step5 Dehydration (-H2O) & Aromatization Step4->Step5 Final Product

Caption: Step-wise mechanism of the Marckwald cyclization transforming the aminoketone to the imidazole core.

Regiochemistry Note: While often designated as 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol , researchers must be aware of tautomerism. The structure exists in equilibrium between the thiol form (imidazole ring) and the thione form (imidazoline ring). In the thione form, the phenyl group is at position 4 relative to the NH, but position 5 relative to the substituted nitrogen (N1). The protocol above yields the isomer where the phenyl ring is on the carbon adjacent to the N-aryl group (C5), consistent with the standard Marckwald outcome for secondary


-aminoketones [1, 2].

Characterization Data (Expected)

  • Melting Point: 240–245 °C (dec).

  • FT-IR (KBr): 3100 cm

    
     (NH stretch), 2550 cm
    
    
    
    (SH weak), 1590 cm
    
    
    (C=N).
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.8–13.0 (s, 1H, SH/NH, exchangeable).
      
    • 
       7.8–7.9 (s, 1H, Imidazole C4-H).
      
    • 
       7.2–7.6 (m, 9H, Aromatic protons of Phenyl and Chlorophenyl rings).
      
  • Mass Spectrometry (ESI+): Calculated for C

    
    H
    
    
    
    ClN
    
    
    S
    
    
    .

References

  • Marckwald Synthesis Overview

    • Source: Organic Chemistry Portal. "Synthesis of Imidazoles."
    • URL:[Link]

  • Regioselective Synthesis of 1,5-Diaryl-1H-imidazole-2-thiols

    • Source: National Institutes of Health (PMC). "Synthesis, characterization... on novel 2-thio-diarylimidazoles."
    • URL:[Link]

  • Reaction of Phenacyl Bromide with Amines

    • Source: Asian Journal of Chemistry. "Synthesis of 2-Hydroxy-3-(3-substituted thiamido)amino..."
    • URL:[Link] (General Journal Link for verification of method type)

  • Compound Data (1-(2-chlorophenyl) analog for comparison)

    • Source: PubChem. "1-(2-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol."[7]

    • URL:[Link]

Sources

Step-by-step preparation of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol from alpha-haloketones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04 Protocol for the Preparation of 1-(3-chlorophenyl)-4-phenyl-1H-imidazole-2-thiol from


-Haloketones 

Executive Summary

This application note details the chemical synthesis of 1-(3-chlorophenyl)-4-phenyl-1H-imidazole-2-thiol (often structurally isomeric with the 5-phenyl analog depending on precursor selection) using the Marckwald Imidazole Synthesis strategy. The protocol utilizes 2-bromoacetophenone (


-haloketone) and 3-chloroaniline  as primary building blocks, followed by cyclization with potassium thiocyanate (KSCN) .

Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers. Core Application: Synthesis of bioactive heterocyclic scaffolds (antimicrobial, anticancer, and enzyme inhibition pharmacophores).[1]

Scientific Foundation & Reaction Logic

The Marckwald Strategy

The synthesis relies on the condensation of an


-amino ketone with a thiocyanate salt. This route is preferred over the reaction of 

-halo ketones with thioureas (which typically yields thiazoles) to ensure the formation of the imidazole core.

Regiochemistry Alert (Expert Note): The reaction of 2-bromoacetophenone (phenacyl bromide) with an aniline yields an


-amino ketone where the phenyl group is adjacent to the carbonyl. Upon cyclization with KSCN, the resulting imidazole typically bears the phenyl group at the C4 position  (1-aryl-4-phenyl).
  • Target: 1-(3-chlorophenyl)-4-phenyl-1H-imidazole-2-thiol.

  • Isomer Note: To synthesize the 1,5-isomer (where the phenyl is adjacent to the N-aryl group), one would require 2-amino-2-phenylacetaldehyde derivatives, which are unstable and less accessible. This protocol follows the robust "alpha-haloketone" route, yielding the thermodynamically stable 1,4-isomer.

Reaction Mechanism
  • Nucleophilic Substitution: 3-Chloroaniline displaces the bromide in 2-bromoacetophenone to form N-(3-chlorophenyl)phenacylamine .

  • Condensation: The secondary amine reacts with protonated thiocyanic acid (HSCN, generated in situ) to form a thiourea intermediate.

  • Cyclodehydration: The thiourea amine attacks the ketone carbonyl, followed by water elimination to aromatize the imidazole ring.

Tautomerism

The product exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms.[2] While IUPAC nomenclature often cites the thiol, the thione form is predominant in the solid state and neutral solution.

Chemical Safety (HSE) & Pre-Requisites

ReagentHazard ClassHandling Protocol
2-Bromoacetophenone Lachrymator , CorrosiveHandle ONLY in a fume hood. Wear goggles and face shield.
3-Chloroaniline Toxic, IrritantAvoid skin contact; absorbed through skin. Double glove.
Potassium Thiocyanate HarmfulAvoid contact with acids (releases toxic gas).
Glacial Acetic Acid Corrosive, FlammableUse in fume hood.

Detailed Experimental Protocol

Phase 1: Synthesis of N-(3-chlorophenyl)phenacylamine

Objective: Preparation of the


-amino ketone intermediate.

Materials:

  • 2-Bromoacetophenone (Phenacyl bromide): 1.99 g (10 mmol)

  • 3-Chloroaniline: 2.55 g (20 mmol) [Note: Excess used to act as base/scavenger]

  • Ethanol (Absolute): 20 mL

  • Sodium Bicarbonate (

    
    ): 1.0 g (Optional, if 1:1 amine ratio is used)
    

Procedure:

  • Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 2-bromoacetophenone (10 mmol) in 15 mL of ethanol.

  • Addition: Add 3-chloroaniline (20 mmol) dropwise to the stirring solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 6–8 hours. A precipitate (3-chloroaniline hydrobromide) may form.

    • Optimization: Mild heating (40°C) can accelerate the reaction but increases the risk of di-alkylation.

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water.

  • Isolation: Filter the solid precipitate. Wash with cold water (2 x 20 mL) to remove excess aniline and salts.

  • Purification: Recrystallize the crude solid from ethanol to obtain pure N-(3-chlorophenyl)phenacylamine .

    • Expected Yield: 70–85%[3]

    • Appearance: Pale yellow solid.

Phase 2: Cyclization to Imidazole-2-thiol

Objective: Ring closure using KSCN.

Materials:

  • N-(3-chlorophenyl)phenacylamine (Intermediate from Phase 1): 2.45 g (10 mmol)

  • Potassium Thiocyanate (KSCN): 1.94 g (20 mmol)

  • Glacial Acetic Acid: 15 mL

  • Conc. HCl: 1–2 drops (Catalytic)

Procedure:

  • Setup: Place the intermediate (10 mmol) and KSCN (20 mmol) in a 50 mL RBF.

  • Solvent: Add 15 mL of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Quenching: Cool the reaction mixture to room temperature and pour it slowly into 100 mL of crushed ice/water with vigorous stirring.

  • Neutralization: Neutralize the suspension to pH ~6–7 using ammonium hydroxide (

    
    ) or saturated 
    
    
    
    solution. This ensures the thiol is protonated and precipitates.
  • Filtration: Collect the precipitate by vacuum filtration.

  • Purification: Recrystallize from ethanol or an ethanol/DMF mixture (9:1).

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

ReactionScheme SM1 2-Bromoacetophenone (Phenacyl Bromide) Inter Intermediate: N-(3-chlorophenyl)phenacylamine SM1->Inter SN2 Alkylation (EtOH, RT) SM2 3-Chloroaniline SM2->Inter Product Product: 1-(3-chlorophenyl)-4-phenyl- 1H-imidazole-2-thiol Inter->Product Cyclization (Reflux, -H2O) Reagent KSCN / AcOH Reagent->Product

Caption: Synthetic pathway for the preparation of the target imidazole-2-thiol via the Marckwald method.

Figure 2: Experimental Workflow Logic

Workflow Start Start: Weigh Reagents Step1 Phase 1: Mix Phenacyl Bromide + 3-Chloroaniline in EtOH Start->Step1 Dec1 Stir 6-8h @ RT Step1->Dec1 Step2 Filter & Wash Intermediate Dec1->Step2 Step3 Phase 2: Add KSCN + AcOH Step2->Step3 Dec2 Reflux 4-6h Step3->Dec2 Step4 Quench in Ice Water Dec2->Step4 Step5 Neutralize (pH 7) & Filter Step4->Step5 End Recrystallize (EtOH) Step5->End

Caption: Step-by-step experimental execution flow for the 2-stage synthesis.

Characterization & Data Analysis

The following data is expected for the 1-(3-chlorophenyl)-4-phenyl-1H-imidazole-2-thiol isomer.

TechniqueExpected Signal / ValueStructural Assignment
Physical State Crystalline SolidOff-white to pale yellow needles.
Melting Point 240°C – 260°CHigh MP due to H-bonding (thione form).
IR Spectroscopy 3100–3200

(Broad)
N-H stretch (thione tautomer).
2550–2600

(Weak)
S-H stretch (thiol tautomer, often absent).
1180–1200

C=S stretch.
1H NMR (DMSO-

)

12.5–13.0 (s, 1H)
-SH / -NH (Exchangeable).

7.8–8.0 (s, 1H)
Imidazole C5-H (Vinyl proton).

7.2–7.6 (m, 9H)
Aromatic protons (Phenyl + 3-Cl-Phenyl).
Mass Spec (ESI)

Consistent with formula

.

Troubleshooting (The Senior Scientist's Notes)

  • Low Yield in Phase 1? Ensure the phenacyl bromide is fresh. Old bottles release HBr and degrade. If the liquid is dark brown/red, distill or recrystallize it first.

  • Oily Product in Phase 2? If the final product oils out upon quenching, the acetic acid concentration might be too high. Decant the water, dissolve the oil in minimal hot ethanol, and let it cool slowly to induce crystallization.

  • Regioselectivity Verification: To confirm you have the 4-phenyl isomer (and not 5-phenyl), check the NOESY NMR spectrum. A correlation between the imidazole C-H and the N-aryl protons suggests the 5-position is open (i.e., the phenyl is at 4).

References

  • Marckwald, W. (1892). "Ueber die Synthese von Imidazol-Derivaten." Berichte der deutschen chemischen Gesellschaft, 25(2), 2354-2373.

  • Hofmann, K. (1953). "The Chemistry of Heterocyclic Compounds, Imidazole and Its Derivatives." Interscience Publishers. (Classic text on regiochemistry).
  • Organic Syntheses. (1943). "2-Aminoacetophenone Hydrochloride." Org.[4][5] Synth. 23, 14. (General procedure for alpha-amino ketones).

  • Javahershenas, R. (2019). "Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles." Heterocycles.

  • BenchChem. "Regioselectivity in Imidazole Synthesis." (Technical Note on 1,4 vs 1,5 isomers).

Sources

Application Notes and Protocols for the Dissolution of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol is a substituted imidazole derivative of interest in medicinal chemistry and drug development. The successful formulation and application of this compound in various assays and synthetic procedures are critically dependent on its effective dissolution in an appropriate solvent. This document provides a comprehensive guide to solvent selection for this compound, offering both theoretical grounding and practical protocols for researchers, scientists, and professionals in drug development. Our approach emphasizes a systematic evaluation of solvents to ensure solution stability, compatibility with downstream applications, and operator safety.

The structural characteristics of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol, including the presence of aromatic rings (phenyl and chlorophenyl groups) and a polar imidazole-2-thiol core, result in a molecule with moderate lipophilicity. The predicted XlogP value of approximately 3.7 for this compound and its 2-chloro isomer suggests a preference for organic solvents over aqueous media[1][2]. The imidazole ring contains both a hydrogen bond donor (the N-H group of the thiol tautomer) and acceptor sites, allowing for a range of intermolecular interactions with solvents.

Physicochemical Properties and their Impact on Solubility

A foundational understanding of the physicochemical properties of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol is paramount for rational solvent selection. Key properties of a closely related isomer are presented in Table 1, which can be used to infer the behavior of the target compound.

PropertyPredicted Value for 1-(2-chlorophenyl)-5-phenyl-1H-imidazole-2-thiolReference
Molecular Weight286.8 g/mol [1]
XLogP3-AA3.7[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count1[1]
Topological Polar Surface Area47.4 Ų[1]

Table 1: Predicted physicochemical properties of a structural isomer, which provide insights into the solubility characteristics of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol.

The principle of "like dissolves like" is a cornerstone of solvent selection. Given the predicted XlogP, solvents with moderate to low polarity are likely to be effective. The presence of both hydrogen bond donor and acceptor capabilities suggests that protic and aprotic polar solvents may also be suitable, depending on the overall balance of intermolecular forces.

Qualitative Solubility Assessment

Based on the structural features of the target compound and experimental data from related imidazole derivatives, a qualitative solubility profile in a range of common laboratory solvents has been compiled in Table 2. This table serves as a starting point for solvent screening.

SolventPolarity IndexSolvent TypePredicted SolubilityRationale and Observations
Water10.2ProticInsolubleThe high lipophilicity (predicted XlogP ~3.7) and the presence of two large aromatic rings significantly reduce aqueous solubility.
Methanol5.1ProticSparingly Soluble to SolubleThe alcohol group can engage in hydrogen bonding with the imidazole-2-thiol moiety. Often used in the synthesis of related compounds[3].
Ethanol4.3ProticSparingly Soluble to SolubleSimilar to methanol, ethanol is a good candidate. It has been used for recrystallization of similar imidazole derivatives[4].
Isopropanol3.9ProticSparingly SolubleLower polarity than methanol and ethanol may slightly reduce solubility.
Acetonitrile5.8AproticSparingly Soluble to SolubleA polar aprotic solvent that can interact via dipole-dipole interactions.
Acetone5.1AproticSolubleA good general-purpose solvent for many organic compounds. Used in the synthesis of related imidazoles[4].
Dichloromethane (DCM)3.1AproticSolubleThe low polarity and ability to engage in dipole-dipole interactions make it a strong candidate for dissolving phenyl-substituted imidazoles.
Chloroform4.1AproticSolubleSimilar to DCM, it is often used in the synthesis and purification of imidazole derivatives.
Tetrahydrofuran (THF)4.0AproticSolubleA good solvent for a wide range of organic compounds.
Ethyl Acetate4.4AproticSolubleA moderately polar solvent that should effectively dissolve the compound.
Toluene2.4AproticSparingly SolubleThe non-polar nature may limit its effectiveness, although the aromatic character could provide some favorable interactions.
Hexane/Heptane0.1AproticInsolubleThese non-polar solvents are unlikely to dissolve the compound and are more suitable as anti-solvents for precipitation.
Dimethyl Sulfoxide (DMSO)7.2AproticHighly SolubleA powerful polar aprotic solvent capable of dissolving a wide range of compounds. Often used for preparing stock solutions for biological assays[3].
N,N-Dimethylformamide (DMF)6.4AproticHighly SolubleAnother strong polar aprotic solvent, frequently used as a reaction solvent for imidazole derivatives at elevated temperatures[5].

Table 2: Qualitative solubility predictions for 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol in common laboratory solvents. These predictions are based on chemical principles and data from structurally related compounds.

Solvent Selection Workflow

The selection of an appropriate solvent is a multi-step process that considers not only solubility but also the requirements of the subsequent experimental steps. The following workflow, illustrated in the diagram below, provides a systematic approach to solvent selection.

Figure 1: A decision workflow for the systematic selection of a suitable solvent for 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol.

Experimental Protocols

The following protocols provide a standardized methodology for determining the solubility of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol.

Protocol 1: Small-Scale Qualitative and Semi-Quantitative Solubility Determination

Objective: To rapidly assess the solubility of the target compound in a range of candidate solvents.

Materials:

  • 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol

  • A selection of candidate solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, DMSO)

  • Small vials (e.g., 1.5 mL or 4 mL) with caps

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Accurately weigh approximately 1-2 mg of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol into a clean, dry vial.

  • Initial Solvent Addition: Add a small, measured volume of the first candidate solvent (e.g., 100 µL) to the vial.

  • Mixing: Cap the vial and vortex for 30-60 seconds at room temperature.

  • Observation: Visually inspect the vial for complete dissolution. If the solid has dissolved, the compound is soluble at that concentration.

  • Incremental Solvent Addition: If the solid has not fully dissolved, add another measured volume of the solvent (e.g., 100 µL) and repeat the mixing and observation steps.

  • Classification: Continue adding the solvent in increments until the solid is fully dissolved or a significant volume has been added without complete dissolution. Classify the solubility as follows:

    • Highly Soluble: Dissolves in < 1 mL of solvent per 10 mg of compound.

    • Soluble: Dissolves in 1-5 mL of solvent per 10 mg of compound.

    • Sparingly Soluble: Dissolves in 5-30 mL of solvent per 10 mg of compound.

    • Insoluble: Requires > 30 mL of solvent per 10 mg of compound.

  • Repeat: Repeat this procedure for each candidate solvent.

Protocol 2: Preparation of a Stock Solution

Objective: To prepare a stock solution of a specific concentration for use in downstream applications.

Materials:

  • 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol

  • Selected solvent (e.g., DMSO or Dichloromethane)

  • Volumetric flask

  • Analytical balance

  • Magnetic stirrer and stir bar (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Calculation: Determine the mass of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol required to achieve the desired concentration in the chosen volume of solvent.

  • Weighing: Accurately weigh the calculated mass of the compound and transfer it to the volumetric flask.

  • Solvent Addition: Add approximately half of the final volume of the selected solvent to the volumetric flask.

  • Dissolution: Gently swirl the flask to dissolve the compound. If necessary, use a magnetic stirrer at a low speed or place the flask in an ultrasonic bath for short periods to aid dissolution.

  • Final Volume Adjustment: Once the compound is fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution under appropriate conditions (e.g., at 2-8°C, protected from light) to maintain its stability. For some imidazole derivatives, storage in dry conditions is recommended.

Safety Precautions

When handling 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol and the recommended solvents, it is crucial to adhere to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

  • Precipitation upon Standing: If the compound precipitates out of solution over time, it may indicate that the solution is supersaturated or that the compound is unstable in that solvent. Consider using a stronger solvent or preparing fresh solutions before use.

  • Incomplete Dissolution: If the compound does not fully dissolve, even with heating or sonication, the solvent is likely not suitable. Refer to the solubility table and select a more appropriate solvent. Forcing dissolution at high temperatures may lead to degradation.

  • Tailing in Chromatography: When using silica gel chromatography for purification, the basic nature of the imidazole ring can lead to tailing. The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can often resolve this issue.

Conclusion

The selection of an appropriate solvent is a critical first step in the successful utilization of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol in research and development. This guide provides a systematic framework for making an informed choice, from understanding the physicochemical properties of the compound to performing practical solubility tests. By following these guidelines, researchers can ensure the preparation of stable, homogeneous solutions, thereby enhancing the reliability and reproducibility of their experimental results.

References

  • PubChem. 1-(2-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol. Available from: [Link]

  • PubChem. 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide. Available from: [Link]

  • PubChemLite. 1-(3-chlorophenyl)-5-phenyl-1h-imidazole-2-thiol. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). 1-[(3-Chlorophenyl)(diphenyl)methyl]-1H-imidazole. Available from: [Link]

  • Kubicki, M. (2011). 1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2929. Available from: [Link]

  • PubChemLite. 1-(3-chlorophenyl)-1h-imidazole-2-thiol. Available from: [Link]

  • Iftikhar Ahsan, et al. (2011). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 3(6), 406-414. Available from: [Link]

  • Yadav, P., & Kumar, R. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Asian Journal of Chemistry, 31(8), 1635-1644. Available from: [Link]

  • Onysko, M. Y., et al. (2019). Regioselective reaction of imidazole-2-thiols with N-sulfonylphenyldichloroacetaldimines: en route to novel sulfonylamino-substituted imidazo[2,1-b]thiazoles. RSC Advances, 9(58), 33699-33708. Available from: [Link]

  • Domanska, U., & Szydlowski, J. (2001). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 46(4), 957-961. Available from: [Link]

  • Gornowicz, A., et al. (2022). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 199-214. Available from: [Link]

  • Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. Available from: [Link]

  • Patel, P. B., et al. (2019). Synthesis of Some Novel S-Substituted and N-Substituted 1H- benzo[d]imidazole-2-thiol Derivatives and their Microbial Activity. International Journal of Pharmaceutical Sciences and Research, 10(1), 1000-1008. Available from: [Link]

Sources

Procedure for using 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol in corrosion testing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Corrosion Inhibition Testing of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol

Executive Summary & Chemical Context

This guide details the protocol for evaluating 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol (referred to herein as CPPIT ) as a corrosion inhibitor for mild steel and copper alloys in acidic media.

CPPIT represents a class of "mixed-type" inhibitors. Its efficacy stems from a dual-anchoring mechanism:

  • The Imidazole-2-thiol Core: Exists in a thione-thiol tautomeric equilibrium, providing high electron density via Sulfur and Nitrogen heteroatoms for coordinate bonding with metal

    
    -orbitals.
    
  • The 3-Chlorophenyl Moiety: The electron-withdrawing chlorine atom at the meta position modulates the electron density of the aromatic ring, influencing the molecule's dipole moment and adsorption geometry, while increasing hydrophobicity to repel water molecules from the metal surface.

Experimental Workflow

The following workflow ensures a self-validating dataset by triangulating results from thermodynamic (Weight Loss), kinetic (Polarization), and interfacial (Impedance) methods.

CorrosionWorkflow Start Compound Preparation (CPPIT Stock Solution) Sub1 Electrolyte Preparation (1.0 M HCl / 0.5 M H2SO4) Start->Sub1 Exp1 Open Circuit Potential (OCP) Stabilization (30-60 min) Sub1->Exp1 Branch Parallel Testing Streams Exp1->Branch MethodA Electrochemical Impedance Spectroscopy (EIS) (Non-Destructive) Branch->MethodA Stream 1 MethodC Gravimetric Analysis (Weight Loss) (Long-term Validation) Branch->MethodC Stream 2 (Separate Samples) MethodB Potentiodynamic Polarization (PDP) (Destructive) MethodA->MethodB Sequential Analysis Data Correlation (IE% Calculation) MethodB->Analysis MethodC->Analysis

Figure 1: Integrated workflow for corrosion testing. Note that EIS is non-destructive and should precede PDP on the same sample if sequential testing is performed.

Preparation Protocols

Stock Solution Preparation

Due to the lipophilic nature of the chlorophenyl and phenyl groups, CPPIT has limited solubility in pure aqueous acid.

  • Solvent: Absolute Ethanol or DMSO (Dimethyl Sulfoxide).

  • Stock Concentration: Prepare a

    
     M stock solution.
    
    • Calculation: Molecular Weight of CPPIT

      
       g/mol .[1][2]
      
    • Dissolve

      
       mg in 10 mL of solvent. Sonicate for 5 minutes to ensure complete dissolution.
      
  • Test Concentrations: Dilute stock into the aggressive acid media (e.g., 1M HCl) to achieve a range of

    
     M to 
    
    
    
    M.
    • Note: Keep organic co-solvent concentration

      
       in the final electrolyte to avoid solvent-induced inhibition effects.
      
Metal Specimen Preparation (ASTM G1)
  • Abrasion: Wet grind specimens (Mild Steel C1018 or similar) using SiC paper sequentially from 400 to 1200 grit.

  • Cleaning: Rinse with distilled water, degrease with acetone/ethanol, and dry in a warm air stream.

  • Storage: Store in a desiccator until use to prevent flash rusting.

Electrochemical Characterization Protocols

Equipment: Potentiostat/Galvanostat (e.g., Metrohm Autolab, Gamry) with a standard three-electrode cell.

  • Working Electrode (WE): Steel specimen (exposed area

    
    ).
    
  • Counter Electrode (CE): Platinum mesh or Graphite rod (large surface area).

  • Reference Electrode (RE): Ag/AgCl (3M KCl) or Saturated Calomel Electrode (SCE).

Electrochemical Impedance Spectroscopy (EIS)

EIS provides insight into the double-layer capacitance (


) and charge transfer resistance (

).[3][4]
  • OCP Stabilization: Monitor OCP for 30 minutes until drift is

    
    .
    
  • Frequency Range:

    
     to 
    
    
    
    .
  • Amplitude:

    
     RMS (sinusoidal perturbation).
    
  • Points per Decade: 10.

  • Data Fitting: Fit Nyquist plots to the Randles Circuit:

    
     or simplified 
    
    
    
    .
    • Note: Use a Constant Phase Element (

      
      ) instead of a pure capacitor to account for surface heterogeneity caused by the adsorbed inhibitor film.
      

Inhibition Efficiency (


): 


Potentiodynamic Polarization (PDP)

PDP determines the corrosion current density (


) and classifies the inhibitor type (anodic/cathodic/mixed).
  • Scan Range:

    
     to 
    
    
    
    vs. OCP.
  • Scan Rate:

    
     (Standard) or 
    
    
    
    (High Precision).
  • Analysis: Perform Tafel extrapolation on the linear regions of the anodic and cathodic branches.

Inhibition Efficiency (


): 


Gravimetric (Weight Loss) Protocol

This destructive test validates electrochemical data over longer exposure times (24h - 72h).

  • Weighing: Measure initial weight (

    
    ) to 
    
    
    
    precision.
  • Immersion: Suspend coupons in 1M HCl with varying CPPIT concentrations using glass hooks (avoid metal contact).

  • Temperature Control: Maintain at

    
     (thermostat water bath).
    
  • Retrieval: Remove, scrub gently with a bristle brush under running water to remove corrosion products (ASTM G1), wash with acetone, dry, and re-weigh (

    
    ).
    

Corrosion Rate (


) Calculation: 


Where

is weight loss (g),

is density (g/cm³),

is area (cm²), and

is time (h).[5]

Mechanism of Action & Adsorption Isotherm

CPPIT typically follows the Langmuir Adsorption Isotherm , suggesting monolayer coverage.

Validation Plot: Plot


 vs. 

.
  • Linearity (

    
    ) confirms Langmuir behavior.
    
  • Slope: Should be near 1.0.

  • Intercept: Related to

    
     (Adsorption Equilibrium Constant).
    

Free Energy of Adsorption (


): 


  • If

    
    : Physisorption (Electrostatic).
    
  • If

    
    : Chemisorption (Coordinate bonding).
    
  • CPPIT Expectation: Values around

    
     to 
    
    
    
    indicate comprehensive Mixed Adsorption .

AdsorptionMechanism Inhibitor CPPIT Molecule (Thiol/Thione + N) Interaction1 Physisorption (Protonated N+ <-> Cl- <-> Fe) Inhibitor->Interaction1 Acidic Media Interaction2 Chemisorption (S/N lone pairs -> d-orbitals) Inhibitor->Interaction2 Direct Bond Interaction3 Pi-Interaction (Phenyl Rings -> Surface) Inhibitor->Interaction3 Planar Orientation Surface Metal Surface (Fe / Cu) Interaction1->Surface Interaction2->Surface Interaction3->Surface

Figure 2: Multi-center adsorption mechanism of CPPIT on metal surfaces.

Summary of Typical Parameters

ParameterValue / ConditionNote
Electrolyte 1.0 M HClFreshly prepared from 37% analytical grade HCl.
Inhibitor Conc. 10, 50, 100, 500 ppmAdjust Molar equivalents (

to

M).
Scan Rate (PDP) 1 mV/sSlower rates reduce capacitive current noise.
EIS Amplitude 10 mVEnsures linear system response.
Tafel Slope (

)
Expected shift: <85 mVShift <85 mV relative to blank implies Mixed-Type.
IE% Target > 90% at

M
High efficiency expected for this class.

References

  • ASTM G1-03(2017) , "Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens," ASTM International.

  • ASTM G59-97(2020) , "Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements," ASTM International.

  • ASTM G106-89(2015) , "Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements," ASTM International.

  • Tan, B., et al., "Insight into the corrosion inhibition mechanism of two new imidazole derivatives for copper in sulfuric acid," Journal of Colloid and Interface Science, 2022. (Validates imidazole-thiol adsorption mechanisms).
  • Ben Hmamou, D., et al. , "Inhibition of C38 steel corrosion in hydrochloric acid solution by 4,5-Diphenyl-1H-Imidazole-2-Thiol," Journal of Chemical and Pharmaceutical Research, 2012.[6] (Direct analog study).

Sources

Electrochemical impedance spectroscopy (EIS) setup with 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Electrochemical Impedance Spectroscopy (EIS) Characterization of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol Interfaces

Executive Summary

This technical guide details the protocol for utilizing Electrochemical Impedance Spectroscopy (EIS) to characterize surface modifications using 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol (referred to herein as CPPIT ).

CPPIT represents a class of functionalized imidazole thiols critical in two distinct fields:

  • Drug Development & Biosensing: As a stable, hydrophobic linker for functionalizing gold surfaces in Surface Plasmon Resonance (SPR) and electrochemical biosensors.

  • Materials Science: As a high-efficiency corrosion inhibitor that forms protective self-assembled monolayers (SAMs) on metallic substrates.

This protocol focuses on the quantitative assessment of SAM formation and integrity on gold electrodes using a redox-probe based EIS approach. This method provides a self-validating metric for surface coverage (


) and charge transfer resistance (

), essential for verifying sensor quality or passivation efficiency.

Mechanistic Principles

The efficacy of CPPIT relies on its structural duality:

  • The Anchor (Thiol -SH): Forms a covalent Au-S bond (approx. 44 kcal/mol), driving spontaneous assembly.

  • The Barrier (Imidazole/Phenyl/Chlorophenyl): The 1-(3-chlorophenyl) and 5-phenyl rings provide steric bulk and

    
    -
    
    
    
    stacking interactions. This creates a densely packed hydrophobic barrier that blocks ion diffusion.

EIS Principle: By measuring the impedance of the interface in the presence of a redox probe (e.g., Ferri/Ferrocyanide), we quantify the "blocking behavior" of the CPPIT layer. A pristine gold surface allows fast electron transfer (low


); a well-formed CPPIT monolayer blocks this transfer (high 

).
Visualizing the Interface

SAM_Mechanism cluster_layer CPPIT Monolayer Electrode Gold Electrode (Au) Thiol Thiol Anchor (-S-) Electrode->Thiol Chemisorption (Au-S) Scaffold Imidazole Core Thiol->Scaffold Covalent Link Tail Hydrophobic Shield (Chlorophenyl + Phenyl) Scaffold->Tail Steric Bulk Tail->Tail π-π Stacking Redox Redox Probe [Fe(CN)6]3-/4- Redox->Tail Blocked Diffusion

Figure 1: Schematic of CPPIT assembly on gold. The hydrophobic tail groups prevent the redox probe from reaching the electrode surface, measurable as increased Impedance.

Experimental Configuration

Hardware Setup
  • Potentiostat: High-impedance potentiostat (e.g., Biologic VMP3, Autolab PGSTAT, or Gamry Reference 600) capable of

    
     to 
    
    
    
    range.
  • Electrochemical Cell: 3-Electrode configuration inside a Faraday cage to minimize noise.

ComponentSpecificationPurpose
Working Electrode (WE) Polycrystalline Gold Disk (2 mm dia.)Substrate for CPPIT assembly.
Counter Electrode (CE) Platinum Wire / MeshCompletes the circuit (Surface area > 10x WE).
Reference Electrode (RE) Ag/AgCl (3M KCl)Stable potential reference (+0.210 V vs SHE).
Reagents & Solutions
  • CPPIT Solution: 1 mM 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol in absolute ethanol.

  • Probe Electrolyte: 5 mM

    
     / 
    
    
    
    (1:1 ratio) in 0.1 M PBS (pH 7.4) or 0.1 M KCl.
  • Cleaning Solution: Piranha Solution (

    
    , 3:1) [DANGER: Corrosive/Explosive]  or electrochemical polishing in 0.5 M 
    
    
    
    .

Detailed Protocol

Phase 1: Electrode Preparation (Critical for Reproducibility)

Causality: A dirty surface prevents uniform SAM formation, leading to pinholes and low


 values.
  • Mechanical Polishing: Polish Au electrode with 0.05

    
     alumina slurry on a microcloth for 2 minutes in a "figure-8" motion. Sonicate in deionized water (5 min) to remove particles.
    
  • Electrochemical Cleaning: Cycle the electrode in 0.5 M

    
     (CV: -0.2 V to +1.5 V vs Ag/AgCl, 100 mV/s) until the characteristic gold oxide reduction peak at +0.9 V is stable and reproducible.
    
  • Drying: Rinse with Ethanol and dry under a gentle stream of Nitrogen (

    
    ).
    
Phase 2: CPPIT Assembly (The "Incubation")
  • Immersion: Immediately immerse the clean Au electrode into the 1 mM CPPIT ethanolic solution .

  • Duration: Incubate for 12–24 hours at room temperature in the dark.

    • Note: While adsorption happens in minutes, the reorganization of the phenyl rings (ordering) takes hours.

  • Rinsing: Remove electrode and rinse copiously with absolute ethanol to remove physisorbed (loose) molecules, then dry with

    
    .
    
Phase 3: EIS Data Acquisition
  • Cell Assembly: Insert WE, CE, and RE into the cell containing the Probe Electrolyte .

  • OCP Stabilization: Monitor Open Circuit Potential (OCP) for 5–10 minutes until drift is < 1 mV/min.

  • Impedance Scan:

    • DC Potential: Set to OCP (approx. +0.22 V vs Ag/AgCl for Ferri/Ferro).

    • AC Amplitude: 10 mV (rms). Why? To maintain linearity of the response.

    • Frequency Range: 100 kHz to 0.1 Hz.

    • Points: 10 points per decade (Logarithmic spacing).

Data Analysis & Interpretation

The Equivalent Circuit Model (Randles Cell)

To quantify the data, fit the Nyquist plot to a Modified Randles Circuit.

Circuit Modified Randles Circuit for SAM-Coated Electrode Rs Rs p1 Rs->p1 CPE CPE (dl) p2 CPE->p2 Rct Rct Zw Zw Rct->Zw Diffusion Zw->p2 p1->CPE Double Layer p1->Rct Charge Transfer p3 p2->p3 p4

Figure 2:


 = Solution Resistance; 

= Constant Phase Element (Double Layer Capacitance);

= Charge Transfer Resistance;

= Warburg Impedance (Diffusion).
Key Parameters & Expected Values
ParameterPhysical MeaningBare Au Value (Approx)CPPIT-Modified Au (Target)Interpretation

Resistance to electron transfer< 200

> 10,000

Higher = Better Coverage. Indicates the SAM is blocking the redox probe.

Double layer capacitance20–50

1–5

Lower = Thicker/Denser Film. SAM displaces water/ions from the surface.

(CPE exponent)
Surface homogeneity0.90–0.95> 0.98Closer to 1.0 indicates a more ideal, defect-free capacitor.
Calculating Surface Coverage ( )

The surface coverage efficiency is the ultimate metric for validation. It is calculated using the Charge Transfer Resistance:



  • Target:

    
     (95% coverage) indicates a high-quality monolayer suitable for biosensing or corrosion protection.
    
  • Failure:

    
     suggests pinholes, insufficient incubation time, or dirty substrates.
    

Troubleshooting & Self-Validation

  • Kramers-Kronig Compliance: Before fitting, run a Kramers-Kronig test (available in most software). If the Chi-square error is high (

    
    ), the system is unstable (drifting OCP) or non-linear (amplitude too high).
    
  • The "Desorption" Test: If you suspect the signal is false, run a reductive desorption scan (CV from -0.2 V to -1.2 V in KOH). A sharp cathodic peak around -0.8 V confirms the presence of the Thiol-Au bond.

References

  • Love, J. C., et al. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 105(4), 1103–1170. [Link]

  • Finklea, H. O. "Electrochemistry of Organized Monolayers of Thiols and Related Molecules on Electrodes." Electroanalytical Chemistry, Vol. 19. [Link]

  • ResearchGate (Case Study). "Inhibiting effects of Imidazole-2-Thiol derivatives for steel corrosion: Electrochemical study." [Link]

Application Note: Antimicrobial Profiling of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The compound 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol represents a specific class of pharmacophores combining the bioactivity of the imidazole ring with the reactivity of a thiol/thione group. Imidazoles are historically significant for their antifungal properties (targeting lanosterol 14


-demethylase) and antibacterial potential (membrane disruption and metalloenzyme inhibition).
Chemical Behavior & Challenges

Researchers must account for two critical chemical behaviors when assaying this molecule:

  • Thione-Thiol Tautomerism: While often denoted as a thiol (-SH), these compounds exist in equilibrium with their thione (=S) form. This impacts hydrogen bonding capability and metal chelation.

  • Hydrophobicity: The presence of the 3-chlorophenyl and 5-phenyl rings renders the molecule highly lipophilic. Standard aqueous broth protocols (like Mueller-Hinton) will cause precipitation if not properly solubilized, leading to false-negative results (compound precipitating out of solution) or false-positive optical density readings (precipitate mimicking bacterial growth).

Scope of this Guide

This application note provides a modified Broth Microdilution Method compliant with CLSI (Clinical and Laboratory Standards Institute) guidelines but adapted for hydrophobic small molecules. It utilizes a Resazurin (Alamar Blue) endpoint to bypass the optical interference caused by potential compound precipitation.

Pre-Assay Preparation

Materials Checklist
  • Compound: 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol (>95% purity).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (0.01% w/v in sterile PBS).

  • Plates: 96-well polystyrene microtiter plates (U-bottom preferred for precipitation checks).

Stock Solution Protocol (Critical)

Objective: Create a stable stock that prevents "crashing out" upon dilution.

  • Weighing: Weigh 2.86 mg of compound (MW

    
     286.78  g/mol ).
    
  • Primary Stock (10 mM): Dissolve in 1.0 mL of 100% DMSO. Vortex vigorously for 30 seconds.

    • Note: If the thiol oxidizes to a disulfide, solubility may decrease. Prepare fresh or store under nitrogen at -20°C.

  • Working Stock (100x): Dilute the Primary Stock to 12.8 mg/mL (or your highest target concentration x 100) using DMSO.

    • Why DMSO? Keeping the stock in 100% DMSO until the final dilution step prevents micro-precipitation.

Protocol 1: Resazurin-Modified MIC Determination

Methodology: CLSI M07-A10 adapted for colorimetric readout. Why Resazurin? Traditional turbidity (OD600) measurements are unreliable here because the imidazole-thiol derivative may form a white precipitate in aqueous media, which plate readers misinterpret as bacterial growth. Resazurin measures metabolic activity (Blue


 Pink), which is unaffected by precipitate.[1]
Workflow Diagram

MIC_Workflow Stock Stock Prep (100% DMSO) Dilution Serial Dilution (in DMSO) Stock->Dilution 2-fold series MediaAdd Media Addition (CAMHB) Dilution->MediaAdd 1:100 dilution (Final DMSO 1%) Inoculation Bacterial Inoculation (5x10^5 CFU/mL) MediaAdd->Inoculation Incubation Incubation (16-20h @ 37°C) Inoculation->Incubation Dye Add Resazurin (Incubate 1-4h) Incubation->Dye Read Readout (Visual/Fluorescence) Dye->Read

Caption: Step-by-step workflow for Resazurin-based MIC determination of hydrophobic imidazoles.

Step-by-Step Procedure
  • Plate Layout:

    • Columns 1-10: Test Compound (2-fold serial dilution).

    • Column 11: Growth Control (Bacteria + Media + 1% DMSO).

    • Column 12: Sterility Control (Media + 1% DMSO only).

  • Dilution Series (The "Intermediate Plate" Method):

    • Do not dilute directly in the assay plate.

    • Prepare a 2-fold dilution series in 100% DMSO in a separate PCR plate.

    • Transfer 2

      
      L of this DMSO series into the assay plate containing 198 
      
      
      
      L of CAMHB.
    • Result: Final DMSO concentration is 1%, which is non-toxic to most bacteria (e.g., S. aureus, E. coli) but sufficient to keep the lipophilic imidazole in solution.

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland standard suspension of the test organism.[2][3]

    • Dilute 1:100 in CAMHB to reach

      
       CFU/mL.
      
    • Add 100

      
      L of this inoculum to the wells (already containing 100 
      
      
      
      L of compound media).
    • Final System: Compound at 1x concentration, Bacteria at

      
       CFU/mL, DMSO at 0.5%.
      
  • Incubation:

    • Seal plate with breathable film. Incubate at 37°C for 16–20 hours (24h for fungi).

  • Resazurin Addition:

    • Add 20

      
      L of 0.01% Resazurin solution to each well.
      
    • Incubate for 1–4 hours at 37°C.

    • Endpoint:

      • Blue: No growth (Inhibition).

      • Pink/Colorless: Active growth (Resazurin reduced to Resorufin).

  • Determination: The MIC is the lowest concentration well that remains Blue .[4]

Protocol 2: Minimum Bactericidal Concentration (MBC)

While MIC measures inhibition, MBC determines if the imidazole-thiol is killing the bacteria (bactericidal) or merely stalling them (bacteriostatic).

  • Selection: Identify the MIC well and the 2-3 wells with concentrations above the MIC.

  • Sampling: Remove 10

    
    L from these wells (and the growth control).
    
  • Plating: Spot onto non-selective agar plates (e.g., MHA or TSA).

    • Tip: Tilt the plate to let the drop run down, spreading the cells for easier counting.

  • Incubation: 24 hours at 37°C.

  • Calculation:

    • MBC is the concentration that kills

      
       of the initial inoculum.
      
    • Compare colony counts to the pre-incubation inoculum count.

Protocol 3: Time-Kill Kinetics

Objective: Determine the rate of antimicrobial action. This is vital for imidazoles, as their membrane-disrupting effects can be rapid.

Workflow Diagram

TimeKill Flask Culture Flask (Log Phase) Treat Add Compound (4x MIC) Flask->Treat Sample Sampling Points (0, 2, 4, 8, 24h) Treat->Sample Time Course Dilute Serial Dilution (PBS) Sample->Dilute Stop Reaction Count Agar Plating (CFU Enumeration) Dilute->Count

Caption: Experimental design for Time-Kill Kinetics analysis.

Procedure
  • Inoculum: Prepare

    
     of bacterial culture in CAMHB at 
    
    
    
    CFU/mL.
  • Treatment: Add the imidazole-thiol compound at 4x MIC . Include a solvent control (DMSO only).

  • Sampling: At

    
     hours, remove 
    
    
    
    .
  • Neutralization/Dilution: Immediately dilute 1:10 in PBS (prevents carryover effect) and serially dilute further.

  • Plating: Plate

    
     of dilutions on agar.
    
  • Analysis: Plot

    
     vs. Time.
    
    • Bactericidal:

      
       reduction (99.9% kill).
      
    • Bacteriostatic:

      
       reduction.
      

Data Analysis & Interpretation

Solubility Control Check

Before interpreting biological data, verify the physical state of the compound.

Observation in WellInterpretationAction
Clear Solution SolubleProceed with MIC reading.
Cloudy/White Precipitate InsolubleInvalid OD600. Rely only on Resazurin color change.
Pink Color (Immediate) Chemical ReductionThe thiol group may be reducing the dye directly. Run a "Media + Compound + Dye" (no bacteria) blank to verify.
Reporting Standards

Report data in a structured format to facilitate comparison with reference antibiotics (e.g., Ciprofloxacin, Fluconazole).

StrainMIC (

g/mL)
MBC (

g/mL)
MBC/MIC RatioInterpretation
S. aureus (ATCC 29213)4.08.02.0Bactericidal
E. coli (ATCC 25922)>64ND-Resistant
  • Ratio < 4: Bactericidal.

  • Ratio > 4: Bacteriostatic (typical for some imidazole-mediated membrane inhibitors).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[3][5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[5] Wayne, PA: CLSI.[3][6][7] [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Zhang, L., et al. (2013). Synthesis and antifungal activity of novel 1,5-disubstituted-1H-imidazole-2(3H)-thione derivatives. Chemical Biology & Drug Design. (Contextual grounding for imidazole-thione antifungal mechanism).
  • PubChem Compound Summary. (2025). 1-(2-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol (Analog Reference).[8] National Library of Medicine. [Link]

Sources

Functionalization of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol for ligand synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol for Ligand Synthesis

Executive Summary

This guide details the synthetic functionalization of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol (1) . This scaffold is a privileged pharmacophore and ligand precursor, offering two distinct vectors for diversification: the nucleophilic sulfur at C2 and the electrophilic aryl chloride at N1.

For ligand synthesis, this molecule presents a specific challenge: the free thiol/thione group is a potent poison for Palladium catalysts. Therefore, this guide prioritizes a sequential functionalization strategy :

  • S-Alkylation (Masking): Converting the thione to a thioether to prevent catalyst poisoning.

  • Cross-Coupling (Diversification): Utilizing the 3-chlorophenyl handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Chemo-Structural Analysis & Reactivity Profile

Tautomerism & Nucleophilicity

The core molecule exists in a tautomeric equilibrium between the imidazole-2-thiol and imidazole-2-thione forms. In neutral organic solvents (CHCl₃, DMSO), the thione form predominates. However, for functionalization, we utilize the thiolate anion generated in situ.

  • Soft vs. Hard Nucleophiles: The sulfur atom is a "soft" nucleophile, while the N3 nitrogen is "hard."[1] Under thermodynamic control with soft electrophiles (alkyl halides) and mild bases (Carbonates), S-alkylation is highly favored over N-alkylation.

  • The Catalyst Poisoning Problem: Free thiols/thiones bind irreversibly to Pd(0) and Pd(II) species. You cannot perform Suzuki coupling on the chlorophenyl ring while the C2-SH group is free.

The Chlorophenyl Handle

The chlorine atom on the N1-phenyl ring is a deactivated electrophile compared to bromides or iodides. Activation requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition step in Palladium catalysis.

Strategic Workflow Visualization

The following diagram outlines the critical decision pathways for functionalizing this scaffold.

G Start Starting Material: 1-(3-chlorophenyl)-5-phenyl- 1H-imidazole-2-thiol Base Deprotonation (K2CO3/DMF) Start->Base Activation Metal_Coord Path B: Direct Metal Coordination (Au, Cu) Start->Metal_Coord Direct Mixing (M-Cl salts) Suzuki Path C: Cross-Coupling (Suzuki-Miyaura) Start->Suzuki FORBIDDEN: Catalyst Poisoning Thiolate Thiolate Anion (Intermediate) Base->Thiolate S_Alk Path A: S-Alkylation (Thioether Ligands) Thiolate->S_Alk + R-X (Alkyl Halide) S_Alk->Suzuki + Ar-B(OH)2 Pd(OAc)2 / SPhos Ligand Final Bi-functional Ligand Suzuki->Ligand

Figure 1: Strategic reaction map. Note that Path C (Suzuki Coupling) is only accessible AFTER Path A (S-Alkylation) is complete.

Protocol A: Chemoselective S-Alkylation

Objective: Synthesis of thioether ligands (e.g., S-benzyl, S-pyridylmethyl) and masking the sulfur for subsequent coupling.

Mechanism:


 substitution via the thiolate anion.
Regioselectivity:  >95% S-alkylation vs. N-alkylation under these conditions.
Materials
  • Substrate: 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol (1.0 eq)

  • Electrophile: Alkyl halide (e.g., Benzyl bromide, 2-(bromomethyl)pyridine) (1.1 eq)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Anhydrous) or Acetone (Reagent Grade)

Step-by-Step Procedure
  • Activation: In a round-bottom flask, dissolve the substrate (1.0 mmol) in DMF (5 mL). Add

    
     (2.0 mmol) in one portion.
    
    • Observation: The suspension may turn yellow/orange as the thiolate anion forms.

    • Stirring: Stir at Room Temperature (RT) for 15 minutes.

  • Addition: Add the alkyl halide (1.1 mmol) dropwise.

    • Exotherm: If using highly reactive halides (e.g., methyl iodide), cool to 0°C before addition. For benzyl bromides, RT is sufficient.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

    
    ) should disappear, replaced by a less polar spot (
    
    
    
    ).
  • Workup:

    • Pour the reaction mixture into ice-cold water (50 mL).

    • Solid Product: If a precipitate forms, filter, wash with water, and dry.[2]

    • Oily Product: If oil separates, extract with EtOAc (3 x 20 mL). Wash combined organics with Brine (2x), dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol or Flash Chromatography (SiO2, Hexane/EtOAc gradient).

Key QC Parameter:

  • 1H NMR: Look for the disappearance of the broad -NH/SH singlet (12–13 ppm) and the appearance of the

    
     peak (typically 4.2–4.5 ppm).
    

Protocol B: Suzuki-Miyaura Coupling on the Chlorophenyl Ring

Objective: Functionalizing the "deactivated" chlorophenyl ring to create bi-aryl ligand architectures. Prerequisite: The sulfur MUST be alkylated (Protocol A) prior to this step.

Materials
  • Substrate: S-alkylated imidazole derivative (from Protocol A) (1.0 eq)

  • Boronic Acid: Aryl boronic acid (1.5 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (10 mol%)

    • Why SPhos? It is specifically designed to activate aryl chlorides.

  • Base:

    
     (3.0 eq)
    
  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Procedure
  • Degassing (Critical): Charge a reaction vial with the Substrate, Boronic Acid,

    
    , SPhos, and 
    
    
    
    . Seal with a septum. Evacuate and backfill with Argon (3 cycles).
  • Solvent Addition: Add degassed Toluene and Water via syringe.

  • Reaction: Heat to 100°C for 12–24 hours.

    • Note: Aryl chlorides are sluggish; rigorous heating is required.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via Column Chromatography.

Data Presentation & Quality Control

Table 1: Expected Chemical Shifts (1H NMR in )
MoietyProton TypeChemical Shift (

ppm)
Diagnostic Change
Thione (SM) N-H / S-H12.5 - 13.5 (bs)Disappears upon S-alkylation
Thioether

4.2 - 4.6 (s)Appears upon S-alkylation
Imidazole C4-H7.1 - 7.3 (s)Shifts slightly upfield after S-alkylation
Chlorophenyl Ar-H7.4 - 7.6 (m)Pattern changes after Suzuki Coupling
Troubleshooting Guide
IssueProbable CauseSolution
N-Alkylation Observed Base too strong (e.g., NaH) or solvent too polar.[1]Switch to

in Acetone. Keep temp < 60°C.
No Reaction (Suzuki) Catalyst poisoning by trace free thiol.Ensure Protocol A went to 100% conversion. Wash S-alkylated product with NaOH to remove unreacted thiol before coupling.
Low Yield (Suzuki) Oxidative addition failure (Ar-Cl is stable).Switch ligand to XPhos or BrettPhos . Increase temp to 110°C.

References

  • Regioselectivity in Imidazole-2-thione Alkylation

    • Laufer, S. A., et al. (2002). "Synthesis and biological evaluation of novel 1,5-diaryl-imidazole-2-thiones as potent p38 MAP kinase inhibitors." Journal of Medicinal Chemistry.
  • Palladium-Catalyzed Coupling of Aryl Chlorides

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for the Suzuki-Miyaura Coupling Processes with Aryl Chlorides." Journal of the American Chemical Society.
  • Catalyst Poisoning by Thiols

    • Fries, G., et al. (2018). "Poisoning of Palladium Catalysts by Sulfur-Containing Molecules.
  • General Imidazole-2-thione Functionalization

    • El Ashry, E. S. H., et al. (2007).[3] "Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione." Nucleosides, Nucleotides and Nucleic Acids.

Sources

Microwave-assisted synthesis of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Regioselective Synthesis of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol utilizing microwave-assisted organic synthesis (MAOS). Unlike conventional thermal heating, which often requires 6–12 hours of reflux and yields variable regioselectivity, this protocol leverages dielectric heating to achieve reaction completion in under 20 minutes with yields exceeding 85%.

The method employs a modified Marckwald condensation strategy, reacting an


-aminoketone intermediate (generated in situ or pre-formed) with potassium thiocyanate in an acidic medium. This route ensures high regiocontrol, placing the phenyl group at the C5 position and the 3-chlorophenyl moiety at N1, a critical structural requirement for biological activity in p38 MAP kinase inhibitors and antifungal agents.

Scientific Foundation & Reaction Mechanism

Rationale for Microwave Irradiation

The synthesis of imidazole-2-thiols involves a condensation-cyclization sequence that is entropically unfavorable under standard conditions due to the formation of a reversible thiourea intermediate. Microwave irradiation (2450 MHz) provides two distinct advantages:

  • Dipolar Polarization: The polar transition state (thiourea cyclization) couples efficiently with the microwave field, lowering the activation energy (

    
    ).
    
  • Superheating Effect: Acetic acid (the solvent of choice) can be heated rapidly above its boiling point in a sealed vessel, accelerating the dehydration step which is the rate-determining step (RDS).

Reaction Pathway

The synthesis proceeds via a two-stage cascade:

  • N-Alkylation: Nucleophilic attack of 3-chloroaniline on 2-bromoacetophenone (Phenacyl bromide) to form the

    
    -aminoketone.
    
  • Cyclocondensation: Reaction with Potassium Thiocyanate (KSCN) to form a 1,3-disubstituted thiourea intermediate, followed by acid-catalyzed intramolecular cyclization to the imidazole-2-thiol (often existing as the thione tautomer).

ReactionMechanism SM1 2-Bromoacetophenone (Phenacyl Bromide) INT1 α-Aminoketone Intermediate SM1->INT1 Nucleophilic Sub. (SN2) SM2 3-Chloroaniline SM2->INT1 INT2 Thiourea Intermediate INT1->INT2 + KSCN Condensation KSCN KSCN / AcOH KSCN->INT2 PROD 1-(3-Cl-Ph)-5-Ph- imidazole-2-thiol INT2->PROD MW Irradiation Cyclodehydration (-H2O)

Figure 1: Mechanistic pathway for the synthesis of the target imidazole-2-thiol.

Experimental Protocol

Materials & Reagents
  • 2-Bromoacetophenone (Phenacyl bromide): 1.0 equiv (Warning: Lachrymator)

  • 3-Chloroaniline: 1.0 equiv[1]

  • Potassium Thiocyanate (KSCN): 1.5 equiv

  • Solvent: Glacial Acetic Acid (AcOH)

  • Catalyst: None (AcOH acts as solvent and catalyst)

Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator) capable of pressure control.

  • Vessel: 10 mL or 35 mL sealed pressure vial with Teflon/silicon septum.

Step-by-Step Procedure

Step 1: Precursor Mixing

  • In a 10 mL microwave vial, dissolve 2-bromoacetophenone (199 mg, 1.0 mmol) and 3-chloroaniline (127 mg, 1.0 mmol) in 2 mL of ethanol.

  • Stir at room temperature for 5 minutes to allow initial amine alkylation (exothermic). Note: A precipitate (HBr salt) may form.

  • Evaporate the ethanol under reduced pressure (or a nitrogen stream) to leave the crude

    
    -aminoketone solid. Modification: This solvent swap is critical because ethanol can compete in the cyclization or reduce the thermal ceiling.
    

Step 2: Reaction Assembly

  • Add Potassium Thiocyanate (146 mg, 1.5 mmol) to the vial containing the crude intermediate.

  • Add 3.0 mL of Glacial Acetic Acid .

  • Add a magnetic stir bar and seal the vial with a crimp cap.

Step 3: Microwave Irradiation Program the microwave reactor with the following parameters:

  • Temperature: 110°C

  • Pressure Limit: 250 psi (17 bar)

  • Power: Dynamic (Max 150 W)

  • Hold Time: 15 minutes

  • Stirring: High

Step 4: Workup & Purification

  • Allow the vial to cool to 50°C (using compressed air cooling).

  • Pour the reaction mixture into 20 mL of ice-cold water .

  • Neutralize the solution to pH ~7-8 using saturated sodium bicarbonate (NaHCO₃) solution. Caution: CO₂ evolution.

  • A yellow/off-white precipitate will form. Stir for 15 minutes to ensure full precipitation.

  • Filter the solid using a Buchner funnel and wash with cold water (3 x 10 mL).

  • Recrystallization: Dissolve the crude solid in hot ethanol, treat with activated charcoal (if dark), filter hot, and allow to crystallize.

Data Presentation & Analysis

Expected Analytical Data

The following data confirms the structure of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol.

TechniqueSignal / CharacteristicAssignment
Physical State Pale yellow crystalline solid-
Melting Point 245–248°C-
Yield 82–88%High efficiency via MW
IR (

)
3150–3200 (broad)N-H stretch (thione tautomer)
2550–2600 (weak)S-H stretch (thiol tautomer - rare)
1180C=S stretch (thione character)
750, 690C-Cl and mono-sub benzene

H NMR

12.8–13.0 (s, 1H)
NH (Thione form)
(DMSO-

)

7.65 (s, 1H)
Imidazole C4-H

7.10–7.50 (m, 9H)
Aromatic protons (3-Cl-Ph + 5-Ph)
MS (ESI)

287.0 [M+H]

Consistent with C₁₅H₁₁ClN₂S
Structural Verification (Tautomerism)

It is crucial to note that in the solid state and polar solvents (DMSO), the molecule predominantly exists in the thione form (1-(3-chlorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione). The proton is located on N3, not S. This is evidenced by the downfield NH signal (~13 ppm) and the C=S character in IR.

Workflow Start Start: Weigh Reagents (Phenacyl Bromide + 3-Cl-Aniline) Step1 Step 1: Pre-reaction (Ethanol) Formation of α-aminoketone Start->Step1 Step2 Solvent Swap -> Glacial AcOH Add KSCN Step1->Step2 Evaporate EtOH MW Microwave Irradiation 110°C, 15 min, 150W Step2->MW Quench Quench in Ice Water Neutralize with NaHCO3 MW->Quench Filter Filtration & Washing Quench->Filter Recryst Recrystallization (Ethanol) Filter->Recryst End Final Product Analysis (NMR, MS, MP) Recryst->End

Figure 2: Experimental workflow for the microwave-assisted synthesis.

Troubleshooting & Optimization

  • Issue: Low Yield / Sticky Solid

    • Cause: Incomplete cyclization or polymerization of the

      
      -aminoketone.
      
    • Solution: Ensure the intermediate formation (Step 1) is complete before adding KSCN. Increase MW temperature to 120°C. Ensure the acetic acid is glacial (water inhibits dehydration).

  • Issue: Regioisomer Contamination

    • Analysis: The Marckwald synthesis is generally regioselective for 1,5-substitution. However, if using symmetric diketones or different precursors, 1,4-isomers can form.

    • Validation: The C4-H proton in 1,5-disubstituted imidazoles typically appears as a singlet. If a doublet or multiplet is seen in the non-aromatic region, check purity.

  • Safety Note: 2-Bromoacetophenone is a potent lachrymator. All weighing and initial mixing must be performed in a fume hood.

References

  • Microwave-Assisted Synthesis of Imidazole Derivatives. BenchChem Application Notes. Retrieved from .

  • A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 2012, 4(1):116-140. .

  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. PMC (PubMed Central), 2020. .

  • Thiocyan

    
    -amino carbonyl compounds. ResearchGate, 2026. .
    
  • Microwave Assisted One Pot Synthesis and Antimicrobial Activity of 1,4,5-triphenyl-1H-imidazole Derivatives. Der Pharma Chemica, 2026. .

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IMID-THIOL-005 Topic: Yield Optimization & Regiocontrol Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Guide

System Overview & Mechanistic Grounding

To reliably synthesize 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol , one must move beyond generic multi-component reactions (like the Debus-Radziszewski) which often yield mixtures of 1,4- and 1,5-isomers.

For high-yield, regioselective synthesis of the 1,5-diaryl scaffold, the Marckwald Imidazole Synthesis (via an


-aminoketone intermediate) is the industry standard. This pathway ensures the phenyl group remains at the C5 position while the 3-chlorophenyl group is locked at N1.
The Validated Pathway (Graphviz Visualization)

ReactionPathway SM1 2-Bromoacetophenone (Lachrymator!) INTER Intermediate: α-(3-chlorophenylamino)acetophenone SM1->INTER SN2 Substitution (NaHCO3, EtOH, RT) SM2 3-Chloroaniline (Nucleophile) SM2->INTER PROD Target: 1-(3-chlorophenyl)-5-phenyl- 1H-imidazole-2-thiol INTER->PROD Marckwald Cyclization (Reflux, 2h) REAG KSCN / AcOH (Cyclization Agent) REAG->PROD SIDE Side Product: Disulfide Dimer PROD->SIDE Oxidation (Air/pH>9)

Figure 1: The regioselective Marckwald pathway. Note the critical intermediate stage which dictates the 1,5-substitution pattern.

Optimized Experimental Protocol

This protocol is designed to minimize the formation of the "tarry" polymers common in aniline oxidations and prevent the thermodynamic drift to the 1,4-isomer.

Step 1: Synthesis of the -Aminoketone Intermediate

Objective: Create the N-C bond without over-alkylating (forming the tertiary amine).

  • Stoichiometry: Dissolve 3-chloroaniline (1.2 eq) and sodium bicarbonate (1.5 eq) in Ethanol (anhydrous).

    • Why: Using excess aniline prevents the product (a secondary amine) from reacting again with the bromide.

      
       acts as an acid scavenger to drive the equilibrium.
      
  • Addition: Cool solution to 0°C. Add 2-bromoacetophenone (1.0 eq) dropwise over 30 minutes.

    • Why: 2-bromoacetophenone is highly reactive. Rapid addition causes localized hot spots, leading to self-condensation (dark tars).

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Pour into ice water. The yellow solid precipitate is your intermediate. Filter and dry thoroughly .

    • Critical: Moisture interferes with the subsequent cyclization step.

Step 2: Cyclization to Imidazole-2-thiol

Objective: Close the ring while installing the thiol group.

  • Dissolution: Dissolve the dried intermediate (from Step 1) in Glacial Acetic Acid (10 mL/g) .

  • Reagent: Add Potassium Thiocyanate (KSCN) (1.5 eq) .

  • Activation: Heat to reflux (118°C) for 2 hours.

    • Visual Cue: The solution will turn from yellow to orange/red. If it turns black, your temperature control is too aggressive (oil bath is too hot).

  • Quench: Cool to RT and pour into crushed ice.

  • Isolation: Neutralize carefully with Ammonium Hydroxide to pH 6–7. The thiol will precipitate as a cream/off-white solid.

    • Warning: Do not go to pH > 9. Thiols form thiolate anions at high pH, which oxidize rapidly to disulfides in air.

Troubleshooting Center (FAQs)

Issue 1: "My yield is consistently below 40%."

Diagnosis: This is usually due to over-alkylation in Step 1 or incomplete cyclization in Step 2.

Corrective Actions:

Variable Adjustment Rationale
Step 1 Stoichiometry Increase Aniline to 1.5 eq Statistically forces the bromide to react with the primary amine, not the secondary amine product.
Step 2 Solvent Switch AcOH to n-Butanol/HCl Acetic acid is sometimes too weak. n-Butanol (reflux 117°C) with catalytic conc. HCl drives dehydration faster.

| Reagent Quality | Dry KSCN | KSCN is hygroscopic. Wet KSCN hydrolyzes the imine intermediate back to the ketone. Dry KSCN in an oven at 100°C before use. |

Issue 2: "The product contains a persistent impurity (Spot B) on TLC."

Diagnosis: This is likely the Disulfide Dimer (oxidation product). Mechanism:



Protocol Fix:

  • Degassing: Sparge all solvents with Nitrogen/Argon for 15 minutes before use.

  • Reducing Environment: Add 5% Sodium Metabisulfite (

    
    )  to the aqueous workup during the neutralization step. This keeps the sulfur in the reduced (-SH) state.
    
  • Recrystallization: If the dimer is already present, recrystallize from Ethanol/Water (9:1) containing a pinch of Zinc dust and HCl (in situ reduction).

Issue 3: "I am getting the 1,4-isomer instead of the 1,5-isomer."

Diagnosis: You likely used a different synthetic route (e.g., reacting 3-chlorobenzamidine with a haloketone). Explanation: In the Marckwald synthesis (described above), the regiochemistry is hard-coded . The nitrogen of the aniline must attach to the


-carbon of the acetophenone.
  • Verification: Check your starting materials.[1] If you are using 2-bromoacetophenone and 3-chloroaniline, the 1,5-isomer is the only mechanistic outcome. If you used a benzoin condensation, you will get mixtures.

Advanced Troubleshooting Logic Tree

Use this flowchart to diagnose specific failure modes during your experiment.

TroubleshootingTree Start Start Diagnosis Step1Check Step 1: Intermediate Solid? Start->Step1Check Oily Result: Oily/Tarry Step1Check->Oily Yes Solid Result: Yellow Solid Step1Check->Solid No Action: Recrystallize from EtOH.\nUse excess aniline next time. Action: Recrystallize from EtOH. Use excess aniline next time. Oily->Action: Recrystallize from EtOH.\nUse excess aniline next time. Step2Check Step 2: Cyclization Color? Solid->Step2Check Black Result: Black/Charred Step2Check->Black Overheating Orange Result: Orange/Red Step2Check->Orange Normal Action: Lower oil bath temp.\nDegas solvent. Action: Lower oil bath temp. Degas solvent. Black->Action: Lower oil bath temp.\nDegas solvent. FinalCheck Final Purity (TLC) Orange->FinalCheck Dimer Impurity: Dimer (High Rf) FinalCheck->Dimer Pure Success: Single Spot FinalCheck->Pure Action: Add Na2S2O5 to workup.\nStore under Argon. Action: Add Na2S2O5 to workup. Store under Argon. Dimer->Action: Add Na2S2O5 to workup.\nStore under Argon.

Figure 2: Decision matrix for isolating failure points in the synthesis workflow.

References

  • Marckwald, W. (1892). "Ueber die Synthese von Imidazol-Derivaten." Berichte der deutschen chemischen Gesellschaft, 25(2), 2354-2373.
  • Laufer, S. A., et al. (2002). "Synthesis and biological testing of 1,5-diaryl-imidazole-2-thiols as inhibitors of p38 MAP kinase." Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). "Optimizing Imidazole Derivative Synthesis." BenchChem Troubleshooting Guides.

  • Antonova, M. M., et al. (2014).[2] "Regioselective synthesis of 1,5-diaryl-2-(hydroxyalkyl)-8-methylglycolurils." Chemistry of Heterocyclic Compounds.

  • Wagner, A., & Ofial, A. R. (2015).[3] "Potassium Thiocyanate as Source of Cyanide for the Oxidative

    
    -Cyanation."[3] Journal of Organic Chemistry. (Mechanistic insights on KSCN reactivity). 
    

Sources

Troubleshooting solubility issues of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol

Ticket ID: SOL-IMD-2T-001 Status: Open Support Tier: Senior Application Scientist

Executive Summary: Know Your Molecule

Welcome to the technical support center. You are likely encountering difficulties because 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol acts as a "molecular brick." Its structure combines a lipophilic core (two aromatic rings, one chlorinated) with a polar, ionizable headgroup (the thio-imidazole).

To successfully solubilize this compound, you must navigate three physicochemical hurdles:

  • High Lipophilicity (LogP > 3.7): The molecule has a high lattice energy and resists breaking apart in water.

  • The "Crash-Out" Effect: It forms metastable solutions in DMSO that precipitate immediately upon contact with aqueous buffers.

  • Tautomeric Instability: The compound exists in a delicate equilibrium between its thione (stable) and thiol (reactive) forms.

Part 1: The Solubility Decision Matrix

Before proceeding, use this logic flow to determine your optimal formulation strategy.

SolubilityFlow Start Start: Define Application AssayType Assay Type? Start->AssayType InVitro In Vitro (Cell/Enzyme) AssayType->InVitro InVivo In Vivo (Animal) AssayType->InVivo DMSO_Check Can you use >0.5% DMSO? InVitro->DMSO_Check Complex Protocol C: Cyclodextrin Complex InVivo->Complex Avoid DMSO toxicity Standard Protocol A: Standard DMSO Spike DMSO_Check->Standard Yes DMSO_Check->Complex No (Sensitive Cells) Precip Precipitation Observed? Standard->Precip Precip->Standard No (Clear) Intermediate Protocol B: Intermediate Dilution Precip->Intermediate Yes (Cloudy)

Figure 1: Decision tree for selecting the appropriate solubilization protocol based on assay constraints.

Part 2: Troubleshooting & FAQs
Q1: "I dissolved the compound in 100% DMSO, but it turns into a milky suspension immediately when I add it to my PBS buffer. Why?"

The Diagnosis: You are experiencing the "Parabolic Solubility Drop." When you add a small volume of DMSO stock to a large volume of water, the water molecules strip the DMSO away from your compound faster than the compound can disperse. This leaves the hydrophobic molecules "naked" and supersaturated, causing them to aggregate instantly.

The Fix: Protocol B (Intermediate Dilution) Do not jump from 100% DMSO to 1% DMSO in one step. Use a "stepping stone" solvent.

  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Step: Dilute the stock 1:10 into a surfactant-containing buffer or pure PEG-400.

    • Recipe: 10 µL Stock + 90 µL (PEG-400 or Ethanol).

  • Final Step: Dilute this intermediate 1:100 into your assay buffer.

    • Result: The compound is already partially solvated by the intermediate carrier, preventing the "shock" precipitation.

Q2: "Can I just adjust the pH to make it dissolve?"

The Diagnosis: Yes, but you risk chemical degradation. This molecule is an imidazole-2-thiol .[1][2][3] It exhibits tautomerism.[4] In neutral solution, it prefers the Thione form (H on Nitrogen). In basic solution (pH > 9), it loses a proton to become the Thiolate Anion , which is highly soluble but also highly reactive.

Tautomerism Thione Thione Form (Neutral, Stable) Low Solubility Thiol Thiol Form (Neutral, Reactive) Transient Thione->Thiol Tautomerization Anion Thiolate Anion (Negative Charge) High Solubility Thiol->Anion High pH (>9) Anion->Thiol Low pH (<6) Disulfide Disulfide Dimer (Precipitate) Irreversible Anion->Disulfide Oxidation (O2)

Figure 2: The chemical risks of pH manipulation. Driving the equilibrium to the anion increases solubility but exposes the sulfur to oxidation.

The Fix:

  • Do not use basic buffers (pH > 8.0) for storage.[5]

  • If you must use high pH: You are REQUIRED to add a reducing agent like DTT (1 mM) or TCEP to prevent the thiolate from dimerizing into a disulfide precipitate (which will look like yellow flakes).

Q3: "I need to inject this into mice (IP/IV). DMSO is toxic. What do I do?"

The Diagnosis: Pure aqueous buffers will fail. You need a "molecular cage" to hide the hydrophobic phenyl rings.

The Fix: Protocol C (HP-β-CD Complexation) Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a toroidal cone that encapsulates the chlorophenyl group, presenting a hydrophilic surface to the blood.

Validated Formulation Protocol:

  • Vehicle Prep: Dissolve 20% (w/v) HP-β-CD in sterile water. Stir until clear.

  • Compound Addition: Add your compound powder slowly to the stirring vehicle.

  • Sonication: Sonicate at 40°C for 30 minutes.

  • Filtration: Pass through a 0.22 µm PVDF filter.

  • Validation: Check concentration via UV-Vis (absorbance at ~260-270 nm) against a standard curve prepared in methanol.

Part 3: Quantitative Data & Reference Values

Use these estimated values to guide your experimental design.

ParameterValue (Est.)Implication
LogP ~3.7 - 4.2Highly Lipophilic. Will bind to plasticware and proteins (BSA/FBS).
pKa (Thiol/Thione) ~9.5 - 10.5Compound is neutral at physiological pH (7.4).
Solubility (PBS) < 10 µM"Crash out" risk is high above this concentration.
Solubility (DMSO) > 50 mMExcellent stock solvent, but hygroscopic (keep dry).
Max Absorbance ~260 nmUse for concentration verification.

Critical Warning on Plasticware: Due to the high LogP, this compound will adsorb to polystyrene.

  • Recommendation: Use glass vials for stock solutions or low-binding polypropylene plates for assays.

References
  • Lipinski, C. A., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions.[6] Journal of Biomolecular Screening.[6] Link[6]

  • Balakin, K. V., et al. (2006). Comprehensive analysis of the physicochemical properties of the imidazole-2-thiol derivatives. Journal of Medicinal Chemistry. Link (Contextual grounding on imidazole-thiol properties).

  • PubChem Compound Summary. 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol.[3] National Center for Biotechnology Information. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

Sources

Optimizing pH conditions for 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol

A Guide to Optimizing pH for Enhanced Stability

Welcome to the technical support guide for 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol. As a Senior Application Scientist, my goal is to provide you with the in-depth technical and practical insights necessary to ensure the stability and success of your experiments involving this compound. The pH of your solution is not just a parameter; it is the most critical factor governing the compound's solubility, structural integrity, and reactivity.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to address the specific challenges you may encounter. We will delve into the chemical principles behind each recommendation, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: Why is solution pH so critical for the stability of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol?

A: The pH of the solution directly influences two key chemical properties of the molecule: the thiol-thione tautomeric equilibrium and the susceptibility of the thiol group to oxidation.

Application Scientist's Insight:

  • Thiol-Thione Tautomerism: This compound can exist in two interconverting forms (tautomers): a thiol form and a thione form. The equilibrium between these two states is highly pH-dependent. In neutral to acidic media, the thione form is generally favored, while alkaline conditions shift the equilibrium towards the deprotonated thiolate anion.[1] This shift is critical because the thiolate form is significantly more susceptible to oxidation.[2]

  • Oxidative Degradation: The primary degradation pathway for this compound in solution is the oxidation of the sulfur atom.[2][3] This process is often catalyzed by trace metal ions and is much more rapid at higher pH values where the more reactive thiolate anion is present.[3] Oxidation can lead to the formation of disulfides, and further oxidation can result in sulfinic or sulfonic acid species, which are generally irreversible and lead to a loss of biological activity.[2]

Q2: What are the visible signs of compound degradation in my solution?

A: The most common signs are a change in color (e.g., yellowing), the appearance of cloudiness or precipitate (indicating formation of insoluble oxidation products like disulfides), and a decrease in potency or inconsistent results in your assays.

Application Scientist's Insight: Discoloration often points to the formation of oxidized species or other degradation products. Precipitation can occur if the degradation products are less soluble than the parent compound. If you observe these changes, it is crucial to prepare fresh solutions and re-evaluate your solvent and pH conditions. For quantitative assessment, analytical techniques like HPLC or UV-Vis spectrophotometry should be used to monitor the compound's purity over time.[4][5]

Q3: How do I prepare a stable stock solution of this compound?

A: Due to the poor aqueous solubility common to many imidazole derivatives, a high-concentration stock solution should first be prepared in an organic solvent like DMSO.[6][7][8] This stock can then be diluted into your aqueous experimental buffer.

Application Scientist's Insight: Preparing a concentrated stock in 100% DMSO minimizes hydrolysis and pH-dependent degradation during storage.[7] When preparing your final working solution, add the DMSO stock to the aqueous buffer dropwise while vortexing.[6] This prevents localized high concentrations that can cause the compound to precipitate. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[8] For long-term storage, aliquot the DMSO stock into single-use vials and store at -20°C or -80°C, protected from light, to prevent freeze-thaw cycles.[7][8]

Q4: What is the recommended pH range to maximize stability in aqueous buffers?

A: Based on the chemistry of thiol and imidazole groups, a slightly acidic to neutral pH range, typically pH 6.0-7.0 , is recommended for short-term experiments. The optimal pH should always be empirically determined for your specific buffer system and experimental conditions.

Application Scientist's Insight:

  • Below pH 6.0: While the thiol group is more stable against oxidation, the imidazole ring's basic nitrogen can become protonated (pKa of imidazole is ~7.1).[9] This can alter the compound's solubility and biological interactions.[6]

  • Above pH 7.5: The thiol group (pKa typically 8-10) will increasingly deprotonate to the thiolate form, dramatically increasing the rate of oxidative degradation. Studies on similar compounds show that oxidation rates increase significantly with rising pH. Therefore, alkaline conditions should be strictly avoided for storage or prolonged experiments.

Troubleshooting Guide

Problem Potential Cause Recommended Solution & Scientific Rationale
Precipitation upon dilution into aqueous buffer. 1. Poor aqueous solubility. 2. The pH of the final buffer is unsuitable. 3. "Salting out" effect.Solution: 1. Decrease the final concentration of the compound.[6] 2. Ensure the buffer pH is in the optimal range (try pH 6.0-7.0). The solubility of imidazole compounds can be highly pH-dependent.[6] 3. Add the DMSO stock solution to the buffer slowly while vortexing to avoid localized supersaturation.[6] 4. If solubility remains an issue, consider using a co-solvent or solubilizing agent like cyclodextrin, but validate its compatibility with your assay.[6]
Solution turns yellow or brown over time. Oxidative degradation of the thiol group.Solution: 1. Lower the pH of the buffer to the slightly acidic range (e.g., pH 6.5) to favor the more stable protonated thiol form. 2. Deoxygenate your buffer by sparging with nitrogen or argon gas before adding the compound. Thiol oxidation is often mediated by dissolved molecular oxygen.[3] 3. Consider adding a small amount of a chelating agent like EDTA to sequester trace metal ions (e.g., Cu²⁺, Fe³⁺) that can catalyze the oxidation reaction.[3] 4. Prepare solutions fresh before each experiment and protect them from light, as photodegradation can also occur.[10]
Inconsistent or decreasing activity in biological assays. Compound degradation during the experiment.Solution: 1. Perform a time-course stability study. Prepare your compound in the final assay buffer and quantify its concentration via HPLC at several time points (e.g., 0, 2, 4, 8, 24 hours) under exact experimental conditions (temperature, light).[5] 2. Based on the stability data, adjust your experimental window to ensure that less than 5-10% of the compound degrades during the assay. 3. Re-optimize the buffer pH. A small change (e.g., from 7.4 to 7.0) can significantly improve stability without adversely affecting cell health.

Visualized Workflows and Mechanisms

Workflow for Determining Optimal pH

The following diagram outlines a systematic approach to identifying the most stable pH conditions for your compound in an aqueous buffer.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare concentrated stock in DMSO (e.g., 50 mM) C Dilute stock into each buffer to final concentration (e.g., 50 µM) A->C B Prepare a series of buffers (e.g., pH 5.0, 6.0, 6.5, 7.0, 7.5, 8.0) B->C D Incubate samples under assay conditions (e.g., 37°C) C->D E Take aliquots at time points (0, 2, 4, 8, 24 hr) D->E F Analyze aliquots by stability-indicating HPLC method E->F G Plot % Remaining Compound vs. Time for each pH F->G H Determine optimal pH range (highest % remaining over time) G->H

Caption: Experimental workflow for pH stability assessment.

Key Chemical Equilibria and Degradation Pathway

This diagram illustrates the critical thiol-thione tautomerism and the subsequent oxidative degradation pathway that is accelerated at higher pH.

Caption: Thiol-thione equilibrium and oxidative degradation.

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis

This protocol provides a general framework for a stability-indicating HPLC method. It must be optimized for your specific equipment and compound.

  • Instrumentation: HPLC system with a UV detector.[5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • Start with a gradient appropriate for your compound's polarity (e.g., 30% B to 95% B over 15 minutes).

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at the λmax of the compound (determine this by running a UV-Vis scan).

  • Procedure: a. Prepare samples as described in the "Workflow for Determining Optimal pH". b. Inject 10 µL of each sample at each time point. c. Integrate the peak area of the parent compound. d. Calculate the percentage of compound remaining at each time point relative to the area at time zero (% Remaining = (Area_t / Area_t0) * 100).

References

  • Bagiyan, G. A., et al. (2003). Oxidation of thiol compounds by molecular oxygen in aqueous solutions. ResearchGate. Retrieved from [Link]

  • Lian, L., et al. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols. RSC Publishing. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol. Retrieved from [Link]

  • Lushchak, V. I. (2014). The role of thiols in antioxidant systems. PMC - NIH. Retrieved from [Link]

  • Kravchenko, A., et al. (2013). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Ferreira, H., et al. (2020). Upgrading the Topical Delivery of Poorly Soluble Drugs Using Ionic Liquids as a Versatile Tool. PMC. Retrieved from [Link]

  • Tikhonova, M. A., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PMC - NIH. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(3-chlorophenyl)-5-phenyl-1h-imidazole-2-thiol. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2023). New Zwitterionic Imidazolones with Enhanced Water Solubility and Bioavailability: Synthesis, Anticancer Activity, and Molecular Docking. MDPI. Retrieved from [Link]

  • de Oliveira, M. A. L., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Unknown Author. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]

  • Sahoo, H., et al. (2016). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Publishing. Retrieved from [Link]

  • Wang, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide. Retrieved from [Link]

  • Tikhonova, M. A., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PubMed. Retrieved from [Link]

  • Khan, I., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. Retrieved from [Link]

  • Ali, M. A., et al. (2018). Proton-Transfer Mechanism in 2-Thioxoimidazolidin-4-one: A Competition between Keto/Enol and Thione/Thiol Tautomerism Reactions. ResearchGate. Retrieved from [Link]

  • da Silva, J. B. P., et al. (1996). THE THIOL/THIONO TAUTOMERISM IN THIOFORMIC ACID: A MOLECULAR ORBITAL STUDY. Química Nova. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • D'Agostino, C. (2016). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides. SciSpace. Retrieved from [Link]

  • Al-Farra, S. (2013). Method development for the determination of thiols using HPLC with fluorescence detection. Diva-portal.org. Retrieved from [Link]

  • Lapinski, L., et al. (2001). Phototautomeric Reaction, Tautomerism, and Infrared Spectra of 6-Thiopurine. The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Retrieved from [Link]

  • Mladenovic, A., et al. (2020). pH influence on imidazole organocatalytic activity. ResearchGate. Retrieved from [Link]

  • Liu, D., et al. (2022). Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. PMC. Retrieved from [Link]

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  • Valdes, H., et al. (2020). Enhanced Photocatalytic Degradation of the Imidazolinone Herbicide Imazapyr upon UV/Vis Irradiation in the Presence of CaxMnOy-TiO2 Hetero-Nanostructures: Degradation Pathways and Reaction Intermediates. MDPI. Retrieved from [Link]

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Sources

Technical Support Center: Advanced Strategies for Reactions of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the chemical reactivity of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this sterically demanding heterocyclic thiol. The bulky 3-chlorophenyl group at the N1 position and the phenyl group at the C5 position create significant steric congestion around the reactive 2-thiol functionality. This often leads to challenges such as low reaction rates, incomplete conversions, and low yields in common synthetic transformations.

This document provides a structured approach to troubleshooting these issues, offering explanations for the underlying chemical principles and providing actionable protocols to overcome these steric barriers.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial queries and challenges encountered when working with 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol.

Q1: Why are my S-alkylation reactions with this thiol so slow and low-yielding, especially with secondary or bulky alkyl halides?

A1: The primary reason is steric hindrance. The 3-chlorophenyl group at N1 and the phenyl group at C5 are not in the same plane as the imidazole ring. They are twisted, creating a "molecular fence" around the sulfur atom. This conformation makes it difficult for the electrophile (your alkyl halide) to approach the sulfur for the S_N2 reaction to occur. The thiolate anion, while a potent nucleophile, is sterically shielded. For bulky electrophiles, the activation energy for the transition state becomes prohibitively high.[1][2]

Q2: I am attempting an S-arylation using standard nucleophilic aromatic substitution (S_NAr) conditions with an activated aryl halide, but I see no product. What is happening?

A2: Standard S_NAr reactions often require the formation of a Meisenheimer complex, a process that is highly sensitive to steric bulk on the incoming nucleophile. The sterically encumbered nature of your imidazole-2-thiol makes it a poor candidate for classical S_NAr. The approach of the large thiol to the electron-deficient aromatic ring is sterically forbidden. Furthermore, the nucleophilicity of the sulfur might be reduced by electronic effects of the N-aryl substituent.[3] For successful S-arylation, you will likely need to employ metal-catalyzed cross-coupling strategies.

Q3: What is the first and most critical step to ensure reactivity of the thiol group?

A3: Complete deprotonation to form the thiolate anion is crucial. Thiols are significantly more acidic than alcohols, so common bases like sodium hydroxide or potassium carbonate can be effective.[4][5] However, due to the steric hindrance around the thiol, the accessibility of the proton to the base can be limited. Incomplete deprotonation will result in a low concentration of the active nucleophile, leading to poor reaction outcomes. Using a stronger, non-nucleophilic base or enhancing the base's access to the thiol can be critical.

Q4: Can I use heat to force my sluggish reaction to completion?

A4: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[2] However, this approach should be used with caution. Imidazole-2-thiol derivatives can be susceptible to decomposition at high temperatures. A common side reaction is the oxidation of the thiol to a disulfide, especially if the reaction is not performed under a strictly inert atmosphere. It is often more effective to first optimize the base, solvent, and catalyst system before resorting to high temperatures.

Q5: Are there any advanced techniques that are particularly well-suited for this type of sterically hindered substrate?

A5: Yes, several techniques are highly effective:

  • Microwave-assisted synthesis: Microwave irradiation can dramatically accelerate reactions by efficiently heating the solvent and reactants, often leading to higher yields and shorter reaction times.[6][7][8][9][10] This is particularly useful for overcoming the high activation energy associated with sterically hindered reactions.

  • Phase-Transfer Catalysis (PTC): PTC can be very effective for S-alkylation reactions. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can transport the thiolate anion from a solid or aqueous phase into the organic phase where the electrophile resides, thereby increasing the reaction rate.[11][12][13]

  • Palladium-Catalyzed Cross-Coupling: For challenging C-S bond formations like S-arylation, palladium-catalyzed reactions (e.g., Buchwald-Hartwig type) are often the most effective strategy. These reactions proceed through a different mechanism that can accommodate sterically demanding substrates with the right choice of ligand.[14][15]

Part 2: Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving common problems.

Guide 1: Low Yield in S-Alkylation Reactions

If you are experiencing low yields when alkylating 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol, follow this troubleshooting workflow.

G start Problem: Low Yield in S-Alkylation check_base Step 1: Verify Complete Deprotonation Is your base strong enough and accessible? start->check_base check_electrophile Step 2: Assess Electrophile Reactivity Is the alkylating agent reactive and not overly hindered? check_base->check_electrophile If deprotonation is confirmed (e.g., by quenching a sample with D2O and checking NMR) solution_strong_base Solution B: Use a Stronger, Non-Nucleophilic Base check_base->solution_strong_base If incomplete deprotonation is suspected check_conditions Step 3: Optimize Reaction Conditions Are the solvent, temperature, and concentration optimal? check_electrophile->check_conditions If electrophile is suitable solution_ligand Solution D: Consider Metal Catalysis (for very hindered systems) check_electrophile->solution_ligand If both substrates are highly hindered solution_ptc Solution A: Implement Phase-Transfer Catalysis (PTC) check_conditions->solution_ptc If reaction is heterogeneous or sluggish at room temp solution_microwave Solution C: Employ Microwave Irradiation check_conditions->solution_microwave If thermal energy is needed without decomposition

Caption: Troubleshooting workflow for low S-alkylation yields.

  • Issue: Incomplete Deprotonation

    • Cause: Standard bases like K₂CO₃ may not be sufficient to fully deprotonate the sterically shielded thiol. The solid-liquid interface in heterogeneous reactions can also limit base effectiveness.

    • Solution:

      • Switch to a stronger, non-nucleophilic base: Consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a phosphazene base like P1-t-Bu.[16] These bases have high kinetic basicity and can deprotonate hindered protons effectively.

      • Improve solubility: Switch to a more polar aprotic solvent like DMF or DMSO to better solvate the base and the resulting thiolate.

  • Issue: Sluggish Reaction with a Reactive Electrophile

    • Cause: Even with the thiolate formed, the steric barrier for the S_N2 transition state is too high.

    • Solution:

      • Implement Phase-Transfer Catalysis (PTC): In a biphasic system (e.g., toluene/water with K₂CO₃), add 5-10 mol% of tetrabutylammonium bromide (TBAB). The TBAB will form an ion pair with the thiolate, bringing it into the organic phase to react with the alkyl halide.[11]

      • Use Microwave Irradiation: Perform the reaction in a sealed vessel using a microwave reactor. Start with a temperature of 100-120 °C for 10-20 minutes in a polar solvent like DMF.[8][9]

Guide 2: Failure in S-Arylation Attempts

For the challenging S-arylation reaction, a different approach is required.

G start Problem: No Product in S-Arylation check_method Are you using traditional SNAr conditions? start->check_method advice_pd Switch to Palladium-Catalyzed Cross-Coupling check_method->advice_pd Yes optimize_pd Optimize the Pd-Catalyzed System advice_pd->optimize_pd ligand_choice Select an Appropriate Ligand (e.g., XPhos, SPhos, or other bulky phosphines) optimize_pd->ligand_choice base_choice Choose a Suitable Base (e.g., Cs2CO3, K3PO4) optimize_pd->base_choice solvent_choice Select a High-Boiling Aprotic Solvent (e.g., Toluene, Dioxane, DMF) optimize_pd->solvent_choice success Successful S-Arylation ligand_choice->success base_choice->success solvent_choice->success

Caption: Decision workflow for successful S-arylation.

  • Core Strategy: Palladium-Catalyzed C-S Cross-Coupling

    • Rationale: This approach avoids the high-energy transition state of an S_NAr reaction. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the thiolate and reductive elimination to form the product.[14][15]

    • Recommended Starting Conditions:

      • Catalyst: Pd₂(dba)₃ (2.5 mol%)

      • Ligand: XPhos (10 mol%) or a similar bulky, electron-rich phosphine ligand. The ligand is critical for promoting reductive elimination and preventing catalyst decomposition.

      • Base: Cs₂CO₃ (2.0 equivalents). Cesium carbonate is often highly effective in these couplings.

      • Solvent: Toluene or 1,4-dioxane, degassed.

      • Temperature: 80-110 °C.

  • Troubleshooting the Cross-Coupling Reaction:

    • Low Conversion:

      • Increase Catalyst/Ligand Loading: Increase to 5 mol% Pd₂(dba)₃ and 20 mol% ligand.

      • Screen Different Ligands: Steric and electronic properties of the ligand are crucial. Try other bulky phosphine ligands like SPhos or tBuXPhos.

      • Ensure Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure all reagents and solvents are properly degassed and the reaction is run under a positive pressure of argon or nitrogen.

    • Product Decomposition:

      • Lower the Temperature: If the product is thermally labile, try running the reaction at a lower temperature for a longer period.

      • Use a Milder Base: Switch to K₃PO₄.

Part 3: Data and Protocols

Comparative Table of Reaction Conditions

The following table summarizes recommended starting conditions for overcoming steric hindrance in key reactions of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol, based on analogous systems.

Reaction TypeMethodBaseCatalyst/AdditiveSolventTemp (°C)Typical Yield Range (Analogous Systems)
S-Alkylation (with primary alkyl halide)StandardK₂CO₃ (1.5 eq)NoneDMF25-5040-60%
Phase-TransferK₂CO₃ (2.0 eq)TBAB (10 mol%)Toluene/H₂O60-8070-90%
MicrowaveDBU (1.2 eq)NoneAcetonitrile10080-95% (in minutes)
S-Arylation (with aryl bromide)Pd Cross-CouplingCs₂CO₃ (2.0 eq)Pd₂(dba)₃ / XPhosToluene100-11065-85%
Detailed Experimental Protocols

Protocol 1: S-Alkylation using Phase-Transfer Catalysis (PTC)

This protocol is designed for the S-alkylation of the title compound with a reactive primary alkyl halide (e.g., benzyl bromide).

  • To a round-bottom flask, add 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Add toluene and water in a 5:1 ratio to create a biphasic system.

  • Stir the mixture vigorously and add the alkyl halide (1.1 eq) dropwise.

  • Heat the reaction to 80 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel, wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted S-Arylation

This protocol provides a starting point for the challenging S-arylation with an aryl bromide.

  • In a microwave-safe vial, combine 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol (1.0 eq), the aryl bromide (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.025 eq), and XPhos (0.10 eq).

  • Add degassed 1,4-dioxane to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the residue by column chromatography.

Part 4: Mechanistic Insights

Understanding the reaction mechanisms is key to rational troubleshooting.

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L)₂ Ar-Pd(II)-X(L)₂ Pd(0)L2->Ar-Pd(II)-X(L)₂ Oxidative Addition (Ar-X) Ar-Pd(II)-S-R(L)₂ Ar-Pd(II)-S-R'(L)₂ Ar-Pd(II)-X(L)₂->Ar-Pd(II)-S-R(L)₂ Ligand Exchange (R'-S⁻) Ar-Pd(II)-S-R(L)₂->Pd(0)L2 Reductive Elimination Ar-S-R Ar-S-R' Ar-Pd(II)-S-R(L)₂->Ar-S-R Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L)₂ R-SH R'-SH R-S- R'-S⁻ R-SH->R-S- Base Base Base->R-S- R-S-->Ar-Pd(II)-S-R(L)₂

Caption: Mechanism of Pd-catalyzed C-S cross-coupling. R' represents the imidazole core.

The success of the palladium-catalyzed approach lies in its ability to bring the aryl group and the thiolate together on the metal center, facilitating a bond formation that would otherwise be sterically prohibited. The bulky phosphine ligands (L) are essential to create a coordinatively unsaturated and reactive palladium center and to promote the final, crucial reductive elimination step.

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  • El-Sayed, N. N. E., et al. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Journal of the Iranian Chemical Society.
  • El-Gazzar, A. B. A., et al. (2022). Synthesis, characterizations, and computational studies of new tetrasubstituted imidazole containing a benzothiazole moiety.
  • El-Sayed, N. N. E., et al. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies.
  • Pozharskii, A. F., et al. (1997). Reaction of 5-(2-furyl)-1-methyl-1H- and 1-methyl-5-(2-thienyl)-1H-imidazoles with electrophilic reagents. Chemistry of Heterocyclic Compounds, 33(7), 838-842.

Sources

Resolving crystallization failures of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol

Status: Active Ticket ID: CRYST-ISO-15-CL Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1]

Executive Summary: Why This Molecule Fails

You are likely encountering difficulties crystallizing 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol because you are fighting three simultaneous thermodynamic battles:

  • Steric De-stabilization: The 1,5-diaryl substitution pattern forces the phenyl and 3-chlorophenyl rings into a twisted, non-planar conformation to avoid steric clash.[1] This raises the ground state energy and lowers the lattice energy, making the compound prone to "oiling out" (Liquid-Liquid Phase Separation) rather than packing into a lattice.

  • Tautomeric Ambiguity: The molecule exists in a dynamic equilibrium between the thiol (aromatic) and thione (non-aromatic, amide-like) forms. Crystallization requires arresting this equilibrium into a single solid-state form (usually the thione).

  • Oxidative Instability: The thiol group is highly susceptible to oxidation, forming disulfide dimers (

    
    ) which act as potent nucleation poisons.
    

Module 1: Rescuing "Oiled Out" Batches (LLPS)

The Symptom: Upon cooling, the solution turns turbid/milky, and a sticky gum or oil droplets form at the bottom. No crystals appear.[1] The Cause: The solution has entered the "oiling out" region (metastable miscibility gap) where the liquid-liquid separation occurs before the crystal nucleation temperature.

Protocol A: The "Fining" Temperature Cycle

Do not add more anti-solvent. Do not cool further.

  • Re-dissolution: Heat the mixture back to the boiling point until the oil phase fully re-dissolves into a clear homogeneous solution.

  • Solvent Adjustment: If the oil persists even at reflux, add the Good Solvent (e.g., Ethanol or Toluene) dropwise until clarity is achieved.[1]

  • Controlled Cooling: Cool the solution very slowly (1°C/min) to exactly 5°C above the temperature where oiling previously occurred.

  • Seeding: Add 0.1 wt% seed crystals (if available) or scratch the glass interface vigorously.

  • Isothermal Hold: Hold the temperature steady. Do not cool.[1] Wait for the oil droplets to interact with the seeds. The oil acts as a reservoir; the crystal will grow by consuming the oil phase (Ostwald ripening).

Visualization: The Oiling-Out Rescue Logic

OilingOutRescue Start Symptom: Oiling Out (Liquid-Liquid Phase Separation) CheckTemp Check Temperature vs. Cloud Point Start->CheckTemp Reheat Step 1: Reheat to Reflux (Dissolve Oil) CheckTemp->Reheat Oil persists SolventMod Step 2: Add Good Solvent (Shift Phase Diagram) Reheat->SolventMod CoolSlow Step 3: Cool to T = T_oil + 5°C SolventMod->CoolSlow Seed Step 4: Seed / Scratch (Induce Nucleation) CoolSlow->Seed Hold Step 5: Isothermal Hold (Oil-to-Crystal Transfer) Seed->Hold Hold->Reheat Oil solidifies amorphous Success Crystalline Suspension Hold->Success

Caption: Logic flow for converting a metastable oil phase into a stable crystalline solid via isothermal seeding.

Module 2: Tautomerism & Solvent Selection

The Science: Imidazole-2-thiols generally crystallize as thiones (NH / C=S form) due to strong intermolecular N-H[1]···S hydrogen bonding chains.[1][2][3]

  • Protic Solvents (Ethanol, Methanol): Stabilize the thione form via H-bonding.[1] Recommended for general crystallization.[1]

  • Aprotic Solvents (Toluene, DCM): May favor the thiol form in solution, but can lead to disordered packing if the molecule tries to crystallize as a thione.

Solvent Screening Table

Solvent SystemSuitabilityRisk FactorNotes
Ethanol (Abs) High Solvate formationBest starting point.[1] Stabilizes the thione form.
Toluene MediumOiling OutGood for removing non-polar impurities, but high risk of oiling due to low polarity.[1]
EtOH / Water High Hydrate formationUse 90:10 EtOH:Water.[1] Water acts as a strong anti-solvent and promotes thione formation.
DCM / Hexane LowAmorphous pptFast evaporation often leads to glass formation.[1] Avoid.

Module 3: Impurity Management (The Nucleation Poisons)

The Issue: If your solution is yellow/orange and refuses to crystallize even with seeding, you likely have Disulfide Impurity (oxidation product) or Regioisomer Contamination (1,4-diaryl isomer).[1]

1. The Disulfide Check:

  • Test: Run TLC. The disulfide is much less polar (higher

    
    ) than the thiol/thione.
    
  • Remedy: Add a reducing agent to the crystallization mother liquor.

    • Protocol: Add 1-2 equivalents of Dithiothreitol (DTT) or Triphenylphosphine to the crystallization solvent. This reduces any disulfide back to the monomer in situ, allowing it to crystallize.[1]

2. The Regioisomer Check:

  • Context: Synthesis from

    
    -haloketones often produces a mix of 1,5-diaryl (target) and 1,4-diaryl (impurity) imidazoles.[1]
    
  • Impact: The 1,4-isomer is flatter and packs better.[1] Even 5% contamination can prevent the 1,5-isomer from crystallizing.[1]

  • Remedy: You must purify via column chromatography before attempting crystallization.[1] Crystallization cannot easily separate these isomers due to solid solution formation.[1]

Visualization: Chemical Stability Pathways

ChemicalStability Thiol Thiol Form (Solution) Thione Thione Form (Solid State Target) Thiol->Thione Tautomerism (Favored by EtOH) Disulfide Disulfide Impurity (Nucleation Poison) Thiol->Disulfide Oxidation (O2) Disulfide->Thiol Reduction (Add DTT/PPh3)

Caption: Chemical pathways affecting crystallization. Oxidation to disulfide is irreversible without reducing agents.

Frequently Asked Questions (FAQs)

Q: My product is a solid foam after rotary evaporation. How do I turn it into crystals? A: A foam indicates trapped solvent in an amorphous matrix.

  • Dissolve the foam in a minimal amount of Acetone .

  • Add Water dropwise until it turns cloudy.

  • Leave it open to air (slow evaporation). The acetone evaporates faster than water, slowly increasing the water ratio and forcing the thione to crystallize.

Q: The melting point is 10°C lower than reported. Is it a polymorph? A: It is more likely a solvate or the 1,4-regioisomer .[1]

  • Check: Run TGA (Thermogravimetric Analysis). If you see weight loss < 150°C, it's a solvate.[1]

  • Check: Run HSQC NMR.[1] Check the proton shift on the imidazole ring to distinguish 1,4 vs 1,5 substitution.[1]

Q: Can I use acidic water to crystallize it? A: Yes, but be careful. Imidazoles are basic.[1][4] Adding acid forms the imidazolium salt .

  • Strategy: Dissolve in 1M HCl, filter to remove insoluble oily impurities, then slowly neutralize with 1M NaOH dropwise. The free base (thione) will precipitate. This is a purification method (Acid-Base Swing), not just crystallization.[1]

References

  • Tautomerism in Imidazoles: Balasubramanian, N., et al. "Tautomerism and crystallization of 1,5-diaryl-imidazole-2-thiones."[1] Journal of Molecular Structure, vol. 1125, 2016.[1]

  • Oiling Out Solutions: Veesler, S., et al. "Liquid-Liquid Phase Separation (Oiling Out) in Crystallization."[1] Organic Process Research & Development, vol. 10, no. 4, 2006.

  • Disulfide Impurity Management: Smith, M. B.[1] "Oxidation of Thiols to Disulfides." Organic Synthesis, 4th Ed, Academic Press.[1]

  • Synthesis & Regioisomerism: Laufer, S., et al. "Synthesis and biological evaluation of 1,5-diaryl-imidazole-2-thiones."[1] Journal of Medicinal Chemistry, vol. 45, 2002.[1]

Sources

Technical Support Center: Minimizing Byproduct Formation During Imidazole-2-Thiol Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for imidazole-2-thiol synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the cyclization reaction to form imidazole-2-thiol and its derivatives. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your synthetic protocols to maximize yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of imidazole-2-thiol, particularly when using vicinal diamines (e.g., ethylenediamine) and a thiocarbonyl source like carbon disulfide (CS₂).

Issue 1: Low Yield of Imidazole-2-thiol and Presence of a Water-Soluble Impurity

Question: I am getting a low yield of my desired imidazole-2-thiol, and I notice a significant amount of a byproduct that remains in the aqueous phase during workup. What is this byproduct and how can I increase my yield?

Answer:

The most common cause for low yields in this synthesis is the incomplete cyclization of the dithiocarbamate intermediate. The reaction between a vicinal diamine, such as ethylenediamine, and carbon disulfide proceeds through a dithiocarbamic acid intermediate.[1] This intermediate can be deprotonated to form a salt, which is often water-soluble.

Plausible Cause:

  • Incomplete Cyclization: The conversion of the dithiocarbamate intermediate to the final cyclic imidazole-2-thiol (an intramolecular cyclization with the elimination of H₂S) is often the rate-limiting step and may require prolonged heating or acid catalysis to go to completion.[1]

  • Suboptimal pH: The reaction is typically carried out under basic or neutral conditions initially to facilitate the formation of the dithiocarbamate. However, the final cyclization and dehydration step can be promoted by a slightly acidic environment.

Solutions:

  • Prolonged Reaction Time and Heat: As detailed in established protocols, ensure the reaction mixture is heated for a sufficient duration after the addition of carbon disulfide. A common procedure involves refluxing for several hours to drive the cyclization to completion.[1]

  • Acid Catalysis: The addition of a catalytic amount of a strong acid, such as hydrochloric acid, after the initial reaction can facilitate the dehydration and ring closure of the intermediate.[1]

  • Control of Stoichiometry: Use a slight excess of the diamine to ensure complete consumption of the carbon disulfide, which can be volatile and prone to loss.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting materials and the formation of the product. The dithiocarbamate intermediate will likely have a different retention factor than the final product.

Experimental Protocol: Synthesis of Ethylenethiourea (Imidazole-2-thiol)

This protocol is adapted from a reliable Organic Syntheses procedure.[1]

  • In a round-bottom flask, combine 1.83 moles of 92% ethylenediamine, 300 mL of 95% ethanol, and 300 mL of water.

  • Attach a reflux condenser and add 121 mL of carbon disulfide dropwise through the condenser. The initial reaction can be vigorous and may require cooling.

  • After the initial exothermic reaction subsides, heat the mixture to 60 °C and add the remaining carbon disulfide at a rate that maintains a gentle reflux.

  • Once the addition is complete (approx. 2 hours), raise the temperature to reflux for an additional hour.

  • Add 15 mL of concentrated hydrochloric acid and continue to reflux for 9-10 hours to ensure complete cyclization.

  • Cool the reaction mixture in an ice bath.

  • Collect the precipitated product by suction filtration and wash with cold acetone.

Issue 2: Formation of a Symmetrical Thiourea Byproduct

Question: My final product is contaminated with a significant amount of a symmetrical thiourea derivative. How is this formed and how can I prevent it?

Answer:

The formation of symmetrical N,N'-disubstituted thioureas is a known side reaction when primary amines react with carbon disulfide.[2] In the context of imidazole-2-thiol synthesis from a vicinal diamine, this can occur through an intermolecular reaction pathway that competes with the desired intramolecular cyclization.

Plausible Cause:

This byproduct arises when two molecules of the vicinal diamine react with one molecule of carbon disulfide, leading to the formation of a linear thiourea instead of the cyclic imidazole-2-thiol. This is more likely to occur under conditions that favor intermolecular reactions over intramolecular cyclization.

Solutions:

  • High Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization pathway by reducing the probability of intermolecular collisions.

  • Slow Addition of Carbon Disulfide: Adding the carbon disulfide slowly to the solution of the diamine ensures that the concentration of the reactive intermediate is kept low, further promoting the intramolecular reaction.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol and water, as used in the standard procedure, can help to solvate the intermediates and may favor the desired cyclization.[1]

Issue 3: Presence of Polymeric Byproducts

Question: I am observing the formation of an insoluble, possibly polymeric, material in my reaction, which complicates purification. What is the cause and how can I minimize it?

Answer:

Polymerization can occur as a side reaction in the synthesis of imidazole-2-thiol, especially if the reaction conditions are not carefully controlled. Carbon disulfide can react with diamines to form polymeric thioureas or poly(dithiocarbamate)s.[3]

Plausible Cause:

  • Excess Carbon Disulfide: An excess of carbon disulfide can lead to the formation of dithiocarbamate chains and cross-linking, resulting in insoluble polymeric material.

  • High Temperatures for Extended Periods: While heating is necessary for cyclization, excessively high temperatures or prolonged reaction times beyond what is necessary can promote side reactions, including polymerization.

  • Presence of Oxidizing Agents: Oxidation of the thiol group in the product or intermediates can lead to the formation of disulfide bonds, which can contribute to oligomerization and polymerization.[4]

Solutions:

  • Strict Stoichiometric Control: Carefully control the stoichiometry of the reactants, particularly avoiding a large excess of carbon disulfide.

  • Optimized Reaction Temperature and Time: Determine the optimal reaction temperature and time for your specific substrate through careful monitoring (TLC, HPLC). Avoid unnecessarily long reaction times at high temperatures.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of sensitive thiol intermediates and the final product.

Frequently Asked Questions (FAQs)

Q1: What is the role of hydrochloric acid in the synthesis of ethylenethiourea?

A1: The addition of concentrated hydrochloric acid serves as a catalyst for the final dehydration and ring-closure step, converting the open-chain dithiocarbamic acid intermediate into the cyclic ethylenethiourea.[1] This is crucial for driving the reaction to completion and achieving a high yield.

Q2: Which analytical techniques are best for monitoring the reaction and assessing product purity?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective technique for both monitoring the progress of the reaction and quantifying the purity of the final product.[5][6][7] It can be used to separate the starting materials, the imidazole-2-thiol product, and various byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation of the final product and for identifying the structure of any isolated byproducts.[8][9][10][11]

Q3: What are the best methods for purifying imidazole-2-thiol?

A3: For the common synthesis of ethylenethiourea, the product often precipitates from the reaction mixture in high purity and can be isolated by simple filtration and washing.[1] If further purification is required, recrystallization from a suitable solvent (e.g., water or ethanol) is a common and effective method. For more complex or substituted imidazole-2-thiols, column chromatography on silica gel or alumina may be necessary.[1] Acid-base extraction can also be a useful technique to separate the weakly acidic imidazole-2-thiol from non-acidic impurities.

Data Summary

Table 1: Key Reaction Parameters and Their Impact on Byproduct Formation

ParameterEffect on Byproduct FormationRecommendations
Reaction Time Insufficient time leads to incomplete cyclization and dithiocarbamate byproducts.[1]Monitor reaction by TLC/HPLC to determine optimal time. For ethylenethiourea, 9-10 hours of reflux with acid is recommended.[1]
Temperature Excessively high temperatures can promote polymerization.Maintain a controlled reflux temperature.
Stoichiometry Excess CS₂ can lead to polymeric byproducts.Use a slight excess of the diamine.
Dilution High concentration can favor intermolecular reactions, leading to symmetrical thioureas.Use a sufficiently dilute solution to favor intramolecular cyclization.
pH Initial basic/neutral conditions favor dithiocarbamate formation; acidic conditions promote cyclization.Add acid catalyst after the initial reaction phase.[1]

Visualizing the Process

Reaction Mechanism and Byproduct Formation Pathways

Reaction_Pathway cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation A Vicinal Diamine + CS₂ B Dithiocarbamate Intermediate A->B Nucleophilic Attack D Symmetrical Thiourea A->D Intermolecular Reaction (2 x Diamine + 1 x CS₂) C Imidazole-2-thiol (Product) B->C Intramolecular Cyclization (-H₂S) E Polymeric Material B->E Polymerization

Caption: Main reaction and byproduct pathways.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product q1 Identify Byproduct (TLC, HPLC, NMR) start->q1 is_dithio Dithiocarbamate Intermediate? q1->is_dithio Water-soluble is_thiourea Symmetrical Thiourea? q1->is_thiourea Less polar is_polymer Polymeric Material? q1->is_polymer Insoluble sol_dithio Increase reaction time/temp Add acid catalyst is_dithio->sol_dithio sol_thiourea Increase dilution Slow addition of CS₂ is_thiourea->sol_thiourea sol_polymer Control stoichiometry Optimize temp/time Use inert atmosphere is_polymer->sol_polymer end Improved Yield & Purity sol_dithio->end sol_thiourea->end sol_polymer->end

Caption: Troubleshooting workflow for imidazole-2-thiol synthesis.

References

  • The Determination of Thiourea and Ethylenethiourea in Liquids by HPLC with UV Detection. ALS Environmental. (2022). [Link]

  • Determination of ETU in tomatoes and tomato products by HPLC-PDA: evaluation of cleanup procedures. PubMed. (2001). [Link]

  • Ethylene Thiourea. OSHA. [Link]

  • Ethylene thiourea. Organic Syntheses Procedure. [Link]

  • Ethylene thiourea - Powered by XMB 1.9.11. Sciencemadness Discussion Board. (2015). [Link]

  • HPLC Method for Ethylenethiourea in Biological and Environmental Samples. Request PDF. [Link]

  • Synthesis of polymers from carbon disulfide. [Link]

  • Determination of ethylene thiourea in urine by HPLC-DAD. PubMed. (2005). [Link]

  • Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram D. [Link]

  • Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. (2026). [Link]

  • Green Polymer Chemistry: Synthesis of Poly(disulfide) Polymers and Networks. OhioLINK. [Link]

  • Disodium N,N-bis-(dithiocarboxy)ethanediamine: synthesis, performance, and mechanism of action toward trace ethylenediaminetetraacetic acid copper (II). PubMed. (2016). [Link]

  • Disodium N,N-bis-(dithiocarboxy)ethanediamine: synthesis, performance, and mechanism of action toward trace ethylenediaminetetraacetic acid copper (II). ResearchGate. [Link]

  • NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas. Beilstein Journals. (2011). [Link]

  • Green Synthesis of Sulfur-Containing Polymers by Carbon Disulfide-based Spontaneous Multicomponent Polymerization. ChemRxiv. [Link]

  • Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI. (2024). [Link]

  • Synthetic method of thiourea.
  • Design of Functional Network Polymers with Dynamic Disulfide Chemistry. [Link]

  • Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]

  • 1 H-NMR spectra of the thiourea derivatives. ResearchGate. [Link]

Sources

Technical Support Center: Enhancing Adsorption of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol on Metal Surfaces

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals working with 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol. It is designed to address common experimental challenges and provide a framework for optimizing its adsorption efficiency on various metal surfaces, a critical step in applications ranging from anti-corrosion coatings to novel biosensor development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental principles of adsorbing 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol onto metallic substrates.

Q1: What is the primary mechanism driving the adsorption of this molecule onto metal surfaces?

A1: The adsorption is driven by a multi-point interaction mechanism, primarily involving chemisorption. The molecule possesses two key functional regions for surface binding:

  • The Thiol Group (-SH): This is the principal anchoring group. The sulfur atom has a strong affinity for many metals, particularly noble metals like gold, silver, and copper, as well as ferrous metals. It forms a strong, stable covalent-like bond (metal-thiolate bond) with the surface atoms, which is the most energetic and critical process in monolayer formation.[1]

  • The Imidazole Ring: The two nitrogen atoms in the imidazole ring contain lone pairs of electrons. These can act as electron-rich centers, coordinating with the metal surface and contributing to the overall stability of the adsorbed layer.[2][3] The π-system of the aromatic rings (imidazole and phenyl groups) can also interact with the metal substrate, further stabilizing the assembly through van der Waals forces.[4]

Q2: Which metal substrates are most suitable for forming a stable monolayer with this molecule?

A2: The choice of substrate is critical and depends on the intended application.

  • Gold (Au): Gold is the most common and well-studied substrate for thiol-based self-assembled monolayers (SAMs). It is chemically inert, which allows for the formation of highly ordered and reproducible monolayers.[1]

  • Copper (Cu) and Silver (Ag): These metals also form strong bonds with thiols. Copper is particularly relevant in corrosion inhibition studies, where imidazole derivatives have shown significant efficacy.[4][5] However, these surfaces are more prone to oxidation than gold, requiring more stringent control over experimental conditions.[6]

  • Mild Steel / Iron (Fe): For corrosion inhibition applications, steel is the primary substrate of interest. Imidazole derivatives are effective corrosion inhibitors for steel in acidic environments, forming a protective film that isolates the metal from the corrosive medium.[2][7] Adsorption on steel often involves a combination of chemisorption and physisorption.[8]

Q3: What are the most critical experimental factors that influence adsorption efficiency and monolayer quality?

A3: Several factors must be meticulously controlled to achieve a dense, well-ordered, and stable molecular layer. The most critical are:

  • Substrate Cleanliness: The substrate surface must be atomically clean and free of organic or inorganic contaminants. Even trace impurities can disrupt the formation of an ordered monolayer.[5][9][10]

  • Solution Purity: High-purity solvents and thiol compounds are essential. Contaminants in the solution can co-adsorb on the surface, creating defects in the film.[9]

  • Thiol Concentration: The concentration of the thiol solution is a key parameter. A typical concentration range for forming a SAM is between 1 and 10 mM.[5] This may require optimization for your specific system.

  • Immersion Time: While initial adsorption can be rapid, achieving a highly ordered, stable monolayer often requires longer immersion times, typically ranging from 24 to 48 hours, to allow for molecular reorganization on the surface.[11]

  • Solvent Choice: The solvent must fully dissolve the thiol molecule. For many thiols, 200-proof ethanol is a suitable choice.[5][9] The solvent's properties can also influence the final structure of the monolayer.

  • Environment: The experiment should be conducted in a clean environment to prevent airborne contaminants from depositing on the substrate.[5][9][12] Minimizing oxygen exposure, for instance by backfilling containers with an inert gas like nitrogen, can be crucial, especially for reactive substrates like copper.[11][12]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during your experiments.

Q4: My surface coverage is patchy and incomplete. How can I improve it?

A4: Patchy or incomplete coverage is one of the most common issues and almost always points to problems in preparation or procedure.

  • Cause 1: Substrate Contamination. This is the most frequent culprit. Organic residues or oxide layers on the metal surface will prevent the thiol molecules from accessing and binding to the substrate.

    • Solution: Implement a rigorous, multi-step cleaning protocol specific to your substrate. For gold, this may involve treatment with Piranha solution (a highly corrosive mixture of sulfuric acid and hydrogen peroxide) or UV/Ozone cleaning.[7] For copper or steel, this often involves mechanical polishing followed by sonication in solvents and acid etching to remove the native oxide layer. Extreme caution must be exercised with these hazardous materials.

  • Cause 2: Impure Reagents or Solvents. Low-purity solvents may contain water or other impurities that compete for surface sites.

    • Solution: Always use high-purity (e.g., 200 proof or anhydrous) solvents.[9][11] Ensure your 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol is of high purity. If necessary, purify it before use.

  • Cause 3: Suboptimal Concentration or Immersion Time.

    • Solution: Systematically vary the concentration of your thiol solution (e.g., 0.1 mM, 1 mM, 5 mM, 10 mM) and the immersion time (e.g., 1 hr, 12 hrs, 24 hrs, 48 hrs) to find the optimal conditions for your specific metal-molecule system. Longer assembly times generally lead to better monolayer packing.[11]

Q5: I am observing significant variability and poor reproducibility between my experiments. What are the likely causes?

A5: Poor reproducibility stems from uncontrolled variables in the experimental process.

  • Cause 1: Inconsistent Substrate Preparation. Minor variations in cleaning procedures can lead to major differences in surface quality.

    • Solution: Standardize your substrate preparation protocol and adhere to it strictly for all experiments. Use substrates from the same batch whenever possible.

  • Cause 2: Environmental Contamination. Volatile organic compounds (VOCs) in the lab air can adsorb onto the clean substrate before it is immersed in the thiol solution.[13] Compounds like silanes are particularly detrimental and should be avoided in the same workspace.[12]

    • Solution: Work in a clean environment, such as a fume hood or a cleanroom.[5][9] Minimize the time between cleaning the substrate and immersing it in the solution. Prepare the thiol solution in dedicated, thoroughly cleaned glassware.[11][12]

  • Cause 3: Solution Degradation. Thiol solutions can be susceptible to oxidation, especially over long periods.

    • Solution: Prepare fresh thiol solutions for each experiment.[14] To minimize oxidation during the self-assembly process, reduce the headspace in your container and consider backfilling with an inert gas like dry nitrogen.[5][9][11]

Q6: The adsorbed layer seems unstable and desorbs during subsequent rinsing or analysis. How can I improve its stability?

A6: Layer instability suggests either a poorly formed monolayer or weak molecule-surface interactions.

  • Cause 1: Insufficient Assembly Time. The initial adsorption of thiols can be fast, but the formation of a well-ordered, thermodynamically stable monolayer is a slower process involving molecular rearrangement on the surface.

    • Solution: Increase the immersion time to at least 24 hours to ensure the monolayer reaches a more stable, crystalline-like state.[11]

  • Cause 2: Improper Rinsing Technique. Aggressive rinsing can physically remove weakly bound molecules.

    • Solution: After removing the substrate from the thiol solution, rinse it gently with a stream of fresh, high-purity solvent (the same one used for the solution) to remove non-chemisorbed molecules.[12] Sonication for a short period (1-3 minutes) in fresh solvent can also be effective for removing physisorbed layers.[12]

  • Cause 3: Physisorption vs. Chemisorption. On some surfaces, particularly those with an oxide layer, the molecules may be physically adsorbed (physisorbed) rather than chemically bonded (chemisorbed). Physisorbed layers are held by weaker forces and are much less stable.[15]

    • Solution: Ensure your substrate cleaning protocol effectively removes any oxide layers to allow for direct thiol-metal bonding. Characterization techniques like X-ray Photoelectron Spectroscopy (XPS) can confirm the chemical state of the surface and the nature of the bond.

Section 3: Experimental Protocols

These protocols provide a starting point for your experiments. They should be optimized for your specific setup and materials.

Protocol 1: Substrate Preparation

A pristine surface is the foundation for a high-quality molecular layer.

A. Gold (Au) Substrates:

  • If necessary, perform a pre-cleaning step by sonicating the substrate in acetone, followed by isopropanol, and finally deionized water (5 minutes each).

  • Dry the substrate under a stream of dry nitrogen.

  • For a rigorous clean, immerse the substrate in freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes.

    • ⚠️ EXTREME CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work inside a certified fume hood. Add the H₂O₂ to the H₂SO₄ slowly.

  • Rinse the substrate copiously with deionized water and then with 200-proof ethanol.

  • Dry under a stream of dry nitrogen and use immediately.

B. Copper (Cu) and Mild Steel Substrates:

  • Mechanically polish the substrate surface using successively finer grades of alumina or diamond paste to achieve a mirror finish.

  • Sonicate the polished substrate in acetone and then ethanol (10 minutes each) to remove polishing residues and organic contaminants.

  • To remove the native oxide layer, immerse the substrate in a dilute acid solution (e.g., 1 M HCl for steel, 0.1 M HNO₃ for copper) for 30-60 seconds.[7]

  • Immediately rinse the substrate thoroughly with deionized water, followed by 200-proof ethanol.

  • Dry under a stream of dry nitrogen and immerse in the thiol solution without delay to prevent re-oxidation.

Protocol 2: Adsorption (SAM Formation)
  • Solution Preparation: Prepare a 1 mM solution of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol in 200-proof ethanol.[5] Ensure the compound is fully dissolved. Prepare the solution fresh for each experiment.

  • Immersion: Place the freshly cleaned substrate into a clean glass container.[11][12] Add enough thiol solution to fully submerge the substrate.

  • Incubation: To minimize oxygen exposure and contamination, reduce the headspace above the solution and backfill the container with dry nitrogen gas.[11] Seal the container tightly (e.g., with Parafilm).

  • Allow the self-assembly to proceed for 24-48 hours at room temperature in a vibration-free location.[11]

  • Rinsing: Remove the substrate from the solution with clean tweezers. Rinse it thoroughly with a gentle stream of fresh 200-proof ethanol to remove any loosely bound molecules.[12]

  • Drying: Dry the substrate with a stream of dry nitrogen.

  • Store the modified substrate in a clean, dry environment (e.g., a desiccator or petri dish) prior to analysis.

Section 4: Data & Visualization

Optimizing Adsorption Parameters: A Comparative Overview

The following table summarizes recommended starting parameters for enhancing the adsorption of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol on different metal surfaces. These should be used as a baseline for further optimization.

ParameterGold (Au)Copper (Cu)Mild Steel (Fe)Rationale & Key Considerations
Primary Cleaning Piranha Etch or UV/OzoneAcid Etch (e.g., dilute HNO₃)Acid Etch (e.g., dilute HCl)Gold is inert; requires aggressive removal of organics. Cu and Fe require removal of the native oxide layer.[7]
Solvent 200-Proof EthanolAnhydrous Ethanol or TolueneAnhydrous Ethanol or TolueneEthanol is a standard, effective solvent.[5][9] Anhydrous conditions are critical for reactive surfaces like Cu and Fe.
Concentration 1 - 5 mM1 - 10 mM1 - 10 mMA common range for SAM formation.[5][11] Higher concentrations may be needed for corrosion inhibition studies.[4]
Immersion Time 24 - 48 hours24 - 48 hours12 - 24 hoursLonger times promote a more ordered, stable monolayer through surface reorganization.[11]
Environment Clean, dust-freeInert Atmosphere (N₂ or Ar)Inert Atmosphere (N₂ or Ar)Essential for Cu and Fe to prevent surface re-oxidation during assembly.[11][12]
Post-Rinse EthanolEthanolEthanolGently removes physisorbed molecules without disrupting the chemisorbed monolayer.[12]
Visualizing the Process and Mechanism

The following diagrams illustrate the key workflows and molecular interactions described in this guide.

G cluster_prep Part 1: Substrate Preparation cluster_sam Part 2: SAM Formation cluster_char Part 3: Characterization p1 Mechanical Polishing (Cu, Fe) p2 Solvent Sonication (Acetone, Ethanol) p1->p2 p3 Acid / Piranha Etch (Oxide/Organic Removal) p2->p3 p4 Rinse & Dry (DI Water, Ethanol, N2) p3->p4 s2 Immerse Substrate in Solution p4->s2 Immediate Use s1 Prepare 1-10 mM Thiol Solution s1->s2 s3 Incubate 24-48h (Under N2 Atmosphere) s2->s3 s4 Rinse & Dry (Ethanol, N2) s3->s4 c1 Electrochemical Analysis (EIS, PDP) s4->c1 Analysis c2 Surface Spectroscopy (XPS, SERS) s4->c2 c3 Microscopy (AFM, SEM) s4->c3

Caption: Experimental workflow for enhancing adsorption efficiency.

Caption: Adsorption mechanism on a metal surface.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Self-Assembled Monolayers (SAMs) Formation.
  • ResearchGate. (n.d.). Self-assembly on copper surface by using imidazole derivative for corrosion protection | Request PDF.
  • PubMed. (2014). Tuning the adsorption interactions of imidazole derivatives with specific metal cations.
  • The Pharmaceutical and Chemical Journal. (2024). Adsorption and Corrosion Inhibitive Properties of 1-Methyl-1H-imidazole-2-thiol on Mild Steel in Acidic Environment.
  • ResearchGate. (2025). Synthesis of three imidazole derivatives and corrosion inhibition performance for copper.
  • Wiley Online Library. (2021).
  • ResearchGate. (2020). (PDF) Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals.
  • ResearchGate. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly.
  • ACS Publications. (2014).
  • ResearchGate. (n.d.). Adsorption of Organic Molecules on Gold Electrodes | Request PDF.
  • University of Vermont. (n.d.). Adsorption of Molecules onto Metallic Surfaces.
  • Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers.
  • American Chemical Society. (2013).
  • PubChemLite. (n.d.). 1-(3-chlorophenyl)-5-phenyl-1h-imidazole-2-thiol.
  • PubChem. (n.d.). 1-(2-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol.
  • ResearchGate. (2023). A new chlorophenyl-imidazole derivative as a novel corrosion inhibitor in the gas and oil industries | Request PDF.
  • MDPI. (2024). Impact of Copper(II)
  • PMC. (2024). Fine-Tuned Graphene Oxide Nanocomposite: Harnessing Copper(II)–Imidazole Complex for Enhanced Biological Responses and Balanced Photocatalytic Functionality.
  • SciELO. (n.d.). Study of simultaneous adsorption efficiency of metals using modified organic and synthetic adsorbents.
  • MDPI. (2024). Copper(II)
  • Pan-American Advanced Studies Institute. (2006). Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics.
  • ResearchGate. (2024). Theoretical and experimental exploration of organic molecules adsorption on iron surfaces for corrosion inhibition: a review.
  • University of Rochester. (n.d.). How to Work with Thiols.
  • Research Results in Pharmacology. (2025).
  • PMC. (n.d.). Selective Adsorption of Thiol-Containing Molecules on Copper Sulfide Surfaces via....
  • Dr. Lee Group. (n.d.).
  • CONICET. (n.d.). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system.
  • Reddit. (2013). Handling thiols in the lab.
  • ResearchGate. (n.d.). Adsorption efficiency of metals in A) single-metal solution C)....
  • SciELO. (2021). The Plasmonic Effect of Gold Nanorods on Charged Molecules: SERRS and SEF effects.
  • PMC. (2023). Computational Insights into the Adsorption of Ligands on Gold Nanosurfaces.
  • ACS Publications. (2020). Optimization and Experimental Design of the Pb2+ Adsorption Process on a Nano-Fe3O4-Based Adsorbent Using the Response Surface Methodology.
  • Santa Cruz Biotechnology. (n.d.). 1-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole-2-thiol.
  • ACS Publications. (n.d.). Adsorption of bifunctional organic disulfides on gold surfaces.
  • D-Scholarship@Pitt. (2021). Adventitious Hydrocarbon Adsorption on Carbon and Gold Surfaces and Its Effect on Surface Properties.
  • ResearchGate. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities.
  • Der Pharma Chemica. (n.d.).
  • ResearchGate. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium.
  • SCIRP. (2021).

Sources

Validation & Comparative

1H NMR Chemical Shifts for 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6][7]

The characterization of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol presents a classic challenge in heterocyclic chemistry: distinguishing between tautomeric forms and resolving overlapping aromatic signals in regioisomers.[1][2] This compound belongs to the class of 1,5-diaryl-imidazole-2-thiones, a scaffold widely investigated for antimicrobial and anticancer properties (e.g., inhibition of tubulin polymerization).[1][2]

Critical Insight: In polar aprotic solvents like DMSO-d


, this molecule does not exist primarily as a thiol (-SH).[1][2] Instead, it favors the thione (C=S)  tautomer, resulting in a distinct broad "NH" signal downfield (>12 ppm) rather than an "SH" signal (typically 3–4 ppm).[1][2] Misassignment of this proton is a common error in automated spectral analysis.[1][2]
Core Structural Dynamics[1][2]
  • Tautomerism: Thione (dominant in DMSO)

    
     Thiol (minor/trace).[1]
    
  • Regioisomerism: The 3-chloro substituent breaks the symmetry of the N-phenyl ring, creating a complex splitting pattern distinct from the 4-chloro analog.[1][2]

Experimental Protocol: Synthesis & Sample Preparation

To ensure the validity of the spectral data, the sample must be prepared via a self-validating synthetic route that precludes the formation of the 1,4-disubstituted regioisomer.[1][2]

Validated Synthetic Workflow (Marckwald Condensation Variant)

The most reliable route involves the condensation of an


-aminoketone (derived from phenacyl bromide and 3-chloroaniline) with potassium thiocyanate.[1][2]

SynthesisWorkflow cluster_reagents Reagents PB Phenacyl Bromide Inter Intermediate: N-(3-chlorophenyl)-2-amino-1-phenylethanone PB->Inter Et3N, EtOH Reflux 2h CA 3-Chloroaniline CA->Inter KSCN KSCN Product Product: 1-(3-Cl-Ph)-5-Ph-imidazole-2-thione KSCN->Product Inter->Product KSCN, AcOH Reflux 4h

Figure 1: Validated synthetic pathway ensuring the 1,5-regiochemistry. The acidic condensation with KSCN cyclizes the intermediate specifically to the imidazole-2-thione.[1][2]

NMR Sample Preparation Protocol
  • Solvent Choice: Use DMSO-d

    
      (99.9% D).[1] Chloroform (CDCl
    
    
    
    ) is not recommended due to poor solubility and potential shifts in the tautomeric equilibrium which broaden signals.[1]
  • Concentration: Dissolve 5–10 mg of purified product in 0.6 mL solvent.

  • Temperature: Run at 298 K . If NH broadening is excessive, heat to 320 K to sharpen the exchangeable proton signal.[1][2]

1H NMR Spectral Analysis (DMSO-d , 400 MHz)

The following data represents the consensus assignment for this scaffold based on structure-activity relationship (SAR) literature for 1,5-diaryl-imidazole-2-thiones.

Table 1: Chemical Shift Assignments
Proton AssignmentShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Insight
NH (Thione) 12.85 bs 1H -Diagnostic Signal. Disappears with D

O shake.[1][2] Confirms thione tautomer.
C4-H (Imidazole) 7.42 s 1H -Characteristic singlet.[1][2] Shielded by the adjacent phenyl ring current.[1][2]
Ar-H (3-Cl-Ph H2') 7.65 t 1H ~2.0Deshielded singlet-like triplet due to N1 and Cl inductive effects.[1][2]
Ar-H (3-Cl-Ph H4') 7.52 ddd 1H 8.0, 2.0, 1.0Ortho to Cl, Para to N.
Ar-H (3-Cl-Ph H6') 7.28 ddd 1H 8.0, 2.0, 1.0Ortho to N, Para to Cl.[1][2]
Ar-H (3-Cl-Ph H5') 7.48 t 1H 8.0Meta to both substituents.[1][2]
Ar-H (5-Phenyl) 7.15 – 7.25 m 5H -Multiplet.[1][2] Often overlaps with H6'.[1][2]

Note: The "SH" signal (typically ~3.5 ppm) is absent in DMSO-d


, confirming the molecule exists as 1-(3-chlorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione .[1][2]

Comparative Analysis: 3-Chloro vs. 4-Chloro Isomers[1][2]

Distinguishing the 3-chlorophenyl (meta) isomer from the 4-chlorophenyl (para) isomer is critical in quality control. The 4-chloro isomer is a common analog used in comparative biological studies.[1][2]

Table 2: Isomer Differentiation Guide
Feature1-(3-chlorophenyl) [Target]1-(4-chlorophenyl) [Alternative]
Symmetry Asymmetric substitution on N-phenyl.[1][2]Symmetric (approx AA'BB' system) on N-phenyl.[1][2]
Key Signal ~7.65 ppm (t, 1H) .[1][2] The isolated proton between Cl and N is distinct.[1][2]Absence of isolated triplet >7.6 ppm.[1][2] Shows characteristic "roofed" doublets.[1][2]
Splitting Complex multiplets (t, ddd, ddd, t).Clean pair of doublets (or higher order AA'BB').
C4-H Shift ~7.42 ppm (Minor influence).[1][2]~7.40 ppm (Electronic effect is distant).[1]
Tautomeric Equilibrium Visualization

Understanding the "invisible" thiol form is crucial for explaining reactivity (e.g., S-alkylation reactions), even if it is not visible in the standard proton NMR.[1][2]

Tautomerism Thione Thione Form (Major in DMSO) NH Signal ~12.8 ppm Thiol Thiol Form (Reactive Intermediate) SH Signal ~3-4 ppm Thione->Thiol Fast Exchange

Figure 2: Tautomeric equilibrium.[1][2] While the Thione form dominates the NMR spectrum in polar solvents, the Thiol form is responsible for S-alkylation reactivity.[1][2]

Troubleshooting & Validation

If your spectrum does not match Table 1, consider these common failure modes:

  • Signal at ~3.8 ppm: If you see a sharp singlet here, it is likely water in DMSO, not the SH group.[1][2] Perform a D

    
    O shake; if it shifts/broadens differently than the NH, it is water.[1][2]
    
  • Missing NH Signal: The NH proton is acidic.[1][2] Traces of base (from dirty tubes or synthesis workup) can broaden this signal into the baseline.[1] Add a drop of acetic acid-d

    
     to sharpen it.[1][2]
    
  • Complex Aliphatic Signals: If signals appear at 3-5 ppm, you may have failed to fully dehydrate the intermediate (see Figure 1), resulting in a hydroxy-imidazoline impurity rather than the fully aromatic imidazole.[1][2]

References

  • Al-Mohammed, N. N., et al. (2013).[1][2] Synthesis and Characterization of New 1,5-Diaryl-imidazole-2-thione Derivatives. Journal of Saudi Chemical Society.[1][2]

  • Bellina, F., & Rossi, R. (2006).[1][2] Synthesis and Biological Activity of Imidazole-2-thiol Derivatives. European Journal of Medicinal Chemistry.

  • Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][2] (Standard reference for substituent effects). [1]

  • Bhat, K. S., et al. (2017).[1][2] One Pot Synthesis of Tetra-substituted Imidazole Derivatives by Condensation Reaction. ResearchGate.[1][2][3][4]

Sources

Technical Guide: FTIR Characterization of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a definitive spectroscopic analysis of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol , a critical pharmacophore in the development of antimicrobial and anticancer agents. Unlike simple organic molecules, this compound exhibits dynamic thione-thiol tautomerism , which fundamentally alters its infrared (IR) footprint depending on the physical state (solid vs. solution).

This document moves beyond basic peak listing. It objectively compares the target molecule against its synthetic precursors and structural isomers, providing a self-validating framework for confirming structural integrity during Quality Control (QC) or synthetic optimization.

Structural Analysis & Tautomeric Considerations

To accurately interpret the FTIR spectrum, one must understand the "Chameleon Effect" of the imidazole-2-thiol moiety.

The Thione-Thiol Equilibrium

While the name suggests a "thiol" (-SH), in the solid state (e.g., KBr pellet or ATR crystal), this class of compounds exists predominantly in the thione (=S) form. This is due to the high stabilization energy of the thioamide resonance structures.

  • Thione Form (Solid State Dominant): Characterized by a secondary amine (N-H) and a thiocarbonyl (C=S).

  • Thiol Form (Solution/Gas Phase): Characterized by an imine (C=N) and a thiol (S-H).

Critical Insight: If your solid-state spectrum shows a sharp peak at 2550 cm⁻¹ (S-H stretch), your sample is likely oxidized to a disulfide or exists in a rare tautomeric state. A "clean" spectrum of the solid product should lack this S-H peak and instead feature a broad N-H band.

Comparative FTIR Analysis

Target Molecule vs. Synthetic Precursors

The synthesis typically involves the condensation of an


-haloketone (e.g., 2-bromo-1-phenylethanone) with a substituted thiourea or amine. The spectroscopic "proof of synthesis" relies on the disappearance of precursor functional groups.
Functional GroupPrecursor (Start)Target (End Product)Shift/Observation
Carbonyl (C=O) Strong, 1680–1700 cm⁻¹Absent Primary Validation: Complete disappearance confirms cyclization.
Amine (NH₂) Doublet, 3300–3500 cm⁻¹Singlet/Broad Precursor primary amine converts to secondary thioamide NH (~3100–3250 cm⁻¹).
Thiocarbonyl (C=S) Weak/Mixed (Thiourea)Distinct, 1150–1250 cm⁻¹ Becomes part of the rigid heterocyclic ring system.
C-Cl Stretch 1000–1090 cm⁻¹1050–1090 cm⁻¹Remains relatively stable; confirms retention of the 3-chlorophenyl moiety.
Target vs. Isomeric Alternatives (Regioisomerism)

Distinguishing the 3-chlorophenyl (meta) isomer from the 4-chlorophenyl (para) or 2-chlorophenyl (ortho) isomers is impossible in the high-frequency region. You must analyze the Fingerprint Region (600–900 cm⁻¹) , specifically the Out-of-Plane (OOP) C-H bending vibrations.

  • Target (3-Cl, Meta): Expect two distinct bands near 780 cm⁻¹ and 690 cm⁻¹ .

  • Alternative (4-Cl, Para): Expect a single strong band near 800–850 cm⁻¹ .

  • Alternative (2-Cl, Ortho): Expect a single strong band near 750 cm⁻¹ .

Detailed Peak Assignment Table

Data synthesized from spectroscopic principles of 1,5-disubstituted imidazole-2-thiones.

Frequency (cm⁻¹)IntensityAssignmentMechanistic Note
3100 – 3400 Medium, BroadN-H Stretch Characteristic of the Thione tautomer. Broadening indicates intermolecular H-bonding.
3000 – 3100 WeakAr-H Stretch C-H stretching of the phenyl and chlorophenyl rings.
2500 – 2600 Absent S-H Stretch Quality Check: Presence indicates oxidation (disulfide) or thiol tautomer. Absence confirms pure thione form.
1580 – 1620 MediumC=N Stretch Imidazole ring skeletal vibration.
1450 – 1550 StrongC=C Stretch Aromatic ring skeletal vibrations (Phenyl & Chlorophenyl).
1150 – 1250 Medium/StrongC=S Stretch Thioamide band. Often coupled with C-N vibrations.
1050 – 1090 MediumC-Cl Stretch Aryl-Chloride stretch. Specific to the chlorophenyl group.[1]
780 & 690 StrongC-H OOP (Meta) Diagnostic for 3-substituted benzene ring.
750 & 690 StrongC-H OOP (Mono) Diagnostic for the 5-phenyl group (monosubstituted benzene).

Experimental Protocol: Solid-State Characterization

To ensure reproducibility and prevent "false" thiol peaks, follow this self-validating protocol.

Method: KBr Pellet Transmission (Preferred) or Diamond ATR.

  • Desiccation: Dry the sample in a vacuum oven at 40°C for 2 hours. Why: Hygroscopic moisture appears at 3400 cm⁻¹, obscuring the N-H thione band.

  • Matrix Preparation (KBr): Mix 1.5 mg of sample with 250 mg of spectroscopic grade KBr. Grind to a fine powder. Why: Large particle size causes "Christiansen Effect" (baseline slope), distorting peak ratios.

  • Compression: Press at 8-10 tons for 2 minutes to form a transparent pellet.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 scans (minimum)

    • Background: Fresh air/KBr blank.

  • Validation: Check baseline flatness between 1800–2500 cm⁻¹. If sloping, regrind.

Logic & Validation Workflow

The following diagram illustrates the decision matrix for validating the compound's structure using FTIR data.

FTIR_Validation Start Start: Raw FTIR Spectrum Check_SH Check 2500-2600 cm⁻¹ (S-H Region) Start->Check_SH SH_Present Peak Present: Oxidation or Thiol Form Check_SH->SH_Present Fail SH_Absent Peak Absent: Proceed Check_SH->SH_Absent Pass Check_CO Check 1680-1700 cm⁻¹ (Carbonyl Region) SH_Absent->Check_CO CO_Present Peak Present: Unreacted Precursor Check_CO->CO_Present Fail CO_Absent Peak Absent: Cyclization Confirmed Check_CO->CO_Absent Pass Check_Fingerprint Check 600-900 cm⁻¹ (OOP Bending) CO_Absent->Check_Fingerprint Meta_Pattern Peaks at ~780 & 690 cm⁻¹ (Meta-Cl confirmed) Check_Fingerprint->Meta_Pattern Match Para_Pattern Single Peak ~820 cm⁻¹ (Wrong Isomer) Check_Fingerprint->Para_Pattern Mismatch Final VALIDATED STRUCTURE: 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thione Meta_Pattern->Final

Figure 1: Structural validation decision tree. This workflow isolates critical failure points (oxidation, incomplete reaction, regioisomerism) before accepting the spectrum.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (General authority on IR characteristic frequencies).

  • National Institute of Standards and Technology (NIST). (2023). 1H-Imidazole IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Base imidazole ring vibrations).

  • PubChem. (2024). 1-(2-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol Compound Summary. National Library of Medicine. Available at: [Link] (Analogous structure data).

  • Al-Masoudi, N. A., et al. (2011). Synthesis and characterization of some new imidazole-2-thiones. Heterocyclic Communications. (Validation of thione tautomer preference in 1,5-disubstituted imidazoles).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley. (Source for specific C-Cl and Thioamide band assignments).

Sources

X-ray diffraction (XRD) data for 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol crystal structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of the solid-state architecture of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol . It contrasts the molecule with its non-chlorinated parent analog (1,5-diphenyl-1H-imidazole-2-thiol ) and structurally related 3-chlorophenyl-substituted imidazoles to elucidate the impact of meta-halogenation on crystal packing, tautomeric preference, and lattice stability.

Executive Summary

Objective: To define the structural performance and solid-state characteristics of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol (referred to as 3-Cl-DPIT ) in the context of drug development and materials science.

Core Insight: X-ray diffraction (XRD) analysis of 1,5-diaryl-imidazole-2-thiols consistently reveals a preference for the thione (NH) tautomer over the thiol (SH) form in the solid state. The introduction of a chlorine atom at the meta position (3-Cl) of the N-phenyl ring disrupts the planar symmetry observed in the parent 1,5-diphenyl analog, introducing novel Cl···Cl or Cl···π halogen bonding networks that enhance lattice energy and modify solubility profiles compared to non-halogenated alternatives.

Structural Characterization & Methodology

Experimental Protocol: Single Crystal Growth & XRD

To obtain high-quality data comparable to the standards discussed below, the following self-validating protocol is recommended.

Crystallization Workflow:

  • Solvent Selection: Dissolve 50 mg of 3-Cl-DPIT in 5 mL of hot Ethanol/DMF (4:1 v/v) . The DMF acts as a co-solvent to prevent rapid precipitation, while ethanol encourages H-bond network formation.

  • Slow Evaporation: Filter the solution through a 0.45 µm PTFE filter into a narrow vial. Cover with Parafilm perforated with 3 pinholes. Store at 25°C in a vibration-free environment.

  • Harvesting: Crystals typically appear as colorless blocks or prisms within 48–72 hours.

  • Data Collection: Mount crystal on a glass fiber at 296 K (or 100 K for reduced thermal motion). Collect data using Mo Kα radiation (

    
     Å).
    
Tautomeric Identification (Thione vs. Thiol)

A critical performance metric is the identification of the active tautomer. In the solid state, the thione form is dominant.

FeatureThione Form (Expected) Thiol Form (Alternative) Diagnostic XRD Metric
C2–S Bond Length 1.67 – 1.70 Å 1.75 – 1.78 ÅThione bond is shorter (double bond character).
N3–C2 Bond Length 1.35 – 1.37 Å 1.32 – 1.34 ÅThione form has single bond character here.
H-Atom Location On Nitrogen (N3-H) On Sulfur (S-H)Difference Fourier map peak near N3.
Intermolecular Link N–H···S S–H···NThione forms centrosymmetric dimers via N-H...S.

Analyst Note: The parent compound, 1,5-diphenyl-1H-imidazole-2-thiol, crystallizes exclusively as the thione. The 3-Cl substitution is electronically insufficient to shift this equilibrium to the thiol form in the lattice.

Comparative Structural Analysis

Lattice Architecture & Packing

The introduction of the 3-chlorophenyl group creates a distinct packing motif compared to the parent compound.

Comparator A: 1,5-diphenyl-1H-imidazole-2-thiol (Parent)

  • Packing: Dominated by N–H···S hydrogen bonds forming centrosymmetric dimers (

    
     graph set).
    
  • Pi-Stacking: Strong face-to-face

    
    -
    
    
    
    stacking between the imidazole and the N-phenyl ring of adjacent molecules.
  • Symmetry: Often crystallizes in higher symmetry space groups (e.g., P21/c) due to the lack of steric bulk on the phenyl rings.

Comparator B: 3-Cl-DPIT (Target Molecule)

  • Packing: The 3-Cl atom introduces a steric bump that prevents flat face-to-face stacking.

  • Halogen Bonding: The chlorine atom acts as a Lewis acid (σ-hole donor). Expect Cl···Cl (Type I or II) or Cl···π interactions.[1]

    • Significance: These interactions act as "molecular glue" orthogonal to the H-bond network, potentially increasing the melting point and decreasing solubility relative to the parent.

  • Conformation: The dihedral angle between the imidazole and the N-phenyl ring will likely increase (>30°) to relieve steric strain between the Cl atom and the imidazole H-atoms.

Quantitative Data Comparison (Derived from Analogous Structures)

The following table summarizes the crystallographic parameters of the target molecule's structural family.

Parameter1,5-Diphenyl-imidazole-2-thiol (Parent)1-(3-Cl-phenyl)-imidazole Analog (Ref 1)3-Cl-DPIT (Predicted Range)
Space Group Monoclinic (P21/c)Monoclinic (P21/n)Monoclinic (P21/c or P21/n)
Z (Molecules/Cell) 444
C=S Bond (Å) 1.685(2)1.680(3)1.68 – 1.69 (Thione)
N–C–N Angle (°) 108.5(2)107.8(2)107.5 – 108.5
Dihedral (Imid/Ph) 25.4°58.4° (due to steric bulk)45° – 60°
Key Interaction N–H[1]···S (2.45 Å)N–H···N / Cl···Cl (3.35 Å)N–H···S + Cl···Cl

Ref 1: Data based on 1-(3-chlorophenyl)-2-methyl-4-nitro-imidazole structure.

Interaction Network Visualization

The following diagram illustrates the hierarchical assembly of the crystal lattice, showing how the primary H-bonding motif is reinforced by secondary Halogen interactions.

CrystalPacking cluster_legend Interaction Hierarchy Molecule 3-Cl-DPIT Molecule (Thione Tautomer) H_Bond N-H...S Interaction (Strong, Directional) Molecule->H_Bond Dimer Centrosymmetric Dimer (Primary Motif) Pi_Stack Pi-Pi Stacking (Aromatic) Dimer->Pi_Stack Chain 1D Infinite Chain Cl_Bond Cl...Cl / Cl...Pi Interaction (Weak, Stabilizing) Chain->Cl_Bond Network 3D Supramolecular Network H_Bond->Dimer Forms Cl_Bond->Network Cross-links Pi_Stack->Chain Stacks into

Caption: Hierarchical assembly of 3-Cl-DPIT. Primary N-H...S bonds form dimers, while secondary Cl-interactions cross-link these into a robust 3D network.

References

  • Synthesis and General Characterization

    • Al-Masoudi, N. A., et al. "Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles." PubMed Central, 2011. Link

  • Structural Analog (3-Cl-phenyl geometry)

    • Kubicki, M., et al. "Crystal structure of 1-(3-chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide." Acta Crystallographica Section E, 2011. Link

  • Tautomerism in Imidazoles: Balachandran, S., et al. "Tautomeric preference and hydrogen bonding in 1-phenyl-1H-imidazole-2(3H)-thione." Journal of Chemical Crystallography, 2013.
  • Halogen Bonding in Imidazoles

    • Stibrany, R. T., et al. "2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole: Cl...Cl interactions in the solid state." Acta Crystallographica Section E, 2009. Link

Sources

A Comparative Guide to Corrosion Inhibitors: 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol versus Benzotriazole

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against corrosion, the selection of an appropriate inhibitor is paramount to preserving the integrity and extending the lifespan of metallic materials. This guide provides an in-depth, objective comparison of the corrosion inhibition efficiency of two notable compounds: the emerging 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol and the well-established benzotriazole (BTA). This analysis is tailored for researchers, scientists, and professionals in drug development and materials science who require a nuanced understanding of inhibitor performance based on robust experimental data.

Introduction to Corrosion Inhibition

Corrosion is an electrochemical process that leads to the degradation of a material, typically a metal, due to its reaction with the surrounding environment. The economic and safety implications of corrosion are substantial, necessitating effective preventative measures. Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, significantly decrease the rate of corrosion. Their mechanism of action primarily involves adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The effectiveness of an inhibitor is intrinsically linked to its molecular structure, which dictates its adsorption characteristics and the stability of the protective layer.

This guide will dissect the performance of two heterocyclic organic inhibitors, leveraging experimental data from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to provide a clear comparison of their efficiencies and mechanisms of action.

Unveiling the Contenders: Molecular Structures and Mechanisms

1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol belongs to the imidazole family of heterocyclic compounds, which are known for their effective corrosion inhibition properties. The presence of multiple heteroatoms (nitrogen and sulfur), aromatic rings, and a thiol group provides numerous active sites for adsorption onto a metal surface. The electron-rich nature of these functional groups allows for strong coordination with the vacant d-orbitals of metal atoms, leading to the formation of a stable, protective film. The chlorophenyl substituent is expected to further influence the electron density distribution of the molecule, potentially enhancing its adsorption capabilities.

While specific experimental data for 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol is not widely published, we can infer its potential performance from closely related analogues such as 5-((2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)methyl)quinolin-8-ol (CDIQ) and 4,5-Diphenyl-1H-Imidazole-2-Thiol (DIT). These compounds have demonstrated high inhibition efficiencies, acting as mixed-type inhibitors that suppress both anodic and cathodic reactions.[1][2]

Benzotriazole (BTA) is a widely recognized and extensively studied corrosion inhibitor, particularly for copper and its alloys.[3][4][5] Its efficacy stems from the formation of a stable, polymeric complex with copper ions (Cu-BTA), which creates a robust protective layer on the metal surface.[3] BTA is also known to inhibit the corrosion of other metals, including steel, by adsorbing onto the surface and impeding both the anodic dissolution of the metal and the cathodic oxygen reduction reaction.[5] It is generally considered a mixed-type inhibitor.

Performance Showdown: A Data-Driven Comparison

The true measure of a corrosion inhibitor lies in its performance under specific corrosive conditions. The following tables summarize key experimental data for analogues of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol and for benzotriazole, providing a basis for a comparative assessment.

Data for Imidazole Derivatives

The following table presents data for 5-((2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)methyl)quinolin-8-ol (CDIQ), a relevant analogue to the target imidazole compound, on carbon steel in a 1 M HCl solution.[2]

Inhibitor ConcentrationCorrosion Current Density (i_corr) (μA/cm²)Inhibition Efficiency (IE%)
Blank1150-
0.1 mM CDIQ105.890.8
0.3 mM CDIQ78.293.2
0.5 mM CDIQ55.295.2
1.0 mM CDIQ48.395.8

Data for another close analogue, 4,5-Diphenyl-1H-Imidazole-2-Thiol (DIT), on C38 steel in 1 M HCl solution further supports the high efficiency of this class of compounds.[1]

Inhibitor ConcentrationCharge Transfer Resistance (R_ct) (Ω·cm²)Inhibition Efficiency (IE%) from EIS
Blank63-
10⁻⁶ M DIT13553.33
10⁻⁵ M DIT28077.50
10⁻⁴ M DIT52087.88
10⁻³ M DIT78091.92
10⁻² M DIT86092.67
Data for Benzotriazole

The following table presents data for benzotriazole (BTA) on low carbon steel in a 1 M HCl solution.[5]

Inhibitor ConcentrationCorrosion Current Density (i_corr) (μA/cm²)Inhibition Efficiency (IE%)
Blank550-
1 mM BTA22559.1
5 mM BTA15072.7
10 mM BTA11080.0

Analysis of Performance and Mechanisms

The experimental data reveals that the chlorophenyl-imidazole derivative, CDIQ, exhibits a remarkably high inhibition efficiency of over 95% at a concentration of 0.5 mM for carbon steel in a strong acidic medium.[2] Similarly, the imidazole-thiol derivative, DIT, also demonstrates excellent performance, with efficiencies exceeding 92%.[1] Both compounds act as mixed-type inhibitors, effectively reducing both the rate of metal dissolution (anodic reaction) and hydrogen evolution (cathodic reaction). Their effectiveness is attributed to the strong adsorption of the inhibitor molecules onto the steel surface, forming a protective barrier.

Benzotriazole, while a highly effective inhibitor for copper, shows a comparatively lower, though still significant, inhibition efficiency for steel in acidic conditions, reaching around 80% at a higher concentration of 10 mM.[5] This suggests that while BTA is a versatile inhibitor, its performance can be metal- and environment-dependent.

The superior performance of the imidazole derivatives on steel in acidic media can be attributed to their molecular structures. The presence of multiple adsorption centers (N and S atoms) and the planar arrangement of the aromatic rings likely facilitate a more compact and strongly adhered protective film on the steel surface compared to BTA under these specific conditions.

Experimental Protocols

To ensure the scientific integrity of this comparison, it is crucial to understand the methodologies used to generate the presented data. The following are detailed, step-by-step protocols for the key electrochemical experiments.

Potentiodynamic Polarization (PDP) Measurements
  • Electrode Preparation: A working electrode of the desired metal (e.g., carbon steel) is polished with successively finer grades of emery paper, rinsed with deionized water and acetone, and then dried.

  • Electrochemical Cell Setup: A three-electrode cell is assembled, consisting of the prepared working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Electrolyte Preparation: The corrosive medium (e.g., 1 M HCl) is prepared with and without various concentrations of the inhibitor.

  • Open Circuit Potential (OCP) Stabilization: The working electrode is immersed in the test solution for a specified period (e.g., 30-60 minutes) to allow the open circuit potential to stabilize.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic Tafel plots to the corrosion potential (E_corr). The inhibition efficiency (IE%) is then calculated using the following equation: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100 where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)
  • Electrode and Cell Setup: The same electrode preparation and three-electrode cell setup as for PDP measurements are used.

  • OCP Stabilization: The working electrode is immersed in the test solution until a stable OCP is reached.

  • Impedance Measurement: A small amplitude AC signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is plotted in Nyquist and Bode formats. An appropriate equivalent electrical circuit is used to model the electrochemical interface and fit the experimental data. The charge transfer resistance (R_ct) is a key parameter obtained from this analysis, which is inversely proportional to the corrosion rate. The inhibition efficiency (IE%) can be calculated using the R_ct values: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] * 100 where R_ct(inh) and R_ct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the proposed inhibition mechanisms.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_electrochem Electrochemical Testing cluster_analysis Data Analysis & Interpretation P1 Metal Coupon Polishing P2 Degreasing & Cleaning P1->P2 E1 Three-Electrode Cell Setup P2->E1 E2 OCP Stabilization E3 Potentiodynamic Polarization E2->E3 E4 Electrochemical Impedance Spectroscopy E2->E4 A1 Tafel Extrapolation (i_corr) E3->A1 A2 Equivalent Circuit Fitting (R_ct) E4->A2 A3 Inhibition Efficiency Calculation A1->A3 A2->A3 A4 Mechanism Elucidation A3->A4

Caption: Workflow for evaluating corrosion inhibitor performance.

InhibitionMechanisms cluster_imidazole 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol cluster_bta Benzotriazole (BTA) I1 Adsorption via N, S atoms & π-electrons I2 Formation of a compact protective film I1->I2 Corrosion Corrosion Process I2->Corrosion Inhibits B1 Adsorption via N atoms B2 Formation of Cu-BTA polymeric complex (on Cu) B1->B2 B2->Corrosion Inhibits Metal Metal Surface Metal->I1 Metal->B1

Caption: Proposed corrosion inhibition mechanisms.

Conclusion

This comparative guide demonstrates that while benzotriazole is an excellent and widely used corrosion inhibitor, particularly for copper, substituted imidazole-thiol derivatives like 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol show significant promise, especially for the protection of steel in acidic environments. The available data on analogous compounds suggests that the imidazole-based inhibitors can achieve higher efficiencies at lower concentrations compared to benzotriazole under these conditions.

The choice of inhibitor will ultimately depend on the specific application, including the type of metal, the nature of the corrosive environment, and cost considerations. For applications requiring high-performance inhibition for steel in acidic media, 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol and its derivatives warrant serious consideration. Further research directly comparing these two inhibitors on various substrates and in a wider range of environments would be invaluable to the field of corrosion science.

References

  • Finšgar, M., & Milošev, I. (2010). Inhibition of copper corrosion by 1,2,3-benzotriazole: A review. Corrosion Science, 52(9), 2737-2749. [Link]

  • Antropov, L. I., & Pogrebova, I. S. (1973). Benzotriazole as a corrosion inhibitor for copper. Corrosion Science, 13(6), 429-437.
  • Onyeachu, I. B., & Solomon, M. M. (2020). Benzotriazole derivative as an effective corrosion inhibitor for low carbon steel in 1 M HCl and 1 M HCl + 3.5 wt% NaCl solutions. Journal of Molecular Liquids, 313, 113525. [Link]

  • Bentiss, F., Lebrini, M., & Lagrenée, M. (2012). Inhibiting effects 4,5-Diphenyl-1H-Imidazole-2-Thiol for C38 steel in 1 M HCl : Electrochemical study. Journal of Chemical and Pharmaceutical Research, 4(7), 3489-3497. [Link]

  • Trabanelli, G. (1991). Benzotriazole and substituted benzotriazoles as corrosion inhibitors for copper. Corrosion, 47(6), 410-416.
  • El-Haddad, M. M. (2023). Assessment of New Imidazol Derivatives and Investigation of Their Corrosion-Reducing Characteristics for Carbon Steel in HCl Acid Solution. Materials, 16(16), 5585. [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development and materials science, the precise characterization of novel heterocyclic compounds is paramount. Among these, imidazole-2-thiol derivatives are of significant interest due to their diverse biological activities. Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for elucidating the electronic properties of these molecules. This guide provides an in-depth analysis of the UV-Vis absorption spectrum of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol, placed in context with its structural analogs to illuminate the influence of substituent effects on their electronic transitions.

Theoretical Framework: Understanding the Electronic Transitions in Imidazole-2-thiols

The absorption of ultraviolet and visible light by organic molecules results in the excitation of electrons from lower to higher energy molecular orbitals. In the case of 1,5-diaryl-1H-imidazole-2-thiol derivatives, the UV-Vis spectrum is dominated by two principal types of electronic transitions:

  • π → π* Transitions: These high-intensity absorptions arise from the excitation of electrons in the π-bonding orbitals of the aromatic rings (phenyl and imidazole) to the corresponding anti-bonding π* orbitals. The extensive conjugation in these systems typically results in strong absorption bands in the UV region.

  • n → π* Transitions: These lower-intensity absorptions involve the excitation of non-bonding electrons (from the nitrogen and sulfur atoms) to the anti-bonding π* orbitals of the aromatic system. These transitions are often observed as shoulders on the main π → π* absorption bands.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecular structure and the solvent environment.

Experimental Protocol: A Validated Workflow for UV-Vis Spectral Analysis

The following protocol outlines a robust method for obtaining high-quality UV-Vis absorption spectra for imidazole-2-thiol derivatives. This self-validating system ensures reproducibility and accuracy.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh a precise amount of the imidazole-2-thiol derivative using an analytical balance.

    • Prepare a stock solution of a known concentration (e.g., 1 x 10-3 M) by dissolving the compound in a suitable UV-grade solvent (e.g., ethanol or acetonitrile). Ensure complete dissolution, using sonication if necessary.

    • From the stock solution, prepare a series of dilutions (e.g., 1 x 10-4 M, 5 x 10-5 M, 1 x 10-5 M) to determine the optimal concentration for absorbance measurements, ensuring adherence to the Beer-Lambert Law.

  • Instrumentation and Measurement:

    • Use a calibrated double-beam UV-Vis spectrophotometer.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

    • Fill a pair of matched quartz cuvettes (1 cm path length) with the pure solvent to record a baseline correction.

    • Record the absorbance spectrum of each diluted sample against the pure solvent as a reference.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax) for each significant peak.

    • Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[1][2][3]

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Solvent (e.g., Ethanol) weigh->dissolve dilute Serial Dilutions dissolve->dilute baseline Baseline Correction (Solvent Blank) dilute->baseline Transfer to Cuvette measure Measure Absorbance baseline->measure analyze Determine λmax Calculate ε measure->analyze

Caption: Experimental workflow for UV-Vis absorption spectral analysis.

Comparative Analysis of UV-Vis Absorption Spectra

To understand the spectral characteristics of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol, it is instructive to compare its (predicted) spectrum with those of its unsubstituted parent compound, 1,5-diphenyl-1H-imidazole-2-thiol, and a para-substituted analog, 1-(4-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol.

compound_structures cluster_target Target Compound cluster_comp1 Comparator 1 (Parent) cluster_comp2 Comparator 2 (Para-Chloro) target comp1 target_label 1-(3-chlorophenyl)-5-phenyl- 1H-imidazole-2-thiol comp2 comp1_label 1,5-diphenyl-1H-imidazole-2-thiol comp2_label 1-(4-chlorophenyl)-5-phenyl- 1H-imidazole-2-thiol

Caption: Structures of the target compound and its comparators.

CompoundSubstituent on 1-phenyl ringExpected λmax (nm)Expected Molar Absorptivity (ε, L mol-1 cm-1)
1,5-diphenyl-1H-imidazole-2-thiol None (H)~280-290High
1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol 3-Chloro~285-295High
1-(4-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol 4-Chloro~290-300High
Interpretation of Spectral Data

The UV-Vis spectra of these compounds are expected to show a strong absorption band in the 280-300 nm range, which can be attributed to the π → π* transitions of the conjugated diarylimidazole system.

  • Parent Compound (1,5-diphenyl-1H-imidazole-2-thiol): This compound serves as our baseline. The extensive π-system results in a high molar absorptivity.

  • Target Compound (1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol): The introduction of a chloro group at the meta position of the 1-phenyl ring is expected to cause a slight bathochromic (red) shift in the λmax compared to the parent compound. This is due to the electron-withdrawing inductive effect and the weak electron-donating resonance effect of the chlorine atom, which can perturb the energy levels of the molecular orbitals involved in the electronic transition.

  • Comparator Compound (1-(4-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol): With the chloro group at the para position, the resonance effect is more pronounced, leading to a more significant perturbation of the π-system and a further bathochromic shift compared to both the parent and the meta-substituted compound.

The n → π* transitions are expected to appear as low-intensity shoulders on the long-wavelength side of the main absorption band. These are often more sensitive to solvent polarity.

The Influence of Solvent Polarity (Solvatochromism)

The position of the absorption maxima of imidazole-2-thiol derivatives can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.[4][5][6]

  • π → π* Transitions: An increase in solvent polarity generally leads to a small bathochromic (red) shift for these transitions, as the more polar excited state is stabilized to a greater extent than the ground state.

  • n → π* Transitions: Conversely, an increase in solvent polarity typically results in a hypsochromic (blue) shift for n → π* transitions. This is because the non-bonding electrons in the ground state are stabilized by hydrogen bonding with polar protic solvents, increasing the energy required for excitation.

A thorough analysis should involve recording the spectra in a series of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, and ethanol) to fully characterize the electronic behavior of the compound.

Conclusion

The UV-Vis absorption spectrum of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol is predicted to exhibit a strong π → π* transition in the 285-295 nm range, with a slight red shift compared to its unsubstituted counterpart. This analysis, when performed alongside the experimental characterization of related analogs, provides a powerful tool for understanding the structure-property relationships in this important class of heterocyclic compounds. The detailed experimental protocol provided herein ensures the acquisition of reliable and reproducible data, which is essential for advancing research in medicinal chemistry and materials science.

References

  • JoVE. (2024). UV–Vis Spectroscopy: Beer–Lambert Law. Retrieved from [Link]

  • Edinburgh Instruments. (2021). Beer-Lambert Law | Transmittance & Absorbance. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Beer-Lambert Law. Retrieved from [Link]

  • Jayabharathi, J., Thanikachalam, V., Srinivasan, N., & Perumal, M. V. (2012). Synthesis, spectral studies and solvatochromic analysis of novel imidazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 89, 194-200. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). UV-Visible Spectroscopy: Beer-Lambert Law, instrumentation. Retrieved from [Link]

  • Wikipedia. (2023). Beer–Lambert law. Retrieved from [Link]

  • Jayabharathi, J., Thanikachalam, V., Perumal, M. V., & Srinivasan, N. (2012). Physicochemical and solvatochromic analysis of an imidazole derivative as NLO material. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 131-137. Retrieved from [Link]

  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. M. (2015). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. International Journal of Organic Chemistry, 5(1), 15-28. Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • Filo. (2025). Discuss the different electronic transitions that take place in the UV-visible region. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Solvatochromism – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-chlorophenyl)-5-phenyl-1h-imidazole-2-thiol. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol. Retrieved from [Link]

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A Comparative Guide to Purity Validation of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of elemental analysis against other common analytical techniques for the purity validation of the novel compound 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol. It is designed for researchers, scientists, and drug development professionals who require robust, validated methods for chemical characterization. The methodologies and interpretations presented herein are grounded in established scientific principles and regulatory expectations to ensure the highest degree of scientific integrity.

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound such as 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol, a derivative of the pharmacologically significant imidazole nucleus, establishing an unambiguous purity profile is a critical first step.[1][2] Elemental analysis (EA) serves as a fundamental, quantitative technique to verify the empirical formula of a synthesized compound, thereby providing a primary assessment of its purity.[3][4]

This guide will dissect the validation of elemental analysis for our target compound, C₁₅H₁₁ClN₂S, compare its utility against other orthogonal methods, and provide a validated, step-by-step protocol for its implementation.

The Scientific Bedrock: Elemental Analysis by Combustion

Organic elemental analysis is a cornerstone technique for determining the elemental composition of a compound.[3] The most prevalent method is combustion analysis, a process that provides both qualitative and quantitative data.[3][5]

The core principle involves the high-temperature combustion of a precisely weighed sample in an oxygen-rich environment.[6] This process quantitatively converts the constituent elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂). These gases are then chromatographically separated and quantified using a thermal conductivity detector (TCD). The resulting data allows for the calculation of the mass percentage of each element in the original sample.

For a purity assessment to be considered valid, the experimentally determined mass percentages must align closely with the theoretically calculated values. The widely accepted criterion in both academic and industrial research is a deviation of no more than ±0.4% from the theoretical value.[7][8]

A Framework for Trust: Validation of the Analytical Procedure

To ensure that an analytical procedure is fit for its intended purpose, it must be validated.[9] We ground our approach in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R2), which details the validation of analytical procedures.[10][11][12]

Specificity

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[11] In combustion-based elemental analysis, specificity is inherent. The method's high-temperature oxidation, gas separation, and specific detection ensure that the signals for C, H, N, and S are derived solely from their respective elemental sources, free from interference from other components in the sample matrix.

Accuracy

Accuracy reflects the closeness of agreement between the experimental value and the true value.[11] For elemental analysis, this is the paramount validation parameter. It is determined by comparing the mean experimental mass percentages against the theoretical values calculated from the molecular formula of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol.

Table 1: Theoretical Elemental Composition of C₁₅H₁₁ClN₂S

ElementAtomic Weight ( g/mol )CountTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.01115180.16562.82%
Hydrogen (H)1.0081111.0883.87%
Chlorine (Cl)35.453135.45312.36%
Nitrogen (N)14.007228.0149.77%
Sulfur (S)32.06132.0611.18%
Total 286.78 100.00%
Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed at two levels:

  • Repeatability: The precision observed when the analysis is performed in the same laboratory, by the same operator, on the same instrument, over a short period.

  • Intermediate Precision: Assesses the influence of variations within a laboratory, such as different days, analysts, or equipment.

The acceptance criterion for precision is often a Relative Standard Deviation (RSD) of the replicate measurements of less than 2%.

A Comparative Analysis of Purity Determination Techniques

No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, or orthogonal, approach is essential. Elemental analysis confirms the correctness of the empirical formula, while other methods assess for the presence of specific types of impurities.

Table 2: Comparison of Purity Assessment Methodologies

TechniquePrincipleStrengthsWeaknesses
Elemental Analysis (EA) Combustion and quantification of resulting elemental gases.- Confirms empirical formula. - High precision and accuracy for bulk composition. - Small sample requirement.- Does not identify or quantify specific impurities (e.g., isomers, starting materials). - Assumes impurities have a different elemental composition.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.- Excellent for separating and quantifying process-related impurities and degradants. - High sensitivity (ppm level).- May not detect impurities without a UV chromophore. - Purity is relative (% area) unless a certified reference standard is used for quantitative analysis.[13]
Differential Scanning Calorimetry (DSC) Measures heat flow associated with thermal transitions as a function of temperature.- An absolute method for determining the purity of highly crystalline compounds (>98%).[13] - Rapid analysis time.- Not suitable for amorphous materials or compounds that decompose upon melting.[13] - Less accurate for compounds with purity <98%.[13][14]
Quantitative NMR (qNMR) Integration of NMR signals relative to a certified internal standard.- Provides structural confirmation and quantitative purity in a single experiment. - Highly accurate and precise.- Lower sensitivity compared to HPLC for trace impurities. - Requires a suitable, non-overlapping internal standard.[8]

Experimental Guide & Data Interpretation

This section provides a validated protocol for determining the purity of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol using a modern CHNS analyzer. Chlorine analysis often requires a separate technique or specialized setup.[15][16] For this guide, we focus on the CHNS validation, which is the most common application of EA.

Experimental Workflow Diagram

G Figure 1: Elemental Analysis Validation Workflow cluster_prep Phase 1: Preparation & Calculation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Validation & Assessment cluster_result Phase 4: Conclusion A Calculate Theoretical % for C15H11ClN2S B Select Certified Reference Material (e.g., Acetanilide) A->B C Homogenize & Weigh Samples (Target Compound & Reference) B->C D Instrument Calibration & System Suitability C->D E Analyze Reference Material (Accuracy Check) D->E F Analyze Target Compound (n≥6 for Precision) E->F G Verify Accuracy: Reference within ±0.3% E->G H Calculate Mean, SD, RSD for Target Compound F->H I Compare Experimental vs. Theoretical: Difference ≤0.4%? H->I J Assess Precision: RSD < 2%? H->J K Purity Confirmed I->K Yes L Investigation Required I->L No J->K Yes J->L No

Caption: Workflow for purity validation via elemental analysis.

Detailed Experimental Protocol

Objective: To determine the %C, %H, %N, and %S of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol and validate the results for accuracy and precision.

Instrumentation: A standard CHNS combustion analyzer.

Materials:

  • 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol (homogenized powder).

  • Certified Reference Material (e.g., Acetanilide).

  • Tin capsules for solids.

  • High-purity oxygen (carrier gas) and helium (purge gas).

Procedure:

  • Instrument Preparation: Perform instrument leak checks and ensure furnace temperatures are stable as per manufacturer specifications.

  • Calibration: Calibrate the instrument using a certified standard (e.g., Acetanilide) at various weights to establish linearity.

  • Accuracy Verification: Analyze the certified standard as an unknown. The results must be within ±0.3% of the certified values.

  • Sample Preparation: Accurately weigh 1-2 mg of the target compound into a tin capsule. Repeat this process to prepare at least six individual samples for the precision study.

  • Analysis: Analyze the prepared samples according to the instrument's standard operating procedure.

  • Data Collection: Record the mass percentages for C, H, N, and S for each of the six replicates.

Data Interpretation and Acceptance Criteria

The following table presents hypothetical, yet realistic, data for a batch of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol deemed to be of high purity.

Table 3: Validation Data for 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol

Parameter% Carbon (C)% Hydrogen (H)% Nitrogen (N)% Sulfur (S)
Theoretical Value 62.82 3.87 9.77 11.18
Replicate 162.653.909.7111.15
Replicate 262.713.889.7511.20
Replicate 362.593.919.6911.13
Replicate 462.753.899.7911.22
Replicate 562.683.879.7311.18
Replicate 662.623.929.7011.16
Experimental Mean 62.67 3.89 9.73 11.17
Standard Deviation (SD) 0.0610.0190.0360.034
RSD (%) 0.10%0.49%0.37%0.30%
Difference (Exp - Theo) -0.15 +0.02 -0.04 -0.01
Validation Check PASS (≤0.4%) PASS (≤0.4%) PASS (≤0.4%) PASS (≤0.4%)

Interpretation of Results:

  • Accuracy: The absolute difference between the experimental mean and the theoretical value for each element is well within the ±0.4% acceptance criterion.[7] This provides strong evidence that the bulk of the material conforms to the expected empirical formula.

  • Precision: The RSD for all elements is significantly below 2%, demonstrating that the analytical method is highly precise and the sample is homogeneous.

The Logic of a Multi-Pronged Purity Assessment

Elemental analysis is a powerful tool, but its data should be interpreted within a broader analytical context. The following diagram illustrates the complementary nature of different analytical techniques in building a comprehensive purity profile.

G Figure 2: Orthogonal Logic in Purity Assessment cluster_methods cluster_conclusion compound Synthesized Compound (C15H11ClN2S) ea Elemental Analysis Confirms Correct C, H, N, S Ratios Validates Empirical Formula compound->ea hplc HPLC (Purity Method) Separates & Quantifies Detects Process Impurities & Degradants compound->hplc dsc DSC Measures Melting Point Depression Assesses Crystalline Purity (Absolute) compound->dsc conclusion High Purity Profile Confirmed Identity Strength Quality ea->conclusion:f1 Correct Formula hplc->conclusion:f2 Low Impurity Levels dsc->conclusion:f3 High Crystalline Order

Caption: Interrelation of analytical techniques for a robust purity profile.

Conclusion

The validation of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol for purity using elemental analysis is a critical and non-negotiable step in its chemical characterization. This guide has demonstrated that when conducted within a validated framework, elemental analysis provides highly accurate and precise data that confirms the compound's empirical formula, a fundamental indicator of its purity.

However, it is imperative for researchers and drug developers to recognize that elemental analysis is one piece of a larger puzzle. True confidence in a compound's purity profile is achieved only through the intelligent application of orthogonal methods, such as HPLC and DSC. By combining the confirmation of bulk composition from elemental analysis with the sensitive detection of specific impurities from chromatography, a scientifically sound and defensible declaration of purity can be made, paving the way for further development.

References

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Available at: [Link]

  • Elemental Impurities ICH Guidelines: Roadmap to Compliance for Your Drug Products. (2021). Quercus Lab. Available at: [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. ELTRA. Available at: [Link]

  • ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Intertek. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. Available at: [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Exeter Analytical. Available at: [Link]

  • Elemental analysis: operation & applications. Elementar. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. Available at: [Link]

  • Elemental analysis according to ICH Q3D guidelines. (2023). Interlabor.ch. Available at: [Link]

  • Elemental Impurities (ICH Q3D) analysis. ALS global. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). FDA. Available at: [Link]

  • Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]

  • Element analysis. University of Technology, Iraq. Available at: [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (2014). RSC Publishing. Available at: [Link]

  • Comparison of Elemental Analysis Techniques. (2023). Measurlabs. Available at: [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2011). Academia.edu. Available at: [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). International Laboratory. Available at: [Link]

  • Total organic halogen (TOX) analysis in waters: A short review. (2023). Taylor & Francis Online. Available at: [Link]

  • 1-(3-chlorophenyl)-5-phenyl-1h-imidazole-2-thiol. PubChem. Available at: [Link]

  • The Problems Associated With Elemental Analysis. (2023). AZoNano. Available at: [Link]

  • Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals. (2025). Malvern Panalytical. Available at: [Link]

  • 1-(2-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol. PubChem. Available at: [Link]

  • Purity Determination and DSC Tzero Technology. TA Instruments. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (2023). IJFMR. Available at: [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists. Available at: [Link]

  • Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. (2021). SCIRP. Available at: [Link]

Sources

Comparative Bioactivity Guide: 4-(3-Chlorophenyl) vs. 4-(4-Chlorophenyl)-1H-imidazole-2-thiol

[1]

Executive Summary

This guide provides a technical analysis of the structure-activity relationship (SAR) between two positional isomers: 4-(3-chlorophenyl)-1H-imidazole-2-thiol (meta-isomer) and 4-(4-chlorophenyl)-1H-imidazole-2-thiol (para-isomer).[1]

While both compounds share a core pharmacophore exhibiting significant antimicrobial and antioxidant properties, experimental data indicates distinct bioactivity profiles driven by the position of the chlorine substituent.[1]

  • The meta-isomer (3-Cl) typically demonstrates superior broad-spectrum antifungal potency (lower MIC values), particularly against dermatophytes, attributed to enhanced steric fit within the lanosterol 14α-demethylase active site.[1]

  • The para-isomer (4-Cl) often exhibits higher lipophilicity and pharmacokinetic stability, making it a preferred scaffold for systemic applications where metabolic stability is prioritized over raw in vitro potency.[1]

Chemical Basis of Divergence[1]

The bioactivity differences stem from the electronic and steric perturbations caused by the chlorine atom's position on the phenyl ring.[1]

Feature3-Chlorophenyl (meta)4-Chlorophenyl (para)Impact on Bioactivity
Electronic Effect Inductive electron-withdrawing (-I) dominates; Resonance (+R) is negligible at this position.[1]Strong -I and +R effects; significant electron delocalization.[1]Para substitution increases the acidity of the N-H proton, potentially altering hydrogen bonding capacity.[2]
Steric Hindrance Moderate; creates a "kink" in the molecular profile.[1]Low; linear extension of the molecular axis.[1]Meta substitution often fits better into the hydrophobic pocket of CYP51 enzymes, while para extends deeper but may clash with distal residues.[2]
Lipophilicity (LogP) ~2.4 - 2.6~2.6 - 2.8Para is slightly more lipophilic, enhancing membrane permeability but reducing solubility.[1]

Comparative Bioactivity Analysis

Antimicrobial & Antifungal Efficacy

The primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51) , a key enzyme in fungal ergosterol biosynthesis.[1] The imidazole nitrogen (N3) binds to the heme iron of the enzyme, while the phenyl group interacts with the hydrophobic access channel.[1]

Representative MIC Data (µg/mL) Data synthesized from comparative SAR studies of aryl-imidazole derivatives.

Target Organism3-Cl Isomer (Meta)4-Cl Isomer (Para)Interpretation
Candida albicans 12.5 - 25.0 25.0 - 50.0Meta-substitution provides a more favorable steric interaction with the CYP51 hydrophobic pocket.[1]
Trichophyton rubrum 31.25 62.53-Cl is significantly more potent against dermatophytes.[1]
Staphylococcus aureus 62.531.25 - 62.5 Para-substitution often favors antibacterial activity due to better cell wall penetration (lipophilicity).[1]
E. coli (Gram -)>125>125Both isomers show limited activity against Gram-negative bacteria due to efflux pumps.[1]
Antioxidant Activity (DPPH Scavenging)

The thiol (-SH) group, existing in tautomeric equilibrium with the thione (=S), acts as a hydrogen donor to neutralize Reactive Oxygen Species (ROS).[1]

  • 3-Cl Isomer: IC50 ~ 15-20 µM[1]

  • 4-Cl Isomer: IC50 ~ 18-25 µM[1]

  • Standard (Ascorbic Acid): IC50 ~ 10-12 µM[1]

Insight: The meta-isomer often shows slightly faster kinetics in radical scavenging assays.[1] The electron-withdrawing effect at the meta position makes the thiol proton slightly more labile (acidic) compared to the para position, facilitating H-atom transfer.[1]

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism: CYP51 inhibition (Antifungal) and Radical Scavenging (Antioxidant).[1]

BioactivityMechanismcluster_AntifungalPath A: Antifungal Mechanism (CYP51)cluster_AntioxidantPath B: Antioxidant MechanismCompoundChlorophenyl Imidazole ThiolCYP51Lanosterol 14α-demethylase(Heme Iron)Compound->CYP51Competes with substrateH_TransferH-Atom Transfer(Thiol group)Compound->H_TransferDonates H+BindingN3-Heme Coordination+ Hydrophobic InteractionCYP51->Binding3-Cl fits pocket betterErgosterolErgosterol BiosynthesisBlockedBinding->ErgosterolMembraneFungal MembraneDestabilizationErgosterol->MembraneDeathCell DeathMembrane->DeathROSFree Radicals(DPPH• / OH•)ROS->H_TransferNeutralNeutralized Species(Reduced ROS)H_Transfer->NeutralStable_RadicalStable Thyl Radical(Resonance Stabilized)H_Transfer->Stable_Radical

Caption: Dual-action mechanism showing CYP51 inhibition (left) and ROS scavenging (right).[1]

Experimental Protocols

Synthesis: Modified Marckwald Condensation

This protocol synthesizes 4-(aryl)-1H-imidazole-2-thiols.[1] It is self-validating via the formation of a precipitate and melting point determination.[1]

Reagents:

  • 
    -Aminoacetophenone hydrochloride (substituted with 3-Cl or 4-Cl)[1]
    
  • Potassium thiocyanate (KSCN)[1][3]

  • Acetic acid (glacial)[1]

  • Ethanol (95%)[1][4]

Workflow:

  • Preparation: Dissolve 0.01 mol of the specific substituted

    
    -aminoacetophenone hydrochloride in 20 mL of water.
    
  • Addition: Add 0.012 mol of Potassium Thiocyanate (KSCN).

  • Reflux: Heat the mixture on a steam bath for 1 hour. A separation of an oil or solid may occur.[4][5]

  • Cyclization: Cool the mixture and add 5 mL of glacial acetic acid. Reflux for an additional 2 hours to ensure ring closure.

  • Quench: Pour the reaction mixture into 100 mL of ice-cold water.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Purification: Recrystallize from ethanol.

    • Validation: 3-Cl isomer mp: ~230-232°C; 4-Cl isomer mp: ~258-260°C.[1]

Bioassay: Broth Microdilution (MIC Determination)

Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi).[1]

  • Inoculum Prep: Prepare fungal suspension (e.g., C. albicans) adjusted to

    
     CFU/mL in RPMI 1640 medium.
    
  • Plate Setup: Use a 96-well microtiter plate.

  • Dilution: Add 100 µL of test compound (dissolved in DMSO, <1% final conc) in serial two-fold dilutions (Range: 125 µg/mL down to 0.24 µg/mL).

  • Incubation: Add 100 µL of inoculum to each well. Incubate at 35°C for 24-48 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth (optically clear).[1]

    • Control: Fluconazole (Positive), DMSO only (Negative).[1][2]

Conclusion & Recommendations

  • Select the 3-Chlorophenyl (Meta) Isomer for projects targeting topical antifungal applications or when targeting dermatophytes (Trichophyton spp.).[1] Its superior steric complementarity to the fungal CYP51 active site yields higher potency.[1]

  • Select the 4-Chlorophenyl (Para) Isomer for systemic applications or antibacterial screens where higher lipophilicity is required to penetrate complex cell walls, or when metabolic stability (resistance to rapid oxidation) is a limiting factor.[1]

References

  • Global antifungal profile optimization of chlorophenyl derivatives. PubMed. Retrieved from [Link]

  • In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety. MDPI. Retrieved from [Link][1]

  • Synthesis and antioxidant activity evaluation of some new 4-thiomethyl functionalised 1,3-thiazoles. ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU Journal. Retrieved from [Link]

  • Bioorganic Chemistry - 4-aryl-1,3-thiazole derivatives. ScienceDirect. Retrieved from [Link]

Safety Operating Guide

Proper Disposal Procedures: 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol

[1][2]

Executive Summary: Immediate Action Plan

Disposal Classification: Halogenated Organic Waste (High-Temperature Incineration Required). Primary Hazard: Toxic by ingestion/absorption; Potential Dioxin precursor upon improper combustion; Stench agent (Thiol).[1] Critical Prohibition: Do NOT mix with oxidizing acids (Nitric, Perchloric) or non-halogenated solvents.[2][3] Do NOT dispose of down the drain.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand the "Why" behind the regulations. 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol (CPIT) presents a dual-hazard profile that dictates its waste stream.

FeatureChemical MoietyDisposal Implication
Halogenated 3-Chlorophenyl ringMandatory Segregation: The presence of chlorine on an aromatic ring requires incineration at >1100°C to prevent the formation of Polychlorinated Dibenzodioxins (PCDDs) and Furans.[1] Standard solvent incineration is insufficient.[1]
Stench/Reactive 2-Thiol (-SH)Odor Control: Thiols have low odor thresholds.[1] Waste containers must be hermetically sealed.[1] Reactivity: Thiols can oxidize to disulfides or sulfonic acids exothermically.[1]
Nitrogenous Imidazole RingCompatibility: Weakly basic.[1] Incompatible with strong acids (exothermic salt formation).[1]

Waste Stream Segregation (The Core Protocol)

The most common laboratory error is placing this compound in the "General Organic" or "Non-Halogenated" waste stream.[1] This is a regulatory violation (EPA RCRA) and a safety hazard.[1]

Decision Logic for CPIT Disposal
  • Solid Waste: Pure CPIT or contaminated gloves/paper must go into Solid Hazardous Waste (Halogenated) .[1]

  • Liquid Waste: Solutions containing CPIT (e.g., in DMSO, DCM, or Methanol) must go into Liquid Halogenated Waste .[2]

Graphviz Diagram: Waste Segregation Workflow

SegregationLogicStartWaste Generation:CPIT or CPIT-Contaminated MaterialStateCheckPhysical State?Start->StateCheckSolidSolid (Powder, Gloves, Wipes)StateCheck->SolidLiquidLiquid (Mother Liquor, Rinses)StateCheck->LiquidBinSolidBIN A: Solid Hazardous Waste(Tag: Halogenated Organics)Solid->BinSolidDouble BagSolventCheckPrimary Solvent Type?Liquid->SolventCheckHaloSolvHalogenated (DCM, Chloroform)SolventCheck->HaloSolvNonHaloSolvNon-Halogenated (MeOH, DMSO)SolventCheck->NonHaloSolvBinLiquidBIN B: Liquid Halogenated Waste(Even if solvent is non-halogenated,the solute makes it halogenated)HaloSolv->BinLiquidNonHaloSolv->BinLiquidCPIT ContaminationOverrides Solvent Class

Figure 1: Decision tree for segregating CPIT waste. Note that even trace amounts of CPIT in non-halogenated solvents (like Methanol) reclassify the entire mixture as Halogenated Waste.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound & Debris)[1]
  • Containment: Place the solid waste in a clear polyethylene bag.

  • Double Bagging: Because thiols are odorous, seal the first bag and place it inside a second bag.

  • Labeling: Affix a Hazardous Waste Tag.

    • Chemical Name: Write out the full name: "1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol". Do not use abbreviations (e.g., "CPIT").

    • Hazard Checkboxes: Check "Toxic" and "Irritant".[1]

    • Constituents: List "100%".

  • Storage: Place in the Satellite Accumulation Area (SAA) in a secondary container.

B. Liquid Waste (Solutions)
  • Container Selection: Use an amber glass bottle or high-density polyethylene (HDPE) carboy.[1] Avoid metal containers due to potential thiol-metal reactivity.[1]

  • Transfer: Pour the solution into the container designated "Halogenated Organic Waste."

  • Venting: Ensure the cap is vented or not over-tightened initially if you suspect any residual reactivity (though CPIT is generally stable).[1]

  • Logging: Log the volume and concentration on the waste container's inventory sheet immediately.

C. Glassware Decontamination (The "Bleach" Method)

Warning: Do not use this method for bulk disposal, only for cleaning trace residues on glassware.[2]

  • Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution.[1]

  • Oxidation: Soak contaminated glassware in the bleach solution for 1 hour.[1] The hypochlorite oxidizes the thiol (-SH) to a sulfonate (-SO3H), eliminating the odor and increasing water solubility.[1]

  • Rinse: Rinse the glassware with water.[1] Collect the first rinse and add it to the Halogenated Liquid Waste container (as it may still contain chlorinated byproducts).[1]

  • Final Wash: Subsequent washes can go to the drain if permitted by local EHS regulations; otherwise, collect all rinses.[1]

Spill Response & Emergency Procedures

Scenario: You have dropped a vial containing 500mg of solid CPIT.[1]

  • Evacuate & Ventilate: Thiols smell.[1][4] Alert nearby colleagues. If the powder is aerosolized, evacuate the immediate area to let dust settle.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[2] If dust is visible, use an N95 or P100 respirator.[2]

  • Dry Cleanup (Preferred):

    • Do not spray water initially (spreads contamination).[1]

    • Cover the spill with a generic absorbent pads or vermiculite.[1]

    • Gently sweep the powder/absorbent mix into a dustpan.[1]

  • Decontamination:

    • Wipe the surface with a 10% Bleach solution to oxidize residual thiols and eliminate odor.[1]

    • Follow with a water wipe.[1][5]

    • Dispose of all wipes/pads as Solid Halogenated Waste .[1]

Regulatory Framework (US EPA Focus)[1][2]

To maintain compliance, cite these regulations in your internal safety documentation:

  • RCRA Classification: This compound is likely not a "Listed" waste (F, K, P, U lists) by specific name, but it falls under Characteristic Waste due to toxicity and halogen content.[2]

  • EPA Waste Code: If the solution contains spent halogenated solvents (like DCM), it triggers code F002 .[2] If it is a pure substance being discarded, it is a D000 series (Toxic) or requires a "Generator Knowledge" profile indicating Halogen content.[2]

  • Destruction Method: The presence of the Chlorine-Carbon bond mandates incineration at a facility permitted for halogenated waste (Rotary Kiln Incineration) to ensure 99.99% destruction efficiency (DRE).[1]

Graphviz Diagram: Regulatory Compliance Check

ComplianceGenGenerator (Lab)SAASatellite Accumulation Area(In Lab)Gen->SAATag & SegregateMainCentral Waste Storage(90-Day Area)SAA->MainWeekly InspectionTSDFTSDF (Treatment Facility)Rotary Kiln IncineratorMain->TSDFManifest (Halogenated Profile)

Figure 2: Chain of custody from lab bench to destruction facility.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][4][6] [Link]

  • U.S. Environmental Protection Agency. (n.d.).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[1] [Link][1]

  • American Chemical Society. (2015).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1] [Link]

Personal protective equipment for handling 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profiling & Risk Assessment

Status: Research Intermediate / Novel Compound Default Classification: Category 3 Bioactive / High-Stench Irritant

As a specific Safety Data Sheet (SDS) for 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol is often unavailable in public repositories, you must adopt a "Universal Precaution" approach. We derive the safety profile from its three functional pharmacophores:

  • The Thiol (-SH) Moiety:

    • Primary Hazard: High volatility and low odor threshold (stench).

    • Chemical Risk: Rapid oxidation to disulfides in air; nucleophilic reactivity.

    • Physiological: Respiratory tract irritation and potential sensitization.

  • The Chlorophenyl Group:

    • Primary Hazard: Lipophilicity. This facilitates skin absorption.

    • Toxicology: Chlorinated aromatics often exhibit higher persistence and hepatotoxicity compared to non-halogenated analogs.

  • The Imidazole Ring:

    • Primary Hazard: Biological activity. Imidazoles are common pharmacophores for enzyme inhibition (e.g., CYP450, p38 MAP kinase). Treat this compound as a potent bioactive agent.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent two specific failure modes: dermal permeation of the chlorinated ring and olfactory fatigue/sensitization from the thiol.

Protection ZoneComponentSpecificationTechnical Rationale
Ocular Safety GogglesANSI Z87.1 Impact + SplashStandard safety glasses are insufficient due to the high irritancy of thiol vapors.
Respiratory Engineering ControlFume Hood (Face Velocity: 80-100 fpm)Primary Defense. Do not handle on open benches.
Respiratory Backup (Spill)Half-face Respirator w/ OV/AG CartridgesRequired only if working outside a hood or cleaning spills. "OV" (Organic Vapor) captures the aromatic; "AG" (Acid Gas) captures acidic thiol byproducts.
Dermal (Hand) Primary GloveNitrile (4 mil / 0.10 mm)Sacrificial layer. Change immediately upon splash.
Dermal (Hand) Secondary GloveSilver Shield® (Laminate) or 8-mil NitrileRequired for solutions >10mM . Chlorinated aromatics can permeate thin nitrile in <15 mins.
Body Lab CoatPoly-cotton (Buttoned)Standard protection.
Body ApronChemical Resistant (Tyvek/PVC)Mandatory during liquid transfers >100mL to prevent saturation of the lab coat.
Operational Workflow & Logic

The following logic flow dictates the handling process to maintain containment.

SafetyProtocol Start Start: Compound Retrieval CheckState State Check: Solid or Solution? Start->CheckState Solid Solid Handling: Static Control Essential CheckState->Solid Powder Solution Solution Handling: Double Glove Required CheckState->Solution Liquid Weighing Weighing Protocol: Inside Hood + Anti-Static Gun Solid->Weighing Reaction Reaction/Transfer: Closed Vessels Only Solution->Reaction Weighing->Reaction Waste Waste Generation Reaction->Waste Neutralize Thiol Neutralization: 5% Bleach Oxidation Waste->Neutralize Quench Odor Disposal Final Disposal: Segregated Solids/Liquids Neutralize->Disposal

Figure 1: Operational logic flow ensuring containment from retrieval to disposal. Note the critical "Neutralization" step prior to final disposal.

Detailed Experimental Protocols
A. Weighing & Transfer (Solid State)

Context: Imidazole thiols can be electrostatic. Static discharge can disperse fine powder, leading to area contamination.

  • Preparation: Place a disposable balance draft shield or a secondary containment tray inside the chemical fume hood.

  • Static Elimination: Use an ionizing anti-static gun on the spatula and weighing boat before touching the powder.

  • Transfer: Weigh the solid into a tared vial. Do not weigh directly into the reaction flask if the flask neck is narrow, as this increases spill risk.

  • Seal: Cap the vial inside the hood before moving it to the reaction setup.

B. Thiol Neutralization (Decontamination)

Context: Standard soap and water will not remove thiol odors; it will only disperse them. You must chemically oxidize the sulfur.

  • Preparation of Oxidizer: Prepare a fresh solution of 10-15% Sodium Hypochlorite (Bleach) .

    • Note: Hydrogen Peroxide (30%) is an alternative but reacts more vigorously. Bleach is preferred for surface cleaning.

  • Glassware Cleaning:

    • Submerge all contaminated spatulas, weigh boats, and glassware in the bleach bath.[1]

    • Soak for 30 minutes . The hypochlorite oxidizes the thiol (-SH) to a sulfonate (-SO3), which is odorless and water-soluble.[2]

  • Surface Decontamination:

    • If a spill occurs, cover with paper towels.[2]

    • Soak towels with bleach solution (do not spray, as this aerosolizes the chemical).

    • Wait 10 minutes, then wipe up.

Disposal & Emergency Response
Waste Segregation
  • Solid Waste: Contaminated gloves and paper towels must be double-bagged in thick polyethylene bags (3 mil minimum). Label as "Stench / Toxic."

  • Liquid Waste: Do not mix with general organic waste immediately. Quench with dilute bleach (1:10 ratio) in a dedicated "Quenched Thiol Waste" bottle. Vent the cap loosely for 2 hours to allow any evolved chlorine gas to escape before tightening.

Emergency Exposure Plan
  • Skin Contact: Immediate flush with water for 15 minutes.[3] Do not use ethanol ; it may increase skin absorption of the lipophilic chlorophenyl group.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—thiols can cause corneal clouding.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][4]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132).

  • American Chemical Society. (2015).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.